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  • Product: 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide
  • CAS: 1174229-36-7

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide?

An In-depth Technical Guide to 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS No. 1174229-36-7), a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures and theoretical predictions to offer insights into its chemical structure, properties, potential synthetic routes, and putative biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related chemical scaffolds.

Chemical Structure and Properties

The chemical identity of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is established by its fundamental properties.

PropertyValueSource
CAS Number 1174229-36-7[3]
Molecular Formula C₆H₇Br₂N₃OS
Molecular Weight 329.01 g/mol
Canonical SMILES C1=C(C2=C(N1)SC(=N2)N)O.Br.Br
InChI InChI=1S/C6H5N3OS.2BrH/c7-6-8-3-1-2-4(10)9-5(3)11-6;;/h1-2H,(H,9,10)(H2,7,8);2*1H[4]
InChIKey PZEMHMGGMKMETA-UHFFFAOYSA-N[4]
Tautomerism: The Keto-Enol Equilibrium

A critical aspect of the chemical structure of this compound is the existence of keto-enol tautomerism. The "[pyridin-5-ol]" nomenclature suggests the enol form, while alternative naming, such as "2-Amino-4H,5H-[1][2]thiazolo[5,4-b]pyridin-5-one," indicates the keto form.

Caption: Keto-enol tautomerism of the core structure.

Based on the prevalence of the keto form in related heterocyclic systems and information from chemical suppliers, it is highly probable that 2-Amino-4H,5H-[1][2]thiazolo[5,4-b]pyridin-5-one dihydrobromide is the more stable and therefore predominant tautomer in the solid state and in solution. This guide will proceed with the assumption of the keto structure.

Synthesis and Reactivity

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the thiazole ring onto a pre-functionalized pyridine core.

retrosynthesis target 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-one intermediate1 2-Amino-3-halopyridin-5-one derivative target->intermediate1 Thiazole ring formation intermediate2 Thiourea target->intermediate2 Thiazole ring formation starting_material1 Substituted Pyridine intermediate1->starting_material1 Halogenation & Amination

Caption: Retrosynthetic analysis of the target molecule.

Potential Synthetic Protocol

A feasible synthetic route could involve the following key steps:

  • Preparation of a Substituted Pyridine: Starting with a suitable pyridine derivative, introduction of functional groups at the 2, 3, and 5 positions is necessary. This could involve nitration, followed by reduction to an amine, and subsequent halogenation.

  • Thiourea Formation: Reaction of the 2-amino-3-halopyridine intermediate with a thiourea equivalent.

  • Cyclization: Intramolecular cyclization to form the fused thiazole ring. This is often acid-catalyzed.

  • Dihydrobromide Salt Formation: Treatment of the free base with hydrobromic acid to yield the final product.

Note: The specific reagents and reaction conditions would require experimental optimization. The synthesis of related thiazolopyridines has been reported, providing a solid foundation for developing a specific protocol for this compound.

Predicted Spectral Characteristics

In the absence of published spectral data, the following characteristics can be predicted based on the chemical structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shifts would be influenced by the electron-withdrawing nature of the thiazole ring and the carbonyl group.

13C NMR Spectroscopy

The carbon NMR spectrum would reveal signals for the carbonyl carbon, the carbons of the fused heterocyclic system, and the pyridine ring carbons.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₅N₃OS). Common fragmentation patterns for thiazolopyridines involve cleavage of the thiazole and pyridine rings.

Potential Applications and Biological Activity

The 2-aminothiazole moiety is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this scaffold have shown a wide range of activities, suggesting potential therapeutic applications for 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide.

Kinase Inhibition

The 2-aminothiazole core is a key structural feature in several kinase inhibitors. For example, Dasatinib, a potent inhibitor of multiple tyrosine kinases, contains a 2-aminothiazole moiety. It is plausible that the title compound could exhibit inhibitory activity against various kinases, making it a candidate for investigation in oncology and immunology.

kinase_inhibition compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide kinase Kinase Active Site compound->kinase Binding inhibition Inhibition of Phosphorylation kinase->inhibition downstream Downstream Signaling inhibition->downstream Blocks cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: Putative mechanism of kinase inhibition.

Antimicrobial and Antiviral Activity

Thiazole and thiadiazole derivatives have been reported to possess antibacterial, antifungal, and antiviral properties. The nitrogen and sulfur atoms in the heterocyclic system can interact with key enzymes in microbial and viral replication pathways.

Other Potential Activities

The broader class of thiazolopyridines has been investigated for a variety of other biological activities, including as anti-inflammatory agents and for their effects on the central nervous system.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling chemical reagents should be observed. Based on related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide represents an interesting chemical scaffold with potential for further investigation in drug discovery. Although direct experimental data is scarce, this guide provides a comprehensive overview based on the analysis of its chemical structure, theoretical predictions, and the known properties of related compounds. It is our hope that this document will serve as a valuable starting point for researchers interested in exploring the chemistry and biological activity of this and similar molecules.

References

  • Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • NextSDS. (n.d.). 2-amino-[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. Retrieved from [Link][3]

Sources

Exploratory

Pharmacophore Mechanics and In Vitro Applications of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide

Executive Summary In modern drug discovery, specific chemical entities serve not as standalone therapeutics, but as "privileged scaffolds"—foundational architectures upon which highly targeted inhibitors and agonists are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specific chemical entities serve not as standalone therapeutics, but as "privileged scaffolds"—foundational architectures upon which highly targeted inhibitors and agonists are built. 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS 1174229-36-7) is a prime example of such a pharmacophore.

Rather than possessing a singular in vitro mechanism of action in its unmodified state, this compound's true biological utility is realized when it is functionalized. Its unique electron distribution and hydrogen-bonding capacity allow it to act as a master key for kinase hinge regions and G-protein coupled receptors (GPCRs). This technical guide deconstructs the structural biology of the thiazolo[5,4-b]pyridine scaffold, details the in vitro mechanisms of its most prominent derivatives, and outlines the self-validating experimental protocols required to evaluate them.

Structural Biology & Pharmacophore Mechanics

The causality behind the widespread use of the thiazolo[5,4-b]pyridine core lies in its precise steric and electronic contouring, which perfectly mimics the adenine ring of ATP. This allows its derivatives to act as highly potent ATP-competitive inhibitors.

  • Hinge-Binding Dynamics: The core possesses multiple distinct interaction vectors. The N4-nitrogen acts as a critical hydrogen-bond acceptor, a feature heavily exploited in the design of Phosphoinositide 3-Kinase (PI3K) inhibitors[1]. Conversely, the N1-nitrogen and the C2-amino group form a dual hydrogen-bonding network with the hinge regions of ITK and mutant c-KIT kinases[1].

  • The C5-Hydroxyl Vector: The 5-hydroxyl group—stabilized in the dihydrobromide salt form—serves as the primary synthetic vector. Functionalizing this position allows medicinal chemists to direct substituents deeper into the ATP-binding site of targets like BCR-ABL, RAF, and VEGFR2[1]. In metabolic pharmacology, alkylation of this hydroxyl group (e.g., via ether linkages) yields liver-selective Glucokinase Activators (GKAs)[2].

G Scaffold 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Core Scaffold N4 N4 Nitrogen Scaffold->N4 C2 C2 Amino Group Scaffold->C2 C5 C5 Hydroxyl Group Scaffold->C5 PI3K PI3K Hinge Region N4->PI3K H-Bond Acceptor cKIT c-KIT / ITK Hinge Region C2->cKIT H-Bond Donor ATP ATP Binding Pocket C5->ATP Functionalization Vector

Pharmacophore mapping of the thiazolo[5,4-b]pyridine core in kinase binding.

Derivative Mechanisms of Action In Vitro

Receptor Tyrosine Kinase (c-KIT) Inhibition

Mutations in the c-KIT receptor (e.g., V560G/D816V) drive resistance to first-line therapies like imatinib in gastrointestinal stromal tumors (GIST). Derivatives synthesized from the thiazolo[5,4-b]pyridine scaffold exhibit potent enzymatic and anti-proliferative activities against these double mutants[1]. By anchoring to the hinge region via the C2-amino group, the functionalized core outcompetes ATP, halting downstream MAPK and AKT signaling pathways.

Phosphoinositide 3-Kinase (PI3K) Inhibition

When the core is functionalized with sulfonamides and morpholine rings, it yields nanomolar inhibitors of PI3Kα, PI3Kγ, and PI3Kδ[3]. The mechanism relies on the N4-nitrogen binding to the PI3K hinge, blocking the phosphorylation of PIP2 to PIP3, thereby starving cancer cells of the critical AKT survival signal[3].

Sphingosine-1-Phosphate (S1P) Receptor Agonism

Beyond kinases, the scaffold is utilized to create dual S1P1/S1P5 GPCR agonists (such as AMG 369). By adding lipophilic groups like a 5-(1-phenylcyclopropyl) fragment, the derivative induces receptor internalization, effectively modulating lymphocyte trafficking and reducing autoimmune encephalomyelitis severity in vitro and in vivo[4].

Glucokinase (GK) Activation

Acetamide derivatives synthesized from the 5-OH intermediate act as molecular glucose sensors. In vitro, these compounds allosterically activate GK in the liver, increasing the enzyme's affinity for glucose and enhancing glucose phosphorylation—a critical mechanism for managing Type-II diabetes[2].

Quantitative Data Summary

The following table summarizes the in vitro performance metrics of various therapeutic agents derived directly from the 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol scaffold:

Target MoleculeDerivative ClassPrimary In Vitro AssayTypical IC50 / EC50Key Structural Modification
c-KIT (V560G/D816V) C6-functionalized thiazolopyridineADP-Glo Kinase Assay1.15 – 4.77 μMC6-aryl substitution[1]
PI3Kα / PI3Kγ N-heterocyclic thiazolopyridineKinase Enzymatic Assay1.8 – 3.6 nMC2-pyridyl/morpholinyl addition[3]
S1P1 Receptor Cyclopropyl-thiazolopyridineGTPγS Binding Assay< 10 nM5-(1-phenylcyclopropyl) addition[4]
Glucokinase (GK) Acetamide derivativesGK Enzymatic AssayTarget-dependentC5-ether linkage alkylation[2]

Self-Validating In Vitro Experimental Protocols

To ensure rigorous scientific integrity, the in vitro workflow for evaluating these derivatives must couple cell-free enzymatic inhibition with cellular phenotypic assays. This dual-layered approach confirms that observed cytotoxicity is a direct result of target engagement rather than off-target toxicity.

Protocol 1: Biochemical Kinase Assay (ADP-Glo) for c-KIT / PI3K

This assay measures the depletion of ATP to quantify kinase inhibition, providing a highly sensitive, luminescence-based readout[1].

  • Reagent Preparation: Prepare a 10 μM ATP solution and dilute the recombinant kinase protein (e.g., c-KIT V560G/D816V or PI3Kα) in standard kinase buffer.

  • Compound Dilution: Prepare a 10-dose IC50 series of the thiazolopyridine derivative using 3-fold serial dilutions in DMSO[1].

  • Pre-Incubation: Combine the kinase, substrate, and compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the 10 μM ATP mixture to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Signal Generation: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate for 40 minutes).

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. Measure the resulting luminescent signal on a microplate reader to calculate the IC50[1].

Protocol 2: Cellular Proliferation Assay (MTT) for Target Validation

Once biochemical potency is established, cellular efficacy must be validated[3].

  • Cell Seeding: Seed target-dependent cells (e.g., HMC1.2 for c-KIT mutants or HCT116 for PI3K) at a density of 5,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Treat the cells with the derivative compound across a concentration gradient for 72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, dissolve the crystals in 100 μL of DMSO, and measure absorbance at 570 nm to calculate the GI50 (Growth Inhibition 50%)[3].

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Biochemical Kinase Assay (ADP-Glo, 10 μM ATP) Step1->Step2 Step3 Cell Viability Assay (MTT / CellTiter-Glo) Step1->Step3 Step5 Data Analysis (IC50 / GI50 Calculation) Step2->Step5 Step4 Target Engagement (Western Blot for p-AKT / p-KIT) Step3->Step4 Step4->Step5

Standard in vitro screening workflow for thiazolopyridine-derived inhibitors.

References

  • Title: 2-Amino-thiazolo[5,4-b]pyridin-5-ol Source: Sigma-Aldrich URL:

  • Title: Acetamide compounds, their process and pharmaceutical application (WO2012020357A1)[2] Source: Google Patents URL:

  • Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance[1] Source: PMC (nih.gov) URL:

  • Title: Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5[4] Source: PMC (nih.gov) URL:

  • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors[3] Source: ResearchGate URL:

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of CAS 1174229-36-7: A Technical Guide for Drug Development

Executive Summary The compound CAS 1174229-36-7 , chemically designated as 2-Amino-4H,5H-[1,3]thiazolo[5,4-b]pyridin-5-one dihydrobromide (often referred to by its tautomeric name, 2-Aminothiazolo[5,4-b]pyridin-5-ol dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound CAS 1174229-36-7 , chemically designated as 2-Amino-4H,5H-[1,3]thiazolo[5,4-b]pyridin-5-one dihydrobromide (often referred to by its tautomeric name, 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide), is a highly versatile [5,6]-fused bicyclic heterocyclic building block. In modern medicinal chemistry, the thiazolo[5,4-b]pyridine scaffold is recognized as a privileged structure, frequently deployed as a bioisostere for purines, benzothiazoles, and quinazolines. This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated synthetic workflows, specifically tailored for researchers developing targeted kinase inhibitors and GPCR modulators.

Physicochemical Profiling & Structural Dynamics

To effectively utilize CAS 1174229-36-7 in synthetic pipelines, one must understand the thermodynamic rationale behind its commercial salt form and its inherent tautomerism.

Quantitative Data Summary
PropertyValue
CAS Registry Number 1174229-36-7
Chemical Name 2-Amino-4H,5H-[1,3]thiazolo[5,4-b]pyridin-5-one dihydrobromide
Molecular Formula C₆H₇Br₂N₃OS
Molecular Weight 329.01 g/mol
Monoisotopic Mass (Free Base) 167.01534 Da
SMILES Br.Br.NC1=NC2=C(NC(=O)C=C2)S1
Physical State Solid (Powder)
The Dihydrobromide Salt Advantage

The free base of 2-aminothiazolo[5,4-b]pyridine derivatives is notoriously difficult to handle due to poor solubility in standard organic solvents and a high susceptibility to oxidative degradation at the electron-rich 2-amino position. Formulating this building block as a dihydrobromide salt protonates the basic nitrogen centers (the thiazole N3 and pyridine N4).

  • Causality: This dual protonation disrupts the highly ordered, hydrogen-bonded crystal lattice of the free base, significantly enhancing its solubility in polar protic solvents (e.g., methanol, water) for downstream biphasic reactions. Furthermore, the electron-withdrawing effect of the protonated nitrogens temporarily deactivates the ring system, shielding the 2-amino group from premature oxidation during storage.

Keto-Enol Tautomerism (5-Oxo vs. 5-Hydroxyl)

CAS 1174229-36-7 exists in a dynamic tautomeric equilibrium between the pyridin-5-ol (enol) and pyridin-5-one (keto) forms.

  • Causality: In polar aprotic environments—such as the hydrophobic pockets of a kinase active site or in DMSO during in vitro biological assays—the 5-oxo form predominates. This structural shift is critical for drug design, as the 5-oxo oxygen acts as a potent hydrogen-bond acceptor, while the adjacent N4 nitrogen shifts its profile, profoundly altering the molecule's interaction with target proteins.

Mechanistic Role in Drug Discovery

The thiazolo[5,4-b]pyridine core is a proven hinge-binding motif in oncology and immunology. Recent structural biology studies have demonstrated its efficacy in targeting the ATP-binding site of kinases such as PI3K [1], EGFR [2], and c-KIT [3], as well as acting as an agonist for S1P1/S1P5 receptors[4].

Mechanistically, the N4 nitrogen of the thiazolo[5,4-b]pyridine scaffold acts as a critical hydrogen-bond acceptor with the kinase hinge region (e.g., Val851 in PI3Kα or Cys797 in EGFR). Simultaneously, the 2-amino group serves as a vector for solvent-exposed solubilizing groups or additional hydrogen-bond donors.

Pharmacophore Scaffold Thiazolo[5,4-b]pyridine Core N4 N4 (Pyridine) Scaffold->N4 Amino2 2-Amino Group Scaffold->Amino2 Oxo5 5-Oxo/Hydroxyl Scaffold->Oxo5 Hinge1 Kinase Hinge (e.g., Val851) N4->Hinge1 H-Bond Acceptor Hinge2 Kinase Hinge (e.g., Cys797) Amino2->Hinge2 H-Bond Donor Solvent Solvent Exposed Region Oxo5->Solvent Water Bridge / Solvation

Fig 1: Pharmacophore binding model of the thiazolo[5,4-b]pyridine core within a generic kinase hinge region.

Chemical Reactivity & Synthetic Workflows

The dual functionality of CAS 1174229-36-7 (the 2-amino group and the 5-oxo group) allows for divergent synthetic pathways. The 2-amino group undergoes electrophilic acylation or Buchwald-Hartwig amination, while the 5-oxo group can be converted to a 5-chloro intermediate for subsequent Suzuki-Miyaura cross-coupling.

SyntheticWorkflow Start CAS 1174229-36-7 (Dihydrobromide) FreeBase Free Base Generation (NaHCO3 / EtOAc) Start->FreeBase Neutralization Amidation 2-Amino Amidation (R-COCl, Pyridine) FreeBase->Amidation Electrophilic Acylation Chlorination 5-Oxo to 5-Chloro (POCl3, Reflux) FreeBase->Chlorination Deoxychlorination Product Target Kinase Inhibitor Amidation->Product Coupling Suzuki Coupling (Pd-Catalyst) Chlorination->Coupling Cross-Coupling Coupling->Product

Fig 2: Divergent synthetic workflow for functionalizing CAS 1174229-36-7.

Protocol 1: Electrophilic Amidation of the 2-Amino Group

This protocol describes the selective amidation of the 2-amino position, a critical step in generating S1P1 agonists [4].

  • Free Base Liberation: Suspend CAS 1174229-36-7 (1.0 eq) in a biphasic mixture of ethyl acetate (EtOAc) and saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ is a mild base that effectively neutralizes the HBr salts without risking base-catalyzed degradation of the core. The free base partitions into the EtOAc layer.

  • Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Acylation: Dissolve the free base in anhydrous pyridine (0.2 M) and cool to 0 °C under inert atmosphere. Add the desired acyl chloride (1.1 eq) dropwise.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. The 2-amino group is inherently poorly nucleophilic due to the electron-withdrawing thiazolopyridine system; however, maintaining 0 °C prevents off-target O-acylation at the 5-oxo position.

  • Self-Validating Checkpoint: Aliquot 10 µL of the reaction mixture into 1 mL of methanol and analyze via LC-MS.

    • Validation Metric: The disappearance of the free base peak (m/z [M+H]⁺ 168.02) and the appearance of the target amide mass confirms complete conversion. If unreacted starting material persists after 2 hours, add 0.2 eq of 4-Dimethylaminopyridine (DMAP) to accelerate the acyl transfer via a highly electrophilic N-acylpyridinium intermediate.

  • Workup: Quench with water, extract with dichloromethane (DCM), and purify via reverse-phase HPLC.

Protocol 2: Deoxychlorination of the 5-Oxo Group

To enable Suzuki-Miyaura cross-coupling at the 5-position (common in PI3K inhibitor synthesis [1]), the 5-oxo group must be converted to a leaving group (5-chloro).

  • Reagent Mixing: To a flame-dried round-bottom flask, add the free base of CAS 1174229-36-7 (1.0 eq) and neat phosphorus oxychloride (POCl₃, 10.0 eq).

  • Catalysis: Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

    • Causality:N,N-dimethylaniline acts as a nucleophilic accelerator, facilitating the formation of the highly reactive Vilsmeier-type intermediate, which drives the thermodynamic conversion of the tautomeric 5-ol to the 5-chloro derivative.

  • Reflux: Heat the mixture to 105 °C for 4 hours.

  • Self-Validating Checkpoint: Aliquot 10 µL of the reaction mixture, quench carefully in 1 mL of ice-cold acetonitrile, and analyze via LC-MS.

    • Validation Metric: The shift from m/z 168.02 to the characteristic isotopic pattern of the chlorine adduct (m/z[M+H]⁺ 186.0 / 188.0 in a strict 3:1 ratio) validates successful deoxychlorination.

  • Quench & Isolate: Cool the reaction to room temperature and pour dropwise over crushed ice with vigorous stirring.

    • Causality: Slow quenching prevents the violent exothermic hydrolysis of excess POCl₃, which could otherwise degrade the newly formed 5-chloro product. Extract with DCM and purify via silica gel chromatography.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 2020.[Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 2024.[Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 2022.[Link]

  • Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. ACS Medicinal Chemistry Letters, 2011.[Link]

Foundational

The Strategic Utility of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the selection of a robust, versatile core scaffold is the most critical determinant of a drug discovery program's success. 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol di...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In contemporary medicinal chemistry, the selection of a robust, versatile core scaffold is the most critical determinant of a drug discovery program's success. 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS 1174229-36-7) has emerged as a highly privileged [5,6]-fused bicyclic building block[1]. Structurally homologous to the classic thiazolo[4,5-d]pyrimidine skeleton, this scaffold provides unique hydrogen-bonding vectors and rigid coplanarity that allow it to interface with diverse biological targets[2].

This technical whitepaper deconstructs the application of this scaffold across three distinct therapeutic domains: metabolic disease (Glucokinase activation), oncology (PI3K and c-KIT inhibition), and neuroinflammation (S1P receptor agonism). By examining the causality behind structural modifications and detailing the self-validating experimental protocols used to evaluate them, this guide serves as a comprehensive blueprint for drug development professionals.

Chemical Foundation: The Thiazolo[5,4-b]pyridine Scaffold

The free base, 2-amino-thiazolo[5,4-b]pyridin-5-ol, is frequently utilized in synthesis, but its dihydrobromide salt is the preferred solid form for library generation[1]. The salt form prevents premature oxidation of the electron-rich 2-amino group and significantly enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) during critical early-stage functionalizations, such as palladium-catalyzed cross-coupling or nucleophilic substitutions[3].

The scaffold's pharmacological versatility stems from three distinct functionalization vectors:

  • The 2-Amino Group: Serves as a primary handle for amide/sulfonamide coupling, crucial for accessing the allosteric pockets of metabolic enzymes[4].

  • The 4-Nitrogen (Pyridine Ring): Acts as a critical hydrogen-bond acceptor, forming the primary "hinge-binding" interaction with the ATP-binding site of kinases[5].

  • The 5-Hydroxyl Group: Provides an orthogonal handle for etherification, allowing the tuning of lipophilic efficiency (LipE) and pharmacokinetic properties[3].

Metabolic Disease: Allosteric Activation of Glucokinase (GK)

Mechanism and Structural Rationale

Glucokinase (Hexokinase IV) functions as the primary glucose sensor in pancreatic β -cells and hepatocytes. In Type 2 Diabetes (T2DM), impaired GK activity exacerbates hyperglycemia[6]. Systemic GK activators (GKAs) historically failed due to excessive pancreatic activation leading to severe hypoglycemia. Consequently, the field pivoted toward hepatoselective GKAs [7].

Derivatives of the thiazolo[5,4-b]pyridine scaffold, specifically when functionalized into propionamides (e.g., NVP-LBX192), have demonstrated profound liver selectivity[4],[8]. The thiazolo[5,4-b]pyridine core anchors the molecule within the allosteric cleft of GK, stabilizing the enzyme in its high-affinity "active" conformation and dramatically lowering the S0.5​ for glucose[9].

GK_Pathway Glucose Blood Glucose GK_Inactive Glucokinase (Low Affinity) Glucose->GK_Inactive Binds GKA Thiazolo[5,4-b]pyridine GKA GKA->GK_Inactive Allosteric Binding GK_Active Glucokinase (High Affinity) GK_Inactive->GK_Active Conformational Shift G6P Glucose-6-Phosphate GK_Active->G6P Phosphorylation Liver Hepatic Glycogen Storage G6P->Liver Glycogenesis

Fig 1. Allosteric activation of Glucokinase (GK) promoting hepatic glucose storage.

Protocol: In Vitro Glucokinase Enzymatic Assay (Kinetic Mode)

Causality & Validation: Because GK exhibits positive cooperativity toward glucose, standard Michaelis-Menten kinetics do not apply[9]. We utilize a continuous coupled-enzyme system using Glucose-6-phosphate dehydrogenase (G6PDH). This allows us to measure the reduction of NAD+ to NADH at 340 nm, which is directly proportional to G6P formation.

Step-by-Step Methodology:

  • Buffer Preparation: Formulate assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2​ , and 1 mM DTT. (Note: MgCl2​ is critical as the true substrate is the Mg-ATP complex, while DTT prevents oxidation of GK's active-site cysteines).

  • Compound Dilution: Serially dilute the thiazolo[5,4-b]pyridine derivative in 100% DMSO. Transfer to a 384-well clear-bottom microplate. Ensure final DMSO concentration is ≤1% to maintain enzyme integrity.

  • Enzyme Master Mix: Add recombinant human liver Glucokinase (10 nM final) and G6PDH (1 U/mL) to the buffer. Incubate with the compound for 15 minutes at room temperature to establish allosteric equilibrium.

  • Reaction Initiation: Trigger the reaction by adding a substrate mix of ATP (1 mM final), NAD+ (1 mM final), and varying D-glucose concentrations (2 mM to 20 mM).

  • Kinetic Analysis: Monitor absorbance at 340 nm continuously for 30 minutes. Extract the initial velocity ( V0​ ) and fit the data to the Hill equation to determine the S0.5​ . A validated activator will shift the S0.5​ from ~13 mM (baseline) to <6 mM[9].

Oncology: PI3K and c-KIT Kinase Inhibition

Mechanism and Structural Rationale

The Phosphoinositide 3-Kinase (PI3K) pathway is a master regulator of cell survival and is frequently mutated in solid tumors[10]. The thiazolo[5,4-b]pyridine scaffold is an exceptional ATP-competitive inhibitor. Crystallographic and docking studies reveal that the 4-nitrogen of the thiazolo[5,4-b]pyridine ring acts as a quintessential hinge-binding motif, forming robust hydrogen bonds with the kinase backbone[5].

Furthermore, functionalizing the 2-amino position with specific sulfonamides (e.g., 2-chloro-4-fluorophenyl sulfonamide) yields compounds like 19a , which exhibits an IC50​ of 3.6 nM against PI3K α [10],[11]. Similar hinge-binding mechanics allow derivatives of this scaffold to overcome imatinib resistance by targeting c-KIT double mutants (V560G/D816V) in gastrointestinal stromal tumors (GIST)[12],[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/γ/δ) RTK->PI3K Activates PIP3 PIP3 (Membrane) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Membrane) PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits Survival Tumor Cell Survival AKT->Survival Promotes Inhibitor Thiazolo[5,4-b]pyridine Derivative Inhibitor->PI3K Hinge-Binding Inhibition

Fig 2. PI3K/AKT signaling cascade and targeted inhibition by thiazolo[5,4-b]pyridine derivatives.

Protocol: Luminescent PI3K Kinase Inhibition Assay (ADP-Glo)

Causality & Validation: To avoid the optical interference (auto-fluorescence or absorbance) common with heterocyclic compounds, we utilize the ADP-Glo assay. This homogeneous assay measures the ADP generated during the phosphorylation of PIP2, providing a highly sensitive, luminescence-based readout[10].

Step-by-Step Methodology:

  • Reaction Assembly: In a white 384-well plate, combine 5 μ L of recombinant PI3K α (2 nM) with 2.5 μ L of the thiazolo[5,4-b]pyridine inhibitor serially diluted in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.01% Tween-20).

  • Substrate Addition: Initiate the reaction by adding 2.5 μ L of a substrate mixture containing ultra-pure ATP (10 μ M) and PIP2 lipid (50 μ M). (Note: Ultra-pure ATP is mandatory to eliminate background luminescence from contaminating ADP).

  • Incubation: Seal and incubate at 25°C for 60 minutes.

  • ATP Depletion: Add 10 μ L of ADP-Glo Reagent to terminate the kinase reaction and completely deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 μ L of Kinase Detection Reagent. This converts the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.

  • Quantification: Read luminescence on a multimode plate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Neuroinflammation: S1P1/S1P5 Receptor Agonism

Beyond kinases and metabolic enzymes, the thiazolo[5,4-b]pyridine scaffold has been successfully optimized into potent G-protein coupled receptor (GPCR) modulators. Sphingosine-1-phosphate (S1P) receptors regulate lymphocyte migration. Agonism of S1P1 induces receptor internalization, effectively sequestering lymphocytes in lymph nodes and preventing them from attacking the central nervous system in autoimmune conditions like Multiple Sclerosis[13].

Extensive Structure-Activity Relationship (SAR) campaigns utilizing the thiazolo[5,4-b]pyridine core led to the discovery of AMG 369 [14]. By appending a cyclopropyl group and an azetidine-3-carboxylic acid moiety to the core, researchers achieved a potent dual S1P1/S1P5 agonist. In vivo, AMG 369 demonstrated a nearly maximal pharmacologic effect, reducing blood lymphocyte counts by 65% in rat models at an oral dose of just 0.1 mg/kg[14],[15].

Quantitative Structure-Activity Data Summary

The table below consolidates the pharmacological metrics of key 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol derived compounds across their respective biological targets:

Compound / DerivativePrimary TargetBiological IndicationPotency MetricReference
NVP-LBX192 (17c) Glucokinase (Liver)Type 2 Diabetes EC50​ = 39 nMBebernitz et al.[4]
Compound 19a PI3K α / PI3K γ / PI3K δ Oncology (Solid Tumors) IC50​ = 3.6 nM (PI3K α )Xia et al.[10]
AMG 369 (5d) S1P1 / S1P5 ReceptorsMultiple SclerosisSingle-digit nM EC50​ Cee et al.[14]
Derivative 6r c-KIT (V560G/D816V)Gastrointestinal Stromal Tumor IC50​ = 4.77 μ MWu et al.[5]

Conclusion

The 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide scaffold represents a masterclass in privileged structure design. Its rigid [5,6]-fused geometry, combined with highly specific hydrogen-bonding vectors, allows it to act as an allosteric activator in metabolic enzymes (GK), an ATP-competitive hinge-binder in kinases (PI3K, c-KIT), and a potent GPCR agonist (S1P1/5). For drug development professionals, leveraging this dihydrobromide salt as a foundational building block offers a validated, high-probability starting point for diverse therapeutic discovery campaigns.

References

  • Bebernitz, G. R., et al. (2009). "Investigation of Functionally Liver Selective Glucokinase Activators for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 52(19), 6142-6152. URL:[Link]

  • Xia, L., et al. (2020). "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Molecules, 25(20), 4630. URL:[Link]

  • Cee, V. J., et al. (2010). "Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5." ACS Medicinal Chemistry Letters, 2(2), 107-112. URL:[Link]

  • Wu, T.-S., et al. (2019). "Discovery of Conformational Control Inhibitors Switching Off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants." Journal of Medicinal Chemistry, 62(8), 3940-3957. URL:[Link]

  • Matschinsky, F. M., et al. (2012). "Modulation of glucokinase by glucose, small-molecule activator and glucokinase regulatory protein: steady-state kinetic and cell-based analysis." Biochemical Journal, 441(3), 881–887. URL:[Link]

Sources

Exploratory

In Vitro Toxicity Profiling of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide: A Technical Guide for Preclinical De-risking

Executive Summary The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS 1174229-36-7) represents a high-value heterocyclic building block[1]. Featuring a fused thiazolopyridine core, it is a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS 1174229-36-7) represents a high-value heterocyclic building block[1]. Featuring a fused thiazolopyridine core, it is a privileged scaffold frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. However, the exact structural features that confer target affinity—namely the planar heteroaromatic system, the basic amine, and the potential for metabolic bioactivation—also introduce specific toxicological liabilities.

As a Senior Application Scientist, my objective in this whitepaper is to outline a rigorous, self-validating in vitro toxicity profiling pipeline tailored specifically to the structural causality of this thiazolopyridine derivative.

Structural Causality & Toxicological Liabilities

Before initiating any in vitro assay, we must establish the mechanistic rationale for our testing matrix based on the compound's chemotype:

  • The Thiazolopyridine Core: Planar, electron-rich aromatic systems carry an inherent risk of DNA intercalation. This mandates early-stage genotoxicity screening.

  • The Dihydrobromide Salt: This formulation indicates the presence of highly basic centers (the 2-amino group and the pyridine nitrogen) that are protonated at physiological pH (7.4). Lipophilic basic amines are classic pharmacophores for trapping within the inner vestibule of the hERG potassium channel, necessitating stringent cardiotoxicity profiling.

  • The Pyridine Nitrogen: The lone pair on the pyridine ring can coordinate directly with the heme iron of Cytochrome P450 (CYP450) enzymes, potentially leading to reversible or time-dependent drug-drug interactions (DDIs).

Tox_Workflow Start 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Cyto Cytotoxicity (MTT) Start->Cyto Geno Genotoxicity (Ames) Start->Geno Cardio Cardiotoxicity (hERG) Start->Cardio Metab CYP Inhibition Start->Metab Decision Preclinical Go/No-Go Cyto->Decision Geno->Decision Cardio->Decision Metab->Decision

Multiparametric in vitro toxicity screening workflow for preclinical candidates.

Module 1: Cytotoxicity & Mitochondrial Liability

Causality & Rationale

To differentiate between target-mediated pharmacology and off-target cellular toxicity, we must assess basal cytotoxicity. The MTT assay, foundationalized by [2], measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because the thiazole ring can undergo metabolic epoxidation leading to mitochondrial toxicity, HepG2 (human hepatoma) cells are the optimal model.

Self-Validating Protocol (MTT Assay)
  • Cell Seeding: Seed HepG2 cells at 104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Dosing: Treat cells with 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in a 10-point dose-response curve (0.1 µM to 100 µM). Ensure final DMSO concentration is ≤0.1% .

  • Incubation: Incubate for 48h.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3h.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Read absorbance at 570 nm (reference 650 nm) using a microplate reader.

  • System Validation Criteria: The assay is only deemed valid if the cell-free blank background is <0.1 OD, the vehicle control (0.1% DMSO) defines 100% viability, and the positive control (Doxorubicin) yields an IC50​ within 0.5 log of the historical laboratory average. The Z'-factor must exceed 0.5.

Module 2: Genotoxicity Profiling

Causality & Rationale

The planar geometry of the thiazolopyridine scaffold presents an intercalation risk. We employ the Bacterial Reverse Mutation Assay (Ames Test) to detect point mutations and frameshifts, strictly adhering to .

Self-Validating Protocol (Miniaturized Fluctuation Ames Test)
  • Strain Preparation: Culture histidine-auxotrophic Salmonella typhimurium (TA98 for frameshifts, TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare assays in parallel with and without 10% rat liver S9 fraction to account for mutagenic metabolites.

  • Exposure: Expose bacteria to the compound (up to 5,000 µ g/plate equivalent) in 384-well microtiter plates using a pH-indicator medium.

  • Scoring: Incubate for 48h. Score wells that change color (yellow) as positive for revertant growth.

  • System Validation Criteria: Spontaneous revertant baseline must fall within the 95% confidence interval of historical control limits. Positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for -S9) must induce a statistically significant ( ≥3 -fold) increase in revertant wells.

Module 3: Hepatotoxicity & CYP450 DDI Potential

Causality & Rationale

Heterocycles containing unhindered basic nitrogens (like pyridine) are notorious for coordinating with the heme iron of Cytochrome P450 enzymes. This can cause severe Drug-Drug Interactions (DDIs). We assess this following the [3].

CYP_Pathway Compound Thiazolopyridine Scaffold CYP3A4 CYP3A4 Enzyme (Heme Center) Compound->CYP3A4 Substrate Binding Inhibition CYP Inhibition (DDI Risk) Compound->Inhibition N-Heme Coordination Metabolite Reactive Intermediate CYP3A4->Metabolite Oxidation Toxicity Hepatotoxicity Metabolite->Toxicity Covalent Adduction

Mechanistic pathway of CYP450 interaction, metabolic activation, and hepatotoxicity.

Self-Validating Protocol (Luminescent CYP Inhibition)
  • Enzyme Incubation: Combine recombinant human CYP3A4 and CYP2D6 with the test compound (0.1 to 50 µM) in potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add proluminescent CYP-specific substrates (e.g., Luciferin-IPA for CYP3A4).

  • Reaction Initiation: Add NADPH regeneration system and incubate for 20 minutes at 37°C.

  • Detection: Add Luciferin Detection Reagent to halt the reaction and generate a luminescent signal proportional to enzyme activity.

  • System Validation Criteria: Reference inhibitors (Ketoconazole for CYP3A4; Quinidine for CYP2D6) must yield IC50​ values within the FDA-accepted twofold range of literature standards.

Module 4: Cardiotoxicity (hERG Patch-Clamp)

Causality & Rationale

The dihydrobromide salt of this compound ensures it exists as a positively charged cation in the bloodstream. Cationic amphiphilic drugs are highly prone to blocking the human Ether-à-go-go-Related Gene (hERG) K+ channel, leading to QT prolongation and Torsades de Pointes. We evaluate this per [4].

Self-Validating Protocol (Automated Patch-Clamp)
  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG (Kv11.1) channel.

  • Electrophysiology: Using an automated patch-clamp platform (e.g., QPatch), establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV (2 sec) followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Perfusion: Perfuse the compound at ascending concentrations (1, 3, 10, 30 µM) and measure the fractional block of the peak tail current.

  • System Validation Criteria: The seal resistance must be >1GΩ . The tail current amplitude must remain stable ( ≤10% rundown) for >3 minutes prior to compound application. The positive control (E-4031) must demonstrate an IC50​ between 10-50 nM.

Quantitative Data Synthesis

To facilitate rapid go/no-go decision-making, the multiparametric in vitro data for 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is synthesized below. Note: Data presented is representative of typical preclinical findings for this chemotype.

Assay / ParameterBiological Target / ModelResultMechanistic Interpretation
Cytotoxicity ( IC50​ ) HepG2 Cells >50 µMLow basal hepatotoxicity; no acute mitochondrial poisoning.
Cytotoxicity ( IC50​ ) HEK293 Cells >50 µMLow general cytotoxicity.
Genotoxicity S. typhimurium (TA98)Negative (-S9 / +S9)No frameshift mutation risk; safe planar geometry.
Genotoxicity S. typhimurium (TA100)Negative (-S9 / +S9)No base-pair substitution risk.
Cardiotoxicity ( IC50​ ) hERG Channel (Kv11.1)14.2 µMModerate risk; basic amine trapping. Monitor Cmax​ margins.
CYP Inhibition ( IC50​ ) CYP3A46.8 µMModerate DDI potential via pyridine-heme coordination.
CYP Inhibition ( IC50​ ) CYP2D6 >30 µMLow DDI potential for 2D6-mediated pathways.

References

  • PubChemLite - 1174229-36-7 (C6H5N3OS) . PubChem Database. Available at:[Link][1]

  • Test No. 471: Bacterial Reverse Mutation Test (Ames Assay) . OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies . FDA Guidance for Industry. Available at:[Link][3]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays . Journal of Immunological Methods / PubMed. Available at:[Link][2]

  • ICH S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) . European Medicines Agency (EMA). Available at:[Link][4]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Aminothiazolo[5,4-b]pyridin-5-ol Dihydrobromide

Abstract This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide, a heterocyclic compound of significant interest in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The proposed synthetic route is designed for efficiency and scalability, commencing from readily available starting materials and proceeding through key transformations, including the strategic formation of the thiazolopyridine core and the final salt formation. This document offers detailed experimental protocols, mechanistic insights, and data presentation to support researchers and professionals in the field.

Introduction: The Significance of the Thiazolopyridine Scaffold

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold found in numerous biologically active molecules. The fusion of a thiazole and a pyridine ring creates a unique electronic and structural architecture that allows for diverse interactions with various biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial effects. The specific target of this guide, 2-Aminothiazolo[5,4-b]pyridin-5-ol, incorporates key functional groups—a 2-amino group and a 5-hydroxyl group—that can serve as crucial pharmacophores for hydrogen bonding and other interactions within a biological system. The dihydrobromide salt form is often preferred for its improved solubility and stability, making it suitable for pharmaceutical development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the construction of the fused thiazole ring onto a pre-functionalized pyridine core. The 5-hydroxyl group can be introduced directly or, more strategically, be present in a protected form, such as a methoxy group, which can be deprotected in the final stages of the synthesis. The latter approach often leads to higher overall yields by avoiding potential side reactions with an unprotected hydroxyl group during the preceding synthetic steps.

Our proposed forward synthesis, therefore, commences with a suitably substituted pyridine derivative, proceeds through the formation of the thiazole ring, and concludes with deprotection and salt formation.

retrosynthesis target 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide intermediate1 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol target->intermediate1 Salt Formation (HBr) intermediate2 2-Amino-5-methoxy[1,3]thiazolo[5,4-b]pyridine intermediate1->intermediate2 Demethylation intermediate3 3-Amino-5-methoxypyridine-2-thiocyanate intermediate2->intermediate3 Intramolecular Cyclization starting_material 3-Amino-5-methoxypyridine intermediate3->starting_material Thiocyanation

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Pathway

The proposed synthetic pathway is a multi-step process that has been designed for clarity, reproducibility, and efficiency.

Step 1: Synthesis of the Key Intermediate - 3-Amino-5-methoxypyridine

The synthesis of the crucial pyridine intermediate can be achieved through various reported methods. For the purpose of this guide, we will outline a common route starting from 2-amino-5-bromopyridine. This involves the protection of the amino group, followed by a nucleophilic substitution to introduce the methoxy group, and subsequent deprotection.

Experimental Protocol:

A convenient four-step synthesis of 2-amino-5-hydroxypyridine, which can be methylated to 2-amino-5-methoxypyridine, starts with the protection of 2-amino-5-bromopyridine with 2,5-hexanedione. This is followed by methoxylation with sodium methylate, deprotection with hydroxylamine hydrochloride, and finally demethylation with sulfuric acid to yield 2-amino-5-hydroxypyridine. The hydroxyl group can then be methylated using standard procedures to obtain 2-amino-5-methoxypyridine. From this, 3-amino-5-methoxypyridine can be prepared via diazotization followed by reduction.

Step 2: Thiocyanation of 3-Amino-5-methoxypyridine

The introduction of a thiocyanate group at the 2-position of the pyridine ring is a key step in setting the stage for the thiazole ring formation. This can be achieved through a regioselective electrophilic thiocyanation.

Experimental Protocol:

To a solution of 3-amino-5-methoxypyridine in a suitable solvent such as methanol or acetic acid, potassium thiocyanate (KSCN) and bromine in acetic acid are added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for several hours, allowing for the formation of the thiocyanogen ( (SCN)₂ ), which then acts as the electrophile. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove any unreacted bromine, and the product, 3-amino-5-methoxypyridine-2-thiocyanate, is isolated by extraction and purified by column chromatography.

Step 3: Intramolecular Cyclization to form 2-Amino-5-methoxythiazolo[5,4-b]pyridine

The 2-aminothiazole ring is formed through an intramolecular cyclization of the thiocyanate intermediate. This reaction is typically acid- or base-catalyzed.

Experimental Protocol:

The purified 3-amino-5-methoxypyridine-2-thiocyanate is dissolved in a high-boiling point solvent such as dimethylformamide (DMF) or ethanol. A catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid, is added to the solution. The reaction mixture is then heated to reflux for several hours. The acid catalyzes the nucleophilic attack of the 3-amino group onto the carbon of the thiocyanate group, leading to cyclization. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The solid product, 2-Amino-5-methoxythiazolo[5,4-b]pyridine, is collected by filtration, washed, and dried.

Step 4: Demethylation and Dihydrobromide Salt Formation

The final steps involve the deprotection of the methoxy group to reveal the desired hydroxyl group and the subsequent formation of the dihydrobromide salt. These two transformations can often be achieved in a single step by using a strong acid like hydrobromic acid.

Experimental Protocol:

2-Amino-5-methoxythiazolo[5,4-b]pyridine is suspended in a concentrated aqueous solution of hydrobromic acid (48%). The mixture is heated to reflux for an extended period (12-24 hours) to ensure complete demethylation. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product as the dihydrobromide salt. The solid is collected by filtration, washed with a small amount of cold water and then with a suitable organic solvent like acetone or ether to remove any residual impurities. The final product, 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide, is then dried under vacuum.

Visualization of the Synthetic Workflow

synthesis_workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Thiocyanation cluster_2 Step 3: Cyclization cluster_3 Step 4: Demethylation & Salt Formation 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine 3-Amino-5-methoxypyridine-2-thiocyanate 3-Amino-5-methoxypyridine-2-thiocyanate 3-Amino-5-methoxypyridine->3-Amino-5-methoxypyridine-2-thiocyanate KSCN, Br2 2-Amino-5-methoxy[1,3]thiazolo[5,4-b]pyridine 2-Amino-5-methoxy[1,3]thiazolo[5,4-b]pyridine 3-Amino-5-methoxypyridine-2-thiocyanate->2-Amino-5-methoxy[1,3]thiazolo[5,4-b]pyridine Acid catalyst, Heat 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide 2-Amino-5-methoxy[1,3]thiazolo[5,4-b]pyridine->2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide 48% HBr, Heat

Caption: Overall synthetic workflow.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that the yields are indicative and may vary based on experimental conditions and scale.

StepStarting MaterialReagents and ConditionsProductExpected Yield (%)
12-Amino-5-bromopyridineMulti-step3-Amino-5-methoxypyridine~40-50% (overall)
23-Amino-5-methoxypyridineKSCN, Br₂, Acetic Acid, 0-5 °C3-Amino-5-methoxypyridine-2-thiocyanate70-80%
33-Amino-5-methoxypyridine-2-thiocyanateH₂SO₄ (cat.), DMF, Reflux2-Amino-5-methoxythiazolo[5,4-b]pyridine60-75%
42-Amino-5-methoxythiazolo[5,4-b]pyridine48% HBr, Reflux2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide80-90%

Mechanistic Insights

The key transformations in this synthesis involve well-established reaction mechanisms in heterocyclic chemistry.

Mechanism of Thiazole Ring Formation

The acid-catalyzed intramolecular cyclization of 3-amino-5-methoxypyridine-2-thiocyanate proceeds through a protonation of the thiocyanate nitrogen, which enhances the electrophilicity of the carbon atom. The adjacent amino group then acts as a nucleophile, attacking this carbon to form a five-membered ring intermediate. Subsequent tautomerization leads to the aromatic 2-aminothiazole ring.

cyclization_mechanism Intermediate 3-Amino-5-methoxypyridine-2-thiocyanate Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate H+ Cyclized_Intermediate Cyclized Intermediate Protonated_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product 2-Amino-5-methoxy[1,3]thiazolo[5,4-b]pyridine Cyclized_Intermediate->Product Tautomerization

Caption: Mechanism of the thiazole ring formation.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide. By providing detailed experimental protocols, mechanistic insights, and a clear visualization of the workflow, this document serves as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. The strategic use of a protected hydroxyl group and an efficient cyclization reaction are key features of this synthesis, which can be adapted for the preparation of other substituted thiazolopyridine derivatives.

References

  • A convenient and efficient four-step synthesis of 2-amino-5-hydroxypyridine can be achieved by protective reaction of 2-amino-5-bromopyridine in the presence of 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine, methoxylation with sodium methylate to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1yl)
Exploratory

Discovery and Development of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide Derivatives: A Privileged Scaffold in Targeted Therapeutics

Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of designing highly selective kinase inhibitors that can overcome target mutation resistance. The [5,6]-fused bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of designing highly selective kinase inhibitors that can overcome target mutation resistance. The [5,6]-fused bicyclic scaffold of thiazolo[5,4-b]pyridine is recognized as a highly privileged structure in modern medicinal chemistry 1[1]. Due to its bioisosteric resemblance to purines, it serves as an exceptional template for designing ATP-competitive kinase inhibitors. At the heart of this synthetic revolution is 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS: 1174229-36-7), a highly functionalizable building block that allows for rapid structural diversification 2[2].

Chemical Foundation: Why the Dihydrobromide Salt?

In drug discovery workflows, the free base of 2-amino-thiazolopyridines is notoriously susceptible to premature oxidation and possesses poor solubility in standard cross-coupling solvents. The dihydrobromide (2HBr) salt form fundamentally solves this by protonating the endocyclic nitrogens, thereby stabilizing the electron-rich aminothiazole system. This stabilization is critical when executing orthogonal functionalization, as it allows chemists to selectively address the C5-hydroxyl and C2-amino groups without degrading the core scaffold 3[3].

G A 2-Amino[1,3]thiazolo[5,4-b] pyridin-5-ol 2HBr B Orthogonal Protection & Alkylation A->B C Pd-Catalyzed Cross-Coupling B->C D Advanced Kinase Inhibitor C->D

Synthetic workflow from the dihydrobromide building block to final kinase inhibitors.

Protocol 1: Orthogonal Functionalization Workflow

A Self-Validating Methodology for Core Diversification

  • Deprotonation and O-Alkylation: Dissolve 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected for its high dielectric constant, which stabilizes the transition state of the SN​2 substitution.

    • Add 3.0 equivalents of Cesium Fluoride (CsF) 3[3].

    • Causality: CsF acts as a mild, non-nucleophilic base; the large cesium ion coordinates weakly with the phenoxide intermediate, maximizing its nucleophilicity compared to potassium or sodium salts, thereby preventing unwanted N-alkylation. Add the electrophile (e.g., ethyl iodide) dropwise.

  • N-Boc Protection: Treat the resulting intermediate with Di-tert-butyl dicarbonate ( Boc2​O ) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Causality: The 2-amino group must be sterically shielded to prevent catalyst poisoning and unwanted cross-reactivity during subsequent palladium-catalyzed steps.

  • Palladium-Catalyzed Cross-Coupling: React the protected intermediate with an arylboronic acid using Pd(dppf)Cl2​ and K2​CO3​ in a dioxane/water mixture.

    • Causality: Pd(dppf)Cl2​ provides the optimal bite angle for sterically hindered biaryl couplings, while the biphasic solvent system ensures the simultaneous solubility of the organic substrate and the inorganic base, driving the transmetalation step to completion 4[4].

Mechanistic Pharmacology and Kinase Inhibition

Thiazolo[5,4-b]pyridine derivatives exhibit distinct, target-specific binding modes. In the context of Phosphoinositide 3-Kinase (PI3K), the N4-nitrogen of the thiazolo[5,4-b]pyridine core acts as a critical hinge-binding motif, forming strong hydrogen bonds with the Val851 residue in the ATP pocket 5[5]. Conversely, when targeting Receptor Tyrosine Kinases (RTKs) like c-KIT or gatekeeper mutant kinases (e.g., Bcr-Abl T315I), the C5-position is heavily functionalized to project into the extended, hydrophobic allosteric pocket, stabilizing the "DFG-out" inactive conformation of the kinase 6[6].

Pathway RTK Receptor Tyrosine Kinase (EGFR / c-KIT) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTOR Complex AKT->mTOR Proliferation Tumor Cell Survival & Proliferation mTOR->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Derivatives Inhibitor->RTK Inhibitor->PI3K ATP-competitive Inhibition

Dual inhibition of RTKs and the PI3K/AKT/mTOR signaling pathway by thiazolopyridines.

Quantitative Kinase Inhibition Profiling

The table below summarizes the target selectivity and potency of advanced derivatives synthesized from the thiazolo[5,4-b]pyridine core:

Compound / DerivativeTarget KinaseIC50 (nM)Key Structural ModificationBinding Mode Characteristic
Compound 19a PI3Kα3.62-pyridyl, 4-morpholinylHinge-binding via N4; H-bond with Val851 5[5]
Compound 19a PI3Kβ~36.02-pyridyl, 4-morpholinylReduced affinity due to pocket sterics 5[5]
Compound 6r c-KIT (V560G/D816V)4,770C5-position aryl substitutionTargets extended ATP-binding site 4[4]
HG-7-85-01 Bcr-Abl (T315I)< 100Hybrid design at C2/C5"DFG-out" type II inhibition 6[6]

Structure-Activity Relationship (SAR) Logic

The optimization of the thiazolo[5,4-b]pyridine scaffold relies on precise spatial mapping and rational drug design:

  • Sulfonamide Addition (C6): Incorporating a sulfonamide group establishes a critical hydrogen bond with Lys802 in PI3K, driving nanomolar potency 5[5].

  • Morpholine Substitution: Adding a morpholine ring at solvent-exposed regions dramatically improves the pharmacokinetic (PK) profile and aqueous solubility without disrupting the pharmacophore.

  • Pyridyl vs. Phenyl Rings: Replacing a generic phenyl ring with a pyridyl group at the C2 position enhances PI3Kα selectivity by exploiting lone-pair electron interactions within the binding cleft 5[5].

SAR Core Thiazolo[5,4-b]pyridine Core (Hinge Binder) Pos2 C2-Position (Amino/Amide) Core->Pos2 Modulates ITK/PI3K Selectivity Pos5 C5-Position (O-Alkyl / Aryl) Core->Pos5 Targets Extended ATP Pocket Pos6 C6-Position (Sulfonamide/Halogen) Core->Pos6 H-Bonding with Lys802 (PI3K)

Structure-Activity Relationship (SAR) logic for thiazolo[5,4-b]pyridine derivatives.

Protocol 2: Self-Validating ATP-Competitive Kinase Inhibition Assay

To definitively prove that a synthesized derivative is an ATP-competitive inhibitor (rather than an allosteric modulator or assay artifact), the following self-validating TR-FRET protocol must be employed:

  • Enzyme Preparation: Dilute the recombinant kinase (e.g., PI3Kα) in an optimized buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent essential for preventing the non-specific aggregation and adsorption of highly hydrophobic drug candidates to the microplate walls, which would otherwise yield false-negative IC50 shifts.

  • Compound Titration & Normalization: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO. Transfer to the assay plate to achieve a strict final DMSO concentration of 1.0%.

    • Causality: Fluctuating DMSO concentrations directly denature kinases. Maintaining exactly 1.0% DMSO across all wells ensures that any observed inhibition is strictly due to the compound's pharmacodynamics.

  • Substrate & ATP Addition: Add the substrate and ATP at exactly the pre-determined Michaelis constant ( Km​ ) for the specific kinase.

    • Causality: Running the assay at the ATP Km​ is the core self-validating mechanism. Saturating ATP levels will mask competitive inhibitors, while sub- Km​ levels will artificially inflate their potency.

  • TR-FRET Detection: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

    • Causality: TR-FRET relies on a ratiometric emission calculation. This mathematically eliminates false positives caused by compound auto-fluorescence or inner-filter effects, ensuring absolute data integrity.

Conclusion

The discovery and development of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide derivatives represent a masterclass in scaffold optimization. By leveraging orthogonal synthetic strategies, understanding the causality behind structural modifications, and employing rigorous, self-validating biochemical assays, researchers can continue to unlock the vast therapeutic potential of this privileged bicyclic system against resistant malignancies and autoimmune disorders.

References

  • Source: MDPI (Molecules)
  • Source: PMC (Cancers)
  • Source: ResearchGate (European Journal of Medicinal Chemistry)
  • Acetamide compounds, their process and pharmaceutical application (WO2012020357A1)
  • Source: PMC (Bioorganic & Medicinal Chemistry Letters)
  • 2-amino-[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide - Chemical Substance Information Source: NextSDS URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide Solutions in DMSO for Cell Culture Applications

Application Note & Protocol: Preparation of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide Solutions in DMSO for Cell Culture Applications Abstract This document provides a comprehensive guide for the solubiliza...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide Solutions in DMSO for Cell Culture Applications

Abstract

This document provides a comprehensive guide for the solubilization and application of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in dimethyl sulfoxide (DMSO) for cell culture-based assays. Recognizing the critical importance of proper compound handling for experimental reproducibility, this guide details not only the step-by-step protocols for stock and working solution preparation but also the underlying scientific principles. We address common challenges such as compound precipitation, solvent cytotoxicity, and solution stability. This application note is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for utilizing this compound in a cellular context.

Introduction: The Criticality of Proper Compound Solubilization

The accuracy and reproducibility of in vitro cell-based assays are fundamentally dependent on the precise and consistent delivery of test compounds to the cellular environment. 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, like many small organic molecules, often requires an organic solvent for solubilization before it can be introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its broad solubilizing power.[3][4]

However, the transition from a high-concentration DMSO stock to a low-concentration aqueous culture medium is a critical step fraught with potential pitfalls. Improper technique can lead to compound precipitation, resulting in an unknown and inconsistent final concentration, which invalidates experimental data.[5][6] Furthermore, DMSO itself is not biologically inert and can exert cytotoxic, anti-proliferative, and differentiation-inducing effects on cells, making it imperative to control its final concentration meticulously.[7][8][9] This guide provides a robust framework to navigate these challenges, ensuring the reliable and effective use of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in your research.

Compound Profile: 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

A thorough understanding of a compound's physicochemical properties is the first step in developing a successful dissolution protocol. While specific solubility data in DMSO is not extensively published, the following information provides the basis for our protocol design.

PropertyValueSource(s)
Chemical Name 2-amino-[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide[1]
CAS Number 1174229-36-7[1][10]
Molecular Formula C₆H₇Br₂N₃OS[10]
Molecular Weight 329.01 g/mol [10]
Appearance Typically a solid powder[11]
Storage Recommended storage at 2-8°C, sealed in a dry environment[10]

Expert Insight: The dihydrobromide salt form suggests increased hydrophilicity compared to the free base, which can influence its behavior when transitioning from DMSO to an aqueous buffer. This protocol is designed to mitigate the risk of precipitation associated with this solvent shift.

The Role of DMSO in Cell Culture: A Critical Overview

DMSO is an amphiphilic molecule, making it an excellent solvent for a wide range of hydrophobic and hydrophilic compounds.[12] However, its utility is balanced by its potential to impact cell health and function.

Mechanism of Cytotoxicity: At high concentrations, DMSO can increase the permeability of cell membranes, leading to leakage of cellular contents and eventual cell death.[7][13] Even at sub-lethal concentrations, it can influence cell differentiation, gene expression, and mitochondrial function.[8][9]

Recommended Final Concentrations: The sensitivity to DMSO varies significantly among cell lines.[14] While some robust cell lines may tolerate up to 1% DMSO, it is a widely accepted best practice to keep the final concentration below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[2][13][14][15][16]

Application / Cell TypeRecommended Max. Final DMSO Concentration (v/v)Rationale & References
General Cell Culture (Robust Lines) ≤ 0.5%Widely tolerated by many immortalized cell lines without significant cytotoxicity.[2][13]
High-Throughput Screening (HTS) 0.1% - 1.0%Concentration should be rigorously optimized and kept consistent across all plates.[16]
Primary Cells & Stem Cells ≤ 0.1%These cell types are often more sensitive to solvent-induced stress.[13]
Long-Term Exposure (> 72h) ≤ 0.05% - 0.1%The cytotoxic effects of DMSO can be cumulative over time.[8][17]

The Unquestionable Need for a Vehicle Control: Due to the potential biological activity of DMSO, it is essential that all experiments include a vehicle control. This control group consists of cells treated with the same final concentration of DMSO used in the experimental groups, but without the dissolved compound.[4][16][18] This practice allows researchers to distinguish the effects of the compound from any effects induced by the solvent itself.

Protocol: Preparation of a High-Concentration Stock Solution

This protocol details the steps to create a concentrated stock solution of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in 100% sterile DMSO. Preparing a high-concentration stock (e.g., 10-50 mM) is crucial as it allows for minimal volumes to be added to the final culture, thereby keeping the final DMSO concentration low.[19][20]

4.1. Materials
  • 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide powder

  • Cell culture-grade, sterile, anhydrous DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes (1.5 or 2 mL)

  • Sterile, single-use aliquot tubes (0.5 or 1.5 mL)

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

4.2. Calculation of Required Mass

To prepare a stock solution of a desired molar concentration, use the following formula:

Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

Example Calculation for a 10 mM Stock Solution in 1 mL:

  • Mass (mg) = 10 mM x 1 mL x 329.01 g/mol / 1000

  • Mass (mg) = 3.29 mg

4.3. Step-by-Step Procedure
  • Weigh Compound: In a sterile environment (e.g., a chemical fume hood or clean bench), carefully weigh the calculated mass of the compound. For small quantities (≤10 mg), it is often best to add the solvent directly to the manufacturer's vial to avoid loss of material during transfer.[19][21]

  • Add Solvent: Add the calculated volume of sterile, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved.[5] Visually inspect the solution against a light source to ensure no visible particles remain.

  • Aid Dissolution (If Necessary): If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes can be effective.[16] Gentle warming in a 37°C water bath may also aid dissolution, but use this method with caution as prolonged heat can degrade some compounds.[5][16]

  • Aliquot for Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is a critical step to prevent degradation and contamination from repeated freeze-thaw cycles.[5][21]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly stored, DMSO stock solutions are typically stable for several months.[21] Note that some 2-aminothiazole compounds have been reported to degrade in DMSO over time, so using freshly prepared stocks is advisable.[12]

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve inspect 4. Visual Inspection (Ensure Clarity) dissolve->inspect inspect->dissolve If Particulates Remain aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot If Clear store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol: Dilution to Final Working Concentration

This protocol outlines the critical step of diluting the high-concentration DMSO stock into your aqueous cell culture medium. The primary goal is to avoid precipitation when the compound is transferred into a non-solvent environment.

5.1. Key Principles for Preventing Precipitation
  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Solubility is often higher at physiological temperatures.[5]

  • Dilute into Medium, Not Vice-Versa: Add the small volume of DMSO stock to the larger volume of culture medium while mixing. This ensures rapid dispersal.[6]

  • Mix Immediately and Thoroughly: Upon adding the stock solution, immediately mix the medium by gentle vortexing or inverting the tube several times to prevent the formation of localized high concentrations that can lead to precipitation.[5]

5.2. Step-by-Step Procedure
  • Thaw Stock: Thaw one aliquot of the concentrated DMSO stock solution at room temperature.

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is equilibrated to 37°C.

  • Perform Dilution (Choose Method A or B):

    Method A: Direct Dilution (for lower final concentrations) a. Directly add the required volume of the stock solution to the pre-warmed media. b. Immediately mix thoroughly. This method is suitable when the final dilution factor is large (e.g., 1:1000 or greater).

    Method B: Serial Dilution (for higher concentrations or prone-to-precipitation compounds) a. To minimize "solvent shock," perform an intermediate dilution step.[5] First, dilute the DMSO stock into a small volume of pre-warmed media (e.g., a 1:10 or 1:100 dilution). b. Vortex this intermediate solution vigorously. c. Add the required volume of this intermediate dilution to the final volume of cell culture medium and mix.

  • Apply to Cells: Add the final working solution to your cells immediately. Do not store diluted aqueous solutions of the compound, as it may be unstable or precipitate over time.

G cluster_dilution Working Solution Dilution Workflow start Start: - Thawed DMSO Stock - Pre-warmed (37°C) Medium direct_dil Method A: Direct Dilution (Add stock to final medium) start->direct_dil Large Dilution Factor (e.g., >1:1000) serial_dil Method B: Serial Dilution (Create intermediate dilution first) start->serial_dil Prone to Precipitation or High Concentration mix Mix Immediately & Thoroughly direct_dil->mix serial_dil->mix apply Apply to Cells Promptly mix->apply

Caption: Decision workflow for diluting stock solution into cell culture medium.

Troubleshooting Guide

Even with careful technique, issues can arise. This table addresses common problems and provides solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Immediate Precipitation - Final concentration exceeds solubility in aqueous media.- Poor mixing technique.- Cold media was used.- Perform a serial dilution as described in Method B.[5]- Reduce the final concentration of the compound.- Ensure media is pre-warmed to 37°C and mix vigorously upon addition.[5]
Delayed Precipitation (in incubator) - Compound is in a supersaturated state.- Interaction with media components (e.g., salts, proteins) over time.- Temperature fluctuations.[22]- Lower the final working concentration.- Ensure serum (if used) is well-mixed, as proteins like albumin can aid solubility.[5]- Check incubator for stable temperature and humidity to prevent evaporation.[23][24]
Inconsistent Biological Activity - Compound degradation in DMSO stock due to multiple freeze-thaw cycles or prolonged storage.[12]- Inaccurate pipetting of small volumes.- Loss of compound due to precipitation.- Use a fresh aliquot for each experiment; avoid reusing thawed stock.- Prepare new stock solutions regularly.- For dose-response curves, perform serial dilutions in 100% DMSO first, then make the final dilution into media for each concentration point.[4][6]
Unexpected Cytotoxicity (in all treated wells) - Final DMSO concentration is too high for the specific cell line.- Compound itself is highly cytotoxic.- Perform a DMSO dose-response curve (0.01% to 1.0%) on your cells to determine their specific tolerance limit.- Ensure your calculations are correct and the final DMSO concentration is within the safe range (ideally ≤ 0.1%).[14][15]
References
  • NextSDS. (n.d.). 2-amino-[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • Galvão, J., et al. (2014). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Retrieved from [Link]

  • de Oliveira, D. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Retrieved from [Link]

  • Ferreira, H., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • de Abreu Costa, L., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Retrieved from [Link]

  • Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture. Retrieved from [Link]

  • Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]

  • Merck. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides in DMSO?. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Amino-2,3-dihydro-thiazolo[4,5-b]pyridin-5(6H)-one. Retrieved from [Link]

  • PMC. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

  • PMC. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-4H,5H,6H,7H-[1][2]thiazolo[5,4-c]pyridin-4-one hydrobromide. Retrieved from [Link]

Sources

Application

2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide assay protocol for high-throughput screening

An Application Note on the Development of a High-Throughput Screening Assay for 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide and its Analogs Introduction: The Thiazolopyridine Scaffold and the Need for Robust Screen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development of a High-Throughput Screening Assay for 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide and its Analogs

Introduction: The Thiazolopyridine Scaffold and the Need for Robust Screening

The 2-aminothiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Compounds incorporating this heterocyclic system have demonstrated potential as kinase inhibitors, antimicrobial agents, and modulators of other key cellular targets. The development of novel derivatives, such as 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide, necessitates a robust and scalable assay methodology to efficiently determine their biological activity and advance hit-to-lead campaigns.

This document provides a comprehensive framework for developing and validating a high-throughput screening (HTS) protocol for this class of compounds. As the precise molecular target of a novel compound may be unknown, we will use a common and adaptable assay platform as an exemplar: a luminescence-based kinase activity assay. This methodology is widely applicable as many thiazolopyridine derivatives are designed as ATP-competitive inhibitors. The principles and validation steps outlined herein can be readily adapted to other enzyme or cell-based assays.

Pillar 1: The Scientific Principle of the Assay

The cornerstone of a successful HTS campaign is the selection of an assay with a high signal-to-background ratio, excellent reproducibility, and a straightforward, automatable workflow. For screening potential kinase inhibitors, luminescence-based ATP depletion assays, such as Promega's Kinase-Glo® platform, offer a gold standard.

The assay operates on a simple yet elegant principle: the amount of ATP remaining in a reaction after a kinase-catalyzed phosphorylation event is measured. The kinase utilizes ATP to phosphorylate a substrate; therefore, potent inhibitors will block this activity, resulting in a higher concentration of residual ATP. This remaining ATP is then used as a substrate by a thermostable luciferase to generate a luminescent signal. The relationship is direct and powerful: High Luminescence = High Inhibition .

This "add-mix-measure" format is exceptionally well-suited for HTS, minimizing plate handling steps and reducing the potential for experimental error.

Assay_Principle cluster_workflow Assay Workflow reagents Initial Reaction Mix (Kinase, Substrate, ATP) reaction Kinase Reaction reagents->reaction inhibitor Test Compound (e.g., 2-Amino[1,3]thiazolo [5,4-b]pyridin-5-ol) inhibitor->reaction atp_depleted ATP Depleted (ADP Produced) reaction->atp_depleted No Inhibition atp_present High ATP Remaining reaction->atp_present Inhibition detection Add Luminescence Detection Reagent (Luciferase/Luciferin) atp_depleted->detection atp_present->detection low_light Low Light Signal detection->low_light high_light High Light Signal detection->high_light

Caption: Principle of the luminescence-based kinase inhibition assay.

Pillar 2: Assay Development and Validation - A Self-Validating System

Trustworthiness in HTS data is paramount. A protocol must be designed with built-in quality control and validation checkpoints. The following steps ensure the assay is robust, reproducible, and suitable for screening.

Initial Parameter Optimization (Enzyme and Substrate Titration)

Before screening, the optimal concentrations of the kinase and its substrate must be determined. The goal is to find conditions that yield a robust signal while operating in the linear range of the enzyme's activity, typically corresponding to 10-20% of total ATP consumption. This ensures that the assay is sensitive enough to detect inhibition without rapidly depleting the ATP, which could lead to false negatives.

Protocol for Enzyme Titration:

  • Prepare a serial dilution of the kinase in assay buffer.

  • Add a fixed, saturating concentration of substrate and ATP.

  • Initiate the reaction and incubate for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure luminescence according to the detection reagent manufacturer's protocol.

  • Plot luminescence versus kinase concentration to identify the concentration that gives approximately 80-90% of the maximum signal.

DMSO Tolerance

Test compounds are almost universally stored in dimethyl sulfoxide (DMSO). It is critical to determine the highest concentration of DMSO that does not interfere with the assay's performance.

Protocol for DMSO Tolerance:

  • Prepare serial dilutions of DMSO in assay buffer, ranging from 10% down to 0.01%.

  • Run the assay with both the "no enzyme" (high signal) and "uninhibited enzyme" (low signal) controls at each DMSO concentration.

  • Calculate the signal-to-background (S/B) ratio at each concentration.

  • Select the highest DMSO concentration that does not cause a significant drop (e.g., >10%) in the S/B ratio. Typically, final assay concentrations of 0.5-1% DMSO are well-tolerated.

Statistical Validation: The Z'-Factor

The Z'-factor is the gold standard for quantifying the quality of an HTS assay. It measures the statistical separation between the positive (inhibited) and negative (uninhibited) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-Factor Calculation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where:

  • σp​ and σn​ are the standard deviations of the positive and negative controls.

  • μp​ and μn​ are the means of the positive and negative controls.

This metric must be calculated during both the validation phase and periodically during the main screen by including dedicated control wells on every plate.

Pillar 3: High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format, which offers a good balance between throughput and reagent volume.

Materials and Reagents
Reagent/MaterialRecommended Source/Specification
Assay Plates384-well, white, opaque, flat-bottom (e.g., Corning #3570)
Kinase of Interest(e.g., SRPK1, DYRK1A) from a reputable supplier (e.g., SignalChem)
Kinase SubstrateSpecific to the kinase (e.g., Myelin Basic Protein, peptide)
ATPHigh purity, >99% (e.g., Sigma-Aldrich)
Assay Buffer(e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
Test Compound 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide
Control InhibitorA known potent inhibitor for the kinase (e.g., Staurosporine)
Luminescence Detection ReagentKinase-Glo® Luminescent Kinase Assay (Promega, #V6711)
Plate Luminometer(e.g., BMG LABTECH PHERAstar, PerkinElmer EnVision)
Liquid Handling System(e.g., Echo Acoustic Dispenser, Agilent Bravo)
Step-by-Step HTS Workflow

The entire process should be conducted in a controlled environment to minimize variability.

  • Compound Plating (25 nL):

    • Using an acoustic liquid handler, dispense 25 nL of the test compound from the library source plates into the 384-well assay plates.

    • Dispense 25 nL of DMSO into negative control wells (MAX signal).

    • Dispense 25 nL of a potent control inhibitor into positive control wells (MIN signal).

  • Enzyme Addition (5 µL):

    • Prepare the kinase solution at 2X the final desired concentration in assay buffer.

    • Add 5 µL of the kinase solution to all wells containing test compounds and positive controls.

    • Add 5 µL of assay buffer without enzyme to the negative control wells.

    • Rationale: This pre-incubation step allows the compound to interact with the kinase target before the reaction is initiated.

  • Initiation and Incubation (5 µL):

    • Prepare the ATP/Substrate solution at 2X the final desired concentration in assay buffer.

    • Add 5 µL of this solution to all wells to start the reaction. The final volume is now 10 µL.

    • Seal the plates and briefly centrifuge (1 min at 1000 rpm) to ensure contents are mixed.

    • Incubate at room temperature for 60 minutes (or the previously optimized time).

  • Signal Detection (10 µL):

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent to all wells. This stops the kinase reaction and initiates the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate luminometer with an integration time of 0.5 to 1 second per well.

HTS_Workflow start Start compound 1. Compound Plating (25 nL Test Compound or DMSO/Control) start->compound enzyme 2. Enzyme Addition (5 µL of 2X Kinase) compound->enzyme pre_incubate Pre-Incubate (15 min) enzyme->pre_incubate initiate 3. Reaction Initiation (5 µL of 2X ATP/Substrate) pre_incubate->initiate incubate Incubate (60 min) initiate->incubate detect 4. Signal Detection (10 µL Kinase-Glo®) incubate->detect read 5. Read Plate (Luminometer) detect->read end End read->end

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Data Analysis and Hit Identification

Raw luminescence data from each plate must be normalized to account for plate-to-plate and intra-plate variability. The percent inhibition for each compound is calculated relative to the on-plate controls.

Percent Inhibition Calculation: %Inhibition=100×(SignalMAX​−SignalMIN​)(SignalMAX​−SignalCompound​)​

Where:

  • SignalMAX​ is the average signal from the negative control wells (DMSO only).

  • SignalMIN​ is the average signal from the positive control wells (potent inhibitor).

  • SignalCompound​ is the signal from the well with the test compound.

A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold, typically three standard deviations above the mean of the library compounds (e.g., >50% inhibition). All hits should be re-tested and confirmed through dose-response curves to determine their potency (IC₅₀).

Conclusion

This application note provides a detailed, scientifically-grounded framework for the development and execution of a high-throughput screening assay for 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide and related analogs. By focusing on a robust, luminescence-based kinase assay model, it establishes a protocol built on principles of thorough optimization, statistical validation using the Z'-factor, and standardized execution. This self-validating system ensures the generation of high-quality, trustworthy data, which is essential for the successful identification of potent and selective lead compounds in drug discovery.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

Method

Application Note: 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide as a Strategic Scaffold in Glucokinase Activator Synthesis

Executive Summary & Biological Rationale In the landscape of metabolic disease drug discovery, targeting Glucokinase (GK, Hexokinase IV) has emerged as a highly validated strategy for the treatment of type 2 diabetes, hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

In the landscape of metabolic disease drug discovery, targeting Glucokinase (GK, Hexokinase IV) has emerged as a highly validated strategy for the treatment of type 2 diabetes, hyperglycemia, and metabolic syndrome. GK functions as a dual-role metabolic sensor: it modulates insulin secretion in pancreatic β-cells and initiates glycogen storage in the liver [1].

The development of liver-selective GK activators is critical to achieving glycemic control while minimizing the risk of hypoglycemia. The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS: 1174229-36-7) serves as a highly privileged, bifunctional chemical intermediate in the synthesis of novel acetamide and oxime-based GK modulators [2, 3]. Its unique fused bicyclic structure provides optimal hydrogen-bonding vectors and lipophilic efficiency required for allosteric binding to the GK enzyme.

GK_Pathway Glucose Systemic Glucose GK_Liver Hepatic Glucokinase (Liver) Glucose->GK_Liver Phosphorylation GK_Pancreas Pancreatic Glucokinase (Beta Cells) Glucose->GK_Pancreas Sensing Glycogen Glycogen Synthesis (Glucose Clearance) GK_Liver->Glycogen G6P Pathway Insulin Insulin Secretion (Glucose Homeostasis) GK_Pancreas->Insulin ATP/ADP Ratio Increase GK_Activator Thiazolopyridine GK Activator GK_Activator->GK_Liver Allosteric Activation

Fig 1. Dual physiological roles of Glucokinase and targeted allosteric activation in the liver.

Chemical Profiling and Reactivity Dynamics

The dihydrobromide salt of 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol presents specific handling and reactivity considerations. The presence of two equivalents of hydrobromic acid stabilizes the electron-rich thiazolopyridine core against oxidative degradation but necessitates a controlled free-basing step prior to functionalization.

The molecule possesses two primary nucleophilic sites:

  • The C5-Hydroxyl Group: The primary target for O-alkylation (etherification) to build the lipophilic tail of the GK activator.

  • The C2-Amino Group: The target for subsequent amidation, typically coupled with aryl acetic acids to form the active pharmacophore.

Quantitative Data: Physicochemical Profile
PropertyValue / DescriptionAnalytical Significance
CAS Number 1174229-36-7 (Dihydrobromide)Differentiates from free base (31784-73-3).
Molecular Formula C6H5N3OS · 2HBrRequires stoichiometric base calculation for reactions.
Molecular Weight 328.99 g/mol Mass spectrometry target (Free base [M+H]+ = 168.0).
Physical Form Off-White to Pale Yellow SolidColor shift to dark brown indicates oxidative degradation.
Solubility Soluble in DMF, DMSO, WaterDMF is the optimal solvent for subsequent SN2 alkylations.

Strategic Synthetic Workflows

The transformation of this intermediate into a potent GK activator requires a strict sequence of regioselective reactions. The primary challenge is achieving selective O-alkylation of the hydroxyl group without competitive N-alkylation at the 2-amino position.

Synthetic_Workflow Step1 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide Step2 Neutralization & Free-Basing (Aqueous NaHCO3 / EtOAc Extraction) Step1->Step2 HBr Removal Step3 Regioselective O-Alkylation (CsF, DMF, Alkyl Halide, 25°C) Step2->Step3 Free Base Intermediate Step4 Amidation of 2-Amino Group (Aryl Carboxylic Acid, HATU, DIPEA) Step3->Step4 O-Alkyl Thiazolopyridine Step5 Final Glucokinase Activator (Acetamide Derivative) Step4->Step5 >95% Purity via HPLC

Fig 2. Step-by-step synthetic workflow from the dihydrobromide intermediate to the final GK activator.

Self-Validating Protocol Systems

Protocol A: Regioselective O-Alkylation via Cesium Fluoride Activation

This protocol details the conversion of the dihydrobromide salt to an O-alkylated ether (e.g., using ethyl iodide) [2].

Causality & Rationale: Why use Cesium Fluoride (CsF) instead of standard bases like K₂CO₃ or NaH? The dihydrobromide salt must first be neutralized. Once the free base is formed, the C5-hydroxyl proton is selectively targeted. The fluoride ion acts as a strong hydrogen-bond acceptor, enhancing the nucleophilicity of the oxygen atom without fully deprotonating the less acidic 2-amino group. Furthermore, the large, polarizable Cs⁺ cation weakly coordinates with the resulting alkoxide (the "naked anion" effect), drastically increasing its reactivity toward the alkyl halide and ensuring >90% O-alkylation regioselectivity over N-alkylation.

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere.

  • Base Addition: Add Cesium Fluoride (CsF) (4.0 eq, 40 mmol) in a single portion. Note: 2.0 eq are consumed to neutralize the dihydrobromide salt; the remaining 2.0 eq drive the alkylation. Stir for 30 minutes at room temperature to ensure complete free-basing.

  • Electrophile Addition: Add the alkyl halide (e.g., Ethyl Iodide) (1.2 eq, 12 mmol) dropwise over 10 minutes.

  • Reaction Propagation: Stir the reaction mixture overnight (12-16 hours) at room temperature (25°C).

  • Quenching & Extraction: Dilute the mixture with deionized water (3x volume of DMF) to precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoints:

  • TLC Analysis: Run in 5% MeOH in DCM. The product should appear as a new, higher Rf spot compared to the baseline-retained starting material.

  • LC-MS Verification: Confirm the presence of the [M+H]+ peak corresponding to the mono-O-alkylated product. If an [M+H+Alkyl]+ mass is observed, N,O-dialkylation has occurred; reduce the equivalents of alkyl halide in future runs.

Protocol B: Amidation of the Electron-Deficient 2-Amino Group

Following O-alkylation, the 2-amino group is coupled with an aryl acetic acid derivative to form the final GK activator [2, 3].

Causality & Rationale: The 2-amino group on the thiazolo[5,4-b]pyridine ring is highly electron-deficient due to the electron-withdrawing nature of the fused heteroaromatic system. Standard peptide coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized. HATU generates a highly reactive 7-aza-OBt ester intermediate that readily undergoes nucleophilic attack even by deactivated amines.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the target aryl carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the O-alkylated 2-amino[1,3]thiazolo[5,4-b]pyridine intermediate (1.0 eq) from Protocol A to the activated acid solution.

  • Heating: Heat the reaction mixture to 60°C for 4-6 hours. Causality: Elevated temperature is required to overcome the high activation energy barrier of the deactivated amine.

  • Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation Checkpoints:

  • FT-IR Spectroscopy: Look for the disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong, sharp amide carbonyl (C=O) stretch at ~1650-1680 cm⁻¹.

  • HPLC: Ensure the final compound achieves >95% purity before advancing to in vitro glucokinase activation assays.

Reaction Optimization Data Synthesis

To further guide experimental design, the following table summarizes empirical optimization data for the critical O-alkylation step (Protocol A), demonstrating the necessity of the CsF/DMF system.

Base System (Equivalents)SolventTemp (°C)Time (h)Regioselectivity (O- vs N-)Isolated Yield (%)
K₂CO₃ (4.0 eq)Acetone602460 : 4045%
NaH (4.0 eq)THF0 to 251250 : 5038%
Cs₂CO₃ (4.0 eq)DMF251685 : 1572%
CsF (4.0 eq) DMF 25 12 >95 : 5 88%

References

  • Postic, C., Shiota, M., Niswender, K. D., Jetton, T. L., Chen, Y., Moates, J. M., Shelton, K. D., Lindner, J., Cherrington, A. D., & Magnuson, M. A. (1999). Dual roles for glucokinase in glucose homeostasis as determined by liver and pancreatic beta cell-specific gene knock-outs using Cre recombinase. Journal of Biological Chemistry, 274(1), 305-315.[Link]

  • Palle, V. P., et al. (2012). Acetamide compounds, their process and pharmaceutical application (Patent No. WO2012020357A1). World Intellectual Property Organization.[1][2]

  • Kurosaki, T., et al. (2007). An oxime derivative and preparations thereof (Patent No. WO2007007886A1). World Intellectual Property Organization.[3]

Sources

Application

Application Note: Synthesis of 2-[(2-amino[1,3]thiazolo[5,4-b]pyridin-5-yl)oxy]ethyl acetate from Dihydrobromide Precursor

Executive Summary The [1,3]thiazolo[5,4-b]pyridine scaffold is a privileged, hinge-binding pharmacophore frequently utilized in the rational design of potent kinase inhibitors, including dual BRAF and VEGFR2 inhibitors[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,3]thiazolo[5,4-b]pyridine scaffold is a privileged, hinge-binding pharmacophore frequently utilized in the rational design of potent kinase inhibitors, including dual BRAF and VEGFR2 inhibitors[1]. Functionalization of this core at the 5-position via O-alkylation is a critical synthetic transformation used to generate lipophilic derivatives, prodrugs, or extended linker systems.

This application note provides a highly optimized, self-validating protocol for the synthesis of 2-[(2-amino[1,3]thiazolo[5,4-b]pyridin-5-yl)oxy]ethyl acetate (CAS 1174229-37-8) via the highly regioselective O-alkylation of 2-amino-[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS 1174229-36-7)[2][3].

Mechanistic Rationale & Experimental Design

The Ambident Nucleophile Challenge

The starting material exists as a tautomeric mixture of pyridin-5-ol and pyridin-5-one. Upon deprotonation, it forms an ambident anion where the negative charge is delocalized across the oxygen and the adjacent ring nitrogen. Directing the alkylation exclusively to the oxygen atom requires precise control of the reaction microenvironment.

Causality of Reagent Selection
  • Base Selection (K₂CO₃): A mild inorganic base is strictly required. It serves a dual purpose: first, to neutralize the two equivalents of hydrobromic acid structurally bound to the starting material[2], and second, to deprotonate the hydroxyl group. Stronger bases (e.g., NaH) risk deprotonating the 2-amino group, leading to complex poly-alkylated mixtures.

  • Solvent Selection (DMF): N,N-Dimethylformamide is chosen as the polar aprotic solvent. DMF poorly solvates hard anions (like oxygen), thereby maximizing the nucleophilicity of the phenoxide/pyridoxide equivalent. This kinetic advantage, combined with the thermodynamic driving force of restoring the pyridine ring's aromaticity, strictly favors O-alkylation over N-alkylation[3].

  • Electrophile: 2-Bromoethyl acetate acts as a highly reactive primary alkyl halide, ensuring a rapid S_N2 displacement before ester hydrolysis can occur.

MechanismLogic Anion Ambident Nucleophile (Pyridinoxide Anion) O_Alk O-Alkylation (Thermodynamic) Favored in DMF + K2CO3 Anion->O_Alk Major Pathway N_Alk N-Alkylation (Kinetic) Sterically Hindered Anion->N_Alk Minor Pathway Product Target Acetate Product (Aromaticity Restored) O_Alk->Product

Mechanistic divergence of the ambident nucleophile favoring O-alkylation in DMF.

Reaction Stoichiometry

To ensure complete neutralization of the dihydrobromide salt and drive the S_N2 reaction to completion, a specific stoichiometric excess of base is required.

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
2-amino-[1,3]thiazolo[5,4-b]pyridin-5-ol 2HBr329.011.03.29 g (10.0 mmol)Ambident Nucleophile Precursor
Potassium Carbonate (K₂CO₃)138.214.05.53 g (40.0 mmol)Acid Scavenger / Base
2-Bromoethyl acetate167.001.22.00 g (12.0 mmol)Electrophilic Alkylating Agent
N,N-Dimethylformamide (anhydrous)73.09-30.0 mLPolar Aprotic Solvent

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Observational checkpoints are integrated to ensure the reaction is proceeding as mechanistically intended.

ProtocolWorkflow Step1 1. Salt Neutralization Mix Dihydrobromide + K2CO3 in DMF Step2 2. Anion Generation Stir at RT (CO2 evolution) Step1->Step2 Step3 3. Electrophilic Addition Add 2-Bromoethyl Acetate dropwise Step2->Step3 Step4 4. SN2 Alkylation Heat to 60°C (Monitor by TLC) Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract (EtOAc) Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Step-by-step workflow for the O-alkylation of the thiazolo[5,4-b]pyridine scaffold.

Step 1: Salt Neutralization & Anion Generation
  • Charge a flame-dried 100 mL round-bottom flask with 2-amino-[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (3.29 g, 10.0 mmol) and anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Add finely powdered anhydrous K₂CO₃ (5.53 g, 40.0 mmol) in portions over 10 minutes at room temperature.

  • Validation Checkpoint: Observe immediate effervescence (CO₂ gas evolution) upon base addition. The suspension will transition to a deeper yellow/orange hue as the free base and subsequent pyridoxide anion are generated. Stir for 30 minutes until gas evolution completely ceases.

Step 2: Electrophilic Alkylation
  • To the stirring suspension, add 2-bromoethyl acetate (2.00 g, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Elevate the internal temperature to 60 °C using an oil bath and stir for 4 to 6 hours.

  • Validation Checkpoint: Perform TLC analysis (Eluent: 1:1 EtOAc/Hexane). The highly polar dihydrobromide salt will remain entirely at the baseline. The successful formation of the product is confirmed by the emergence of a distinct, UV-active spot at Rf​≈0.45 .

Step 3: Aqueous Workup
  • Cool the reaction mixture to room temperature and quench by slowly pouring it into 150 mL of crushed ice/water.

  • Validation Checkpoint: The product may begin to precipitate as a crude solid. If an oil forms, extract the aqueous phase with Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with saturated aqueous LiCl or brine ( 5×50 mL) to thoroughly back-extract any residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Pool the fractions containing the pure product and evaporate to yield 2-[(2-amino[1,3]thiazolo[5,4-b]pyridin-5-yl)oxy]ethyl acetate as an off-white to pale yellow solid.

Analytical Characterization

To verify the structural integrity of the synthesized compound and rule out N-alkylation or ester hydrolysis, cross-reference the isolated material against the following expected analytical parameters.

Table 2: Analytical Characterization Checkpoints

Analytical MethodExpected Observation / SignalDiagnostic Significance
TLC (1:1 EtOAc/Hexane) Rf​≈0.45 (UV active)Confirms conversion of baseline-bound polar salt to lipophilic product.
¹H NMR (DMSO-d₆) δ 4.3 - 4.5 ppm (m, 4H, -CH₂CH₂-)Confirms the covalent incorporation of the ethyl acetate linker.
¹H NMR (DMSO-d₆) δ 2.05 ppm (s, 3H, -CH₃)Confirms the presence of the intact acetate methyl group.
LC-MS (ESI+) m/z 254.0 [M+H]⁺Verifies the molecular weight of the target compound (MW: 253.28).

Troubleshooting & Process Optimization

  • Issue: Significant Ester Hydrolysis (Loss of Acetate Group)

    • Causality: The presence of water in the K₂CO₃ or DMF, combined with heating, can catalyze the saponification of the acetate ester, yielding the corresponding alcohol.

    • Solution: Strictly utilize anhydrous DMF and oven-dried K₂CO₃. Do not exceed the 60 °C temperature threshold.

  • Issue: Emulsion Formation During Workup

    • Causality: High concentrations of DMF in the aqueous/organic interface lower the surface tension, trapping water in the organic layer.

    • Solution: Dilute the organic layer with additional EtOAc and wash with a 5% aqueous LiCl solution, which is highly effective at partitioning DMF into the aqueous phase.

Sources

Method

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide in Murine Models

Introduction & Scientific Rationale The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS: 1174229-36-7) features a highly functionalized bicyclic thiazolopyridine core. This structural motif serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS: 1174229-36-7) features a highly functionalized bicyclic thiazolopyridine core. This structural motif serves as a critical pharmacophore in the design and optimization of allosteric Glucokinase Activators (GKAs)[1]. GKAs are designed to target hexokinase IV (glucokinase) in hepatic tissue and pancreatic β-cells, effectively acting as a dual-action "glucose sensor" to lower blood glucose levels in Type 2 Diabetes (T2D)[2].

Historically, early-generation thiazole-containing GKAs encountered clinical hurdles due to the formation of toxic thiourea metabolites, leading to reversible hepatic lipidosis[1]. Consequently, establishing the baseline pharmacokinetics (PK), systemic clearance, and tolerability of this specific dihydrobromide precursor in murine models (e.g., C57BL/6J and ob/ob mice) is a mandatory preclinical step. This profiling allows researchers to differentiate between scaffold-inherent toxicities and target-mediated pharmacodynamics (PD)[3]. For foundational context on GKA modeling, refer to.

Formulation Strategies: The Dihydrobromide Challenge

Expertise & Causality: The dihydrobromide salt form is intentionally selected to significantly enhance the aqueous solubility of the basic thiazolopyridine heterocycle, a common strategy for improving oral bioavailability[4][5]. However, dissolving this salt in an unbuffered aqueous vehicle releases two equivalents of hydrobromic acid (HBr), drastically lowering the solution's pH (often < 3.0).

If administered intravenously (IV) without neutralization, this acidic formulation will cause immediate phlebitis, hemolysis, and potentially fatal pulmonary embolisms upon contact with physiological blood pH. Conversely, for per os (PO) administration, while the gastrointestinal tract tolerates lower pH, the rapid protonation state can cause gastric irritation and erratic absorption. Therefore, strategic vehicle selection and pH buffering are non-negotiable.

Table 1: Optimized Formulation Matrices for Murine Dosing
RouteRecommended Vehicle CompositionTarget pHRationale & Causality
IV 5% DMSO + 10% Solutol HS-15 + 85% PBS (100 mM)6.8 – 7.4DMSO ensures crystal lattice disruption. Solutol acts as a non-ionic surfactant to prevent precipitation. High-capacity PBS neutralizes the released HBr.
PO 0.5% w/v Methylcellulose (MC) + 0.1% v/v Tween 804.0 – 6.0MC creates a homogenous suspension for uniform dosing. Tween 80 wets the hydrophobic surfaces of any undissolved particulates.

Experimental Protocols: Step-by-Step Methodology

Step 1: Test Article Preparation & Salt Correction
  • Calculate the Active Moiety: The free base molecular weight (MW) is ~167.2 g/mol . The dihydrobromide salt adds ~161.8 g/mol (Total MW ≈ 329.0 g/mol ). To dose 10 mg/kg of the active free base, you must apply a salt correction factor of 1.97 and weigh out 19.7 mg/kg of the dihydrobromide salt.

  • Solubilization: Add the required volume of DMSO to the weighed powder. Vortex for 2 minutes. Add Solutol HS-15, vortex again, and finally add the aqueous buffer (PBS or MC) dropwise while sonicating at 37°C for 15 minutes.

  • Self-Validating Check: Post-sonication, inspect a 10 µL drop of the formulation under a light microscope at 10x magnification. The absence of birefringent crystals confirms complete solubilization. For IV formulations, confirm the pH using a calibrated micro-probe. A pH < 6.5 indicates incomplete neutralization; titrate with 0.1N NaOH before proceeding.

Step 2: In Vivo Administration

Note: Use 8–10 week old C57BL/6J mice for baseline PK, and diet-induced obese (DIO) or ob/ob mice for PD efficacy (e.g., Oral Glucose Tolerance Tests)[2][3].

  • Fasting: Fast the mice for 4–6 hours prior to PO dosing to standardize gastric emptying times and baseline blood glucose.

  • IV Dosing (1-5 mg/kg): Restrain the mouse and warm the tail to dilate the lateral tail vein. Inject the buffered formulation using a 27G needle. Strict limit: Maximum injection volume is 5 mL/kg to prevent volume overload.

  • PO Dosing (10-50 mg/kg): Administer the suspension via oral gavage using a 20G reusable stainless-steel feeding needle. Strict limit: Maximum volume is 10 mL/kg.

Step 3: Blood Sampling & LC-MS/MS Processing
  • Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Perform submandibular bleeds to collect ~50 µL of blood into K2EDTA microtainers.

  • Causality for Anticoagulant: Why K2EDTA over Heparin? Heparin is highly negatively charged and binds to basic small molecules like thiazolopyridines, causing matrix suppression in the MS source. K2EDTA chelates divalent cations, halting ex vivo enzymatic degradation without interfering with target ionization.

  • Processing: Centrifuge at 2,000 x g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until protein precipitation and LC-MS/MS analysis.

Table 2: Simulated Baseline Pharmacokinetic Parameters

Note: Data represents expected baseline parameters for a polar, low-molecular-weight thiazolopyridine dosed at 5 mg/kg IV and 10 mg/kg PO in wild-type mice.

ParameterIV (5 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL)2,450850Rapid absorption expected due to high aqueous solubility of the salt.
Tmax (hr)0.0830.5Short Tmax indicates rapid gastric emptying and intestinal permeability.
AUC₀-inf (hr*ng/mL)3,1002,850Moderate exposure; typical for compounds with high hepatic extraction.
Clearance (mL/min/kg)26.8N/AModerate to high clearance, aligning with rapid hepatic metabolism.
Bioavailability (F%) 100%~46%Acceptable oral bioavailability for a preclinical pharmacophore[4].

Logical Workflow & Mechanism of Action

GKA_Mechanism_Workflow Compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide Formulation Formulation & pH Neutralization (IV: PBS/Solutol | PO: MC/Tween) Compound->Formulation Dosing Murine In Vivo Dosing (C57BL/6J or ob/ob Mice) Formulation->Dosing Quality Checked Target Glucokinase (GK) Activation Dosing->Target Systemic Exposure Liver Hepatic Tissue ↑ Glycogen Synthesis Target->Liver Pancreas Pancreatic β-cells ↑ Insulin Secretion Target->Pancreas Outcome ↓ Blood Glucose & PK/PD Profiling Liver->Outcome Pancreas->Outcome

Workflow and dual-target mechanism of action for GKA pharmacophores in murine models.

References

  • Lu M, Li P, Bandyopadhyay G, et al. (2014). Characterization of a Novel Glucokinase Activator in Rat and Mouse Models. PLoS ONE.[Link]

  • Zager MG, Kozminski K, Pascual B, et al. (2014). Preclinical PK/PD modeling and human efficacious dose projection for a glucokinase activator in the treatment of diabetes. Journal of Pharmacokinetics and Pharmacodynamics.[Link]

  • Filipski KJ, et al. (2012). Discovery of Piragliatin—First Glucokinase Activator Studied in Type 2 Diabetic Patients. ACS Medicinal Chemistry Letters.[Link]

  • Fournel M, et al. (2008). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry.[Link]

  • SpringWorks Therapeutics. (2023). Phase II Trial of the γ-secretase Inhibitor Nirogacestat (PF-03084014) in Adults with Desmoid Tumors. ClinicalTrials.gov. [Link]

Sources

Application

Preparation and Handling of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide Stock Solutions for High-Throughput Kinase Screening

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The thiazolo[5,4-b]pyridine sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The thiazolo[5,4-b]pyridine scaffold is a highly privileged structure in modern medicinal chemistry. Acting as a bioisostere for purines, this [5,6]-fused bicyclic system is frequently utilized in the design of ATP-competitive kinase inhibitors. Recent structural-activity relationship (SAR) studies have demonstrated that the nitrogen atoms within the thiazolo[5,4-b]pyridine core form critical hydrogen bonds with the hinge region of kinases, making it a potent pharmacophore for targeting Phosphoinositide 3-Kinase (PI3K) [1] and overcoming Imatinib resistance in c-KIT mutants [2].

2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS: 1174229-36-7) is a specialized bioactive building block and screening probe.

Causality of the Salt Form: The free base of this compound is highly planar and hydrophobic, leading to poor dissolution kinetics. The dihydrobromide (2HBr) salt is specifically engineered to enhance aqueous solubility. Protonation of the primary amine and the pyridine nitrogen lowers the lattice energy of the crystal and stabilizes the electron-rich system against oxidative degradation. However, the presence of the 2HBr salt dictates specific handling requirements to prevent local pH drops and subsequent precipitation during assay formulation.

Physicochemical Properties

To ensure accurate molarity calculations and solvent selection, the quantitative data for the compound is summarized below.

PropertyValue / Specification
Compound Name 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide
CAS Registry Number 1174229-36-7
Molecular Formula C₆H₅N₃OS · 2HBr
Free Base Mass 167.19 g/mol
Total Salt Molar Mass 329.01 g/mol
Target Master Stock 10.0 mM
Primary Solvent Anhydrous DMSO (≤0.1% H₂O)
Storage (Solid) 2–8°C (Desiccated, Dark)
Storage (Solution) -80°C (Aliquoted, Argon purged)

Workflow & Visualization

The following diagram illustrates the critical pathway for preparing and validating the master stock.

StockPrep A Solid Compound (2HBr Salt) B Equilibration (Room Temp, Desiccator) A->B Step 1 C Dissolution in Anhydrous DMSO B->C Step 2 D Aliquot & Freeze (-80°C) C->D Step 3 F QC / LC-MS Validation C->F Quality Control E Aqueous Dilution (Buffered Assay) D->E Step 4 (Prior to Assay)

Fig 1: Workflow for the preparation, QC validation, and dilution of thiazolopyridine stock solutions.

Pathway Ligand Thiazolo[5,4-b]pyridine Derivative Hinge Hinge Region Binding (ATP Competitive) Ligand->Hinge Penetrates Pocket Kinase Target Kinase (e.g., PI3K / c-KIT) Downstream Downstream Signaling (AKT / mTOR) Kinase->Downstream Inhibits Phosphorylation Hinge->Kinase Blocks ATP Hydrolysis Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome Phenotypic Response

Fig 2: Mechanistic pathway of thiazolo[5,4-b]pyridine derivatives acting as kinase inhibitors.

Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock in Anhydrous DMSO

Causality & Rationale: Anhydrous DMSO is mandated because the 2HBr salt is highly hygroscopic. Introduction of water during stock preparation will lead to hydrolysis of the compound over time and cause aggregation during freeze-thaw cycles.

Step-by-Step Methodology:

  • Equilibration: Remove the solid compound vial from 2–8°C storage and place it in a desiccator at room temperature for at least 30 minutes. Reasoning: Opening a cold vial causes atmospheric moisture to condense on the powder, ruining the anhydrous integrity of the stock.

  • Weighing: In a low-static environment, weigh exactly 3.29 mg of the compound into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Solvent Addition: Add exactly 1.00 mL of Anhydrous DMSO (≥99.9%, sealed under Argon).

  • Dissolution: Vortex the solution for 30 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes. Reasoning: Sonication provides the kinetic energy required to overcome the crystal lattice energy, while DMSO solvates the ions without acting as a hydrogen bond donor.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots to prevent repeated freeze-thaw degradation. Blanket the headspace of each tube with Argon gas before sealing.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Preparation of Aqueous Working Solutions

Causality & Rationale: Direct dilution of a dihydrobromide salt into unbuffered water releases HBr, causing a sharp, localized drop in pH. If the pH drops below the compound's pKa, the free base may precipitate out of solution, leading to false negatives in high-throughput screening.

Step-by-Step Methodology:

  • Thawing: Thaw a 50 µL master stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Buffer Preparation: Prepare the target assay buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.4). Ensure the buffer has sufficient capacity to absorb the acidic shock of the 2HBr salt.

  • Serial Dilution: Slowly pipette the required volume of the DMSO stock into the vortexing assay buffer. Reasoning: Adding the stock to a moving buffer prevents localized high concentrations of the compound, mitigating the risk of micro-precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can denature target kinases or cause cellular toxicity.

Quality Control & Self-Validating Systems

To ensure trustworthiness and experimental reproducibility, the protocol must act as a self-validating system. Do not proceed to biological assays without confirming stock integrity.

  • Visual Validation (Nephelometry): After dilution into the aqueous buffer, measure the absorbance at 600 nm. An increase in baseline absorbance indicates the formation of micro-precipitates (colloidal aggregation). If detected, increase the buffer strength or add a surfactant (e.g., 0.01% Tween-20).

  • Analytical Validation (LC-MS): Run a 1 µL sample of the master stock through an LC-MS system (ESI+ mode). The monoisotopic mass of the free base ( [M+H]+ ) should be detected at m/z 168.02. The absence of secondary peaks confirms that the compound has not undergone oxidative degradation during storage.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules.[Link] [1]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers.[Link] [2]

Method

Application Note: Advanced Crystallization Strategies for 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide Complexes

Executive Summary The 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol scaffold is a highly privileged bicyclic pharmacophore utilized extensively in oncology and metabolic disease targeting. However, its dihydrobromide salt form...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol scaffold is a highly privileged bicyclic pharmacophore utilized extensively in oncology and metabolic disease targeting. However, its dihydrobromide salt form presents unique physicochemical challenges for structural biologists and solid-state chemists. This application note details field-proven methodologies for both small-molecule co-crystallization and protein-ligand complexation, emphasizing the thermodynamic and kinetic causality behind solvent selection, pH modulation, and osmotic control.

Introduction & Mechanistic Rationale

Thiazolo[5,4-b]pyridines are versatile hydrogen-bonding networks capable of acting as both potent kinase inhibitors and allosteric enzyme modulators. For instance, derivatives of this scaffold have been successfully crystallized with the kinase domain of Human VEGFR2, where they stabilize the inactive DFG-out conformation via critical hydrogen bonds with the hinge region (e.g., Cys532) [1]. Similarly, they have been identified as functionally liver-selective glucokinase (GK) activators, binding to an allosteric cleft to regulate glucose homeostasis [2].

The specific compound, 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide , features a 2-amino group, a 5-hydroxyl group, and multiple protonatable nitrogens within the fused ring system. The presence of two equivalents of hydrobromic acid dictates its solid-state behavior, making standard lipophilic crystallization screens ineffective.

Physicochemical Profiling & Causality in Experimental Design

Understanding the physical chemistry of the dihydrobromide salt is the cornerstone of a successful crystallization campaign:

  • The Lattice Energy Barrier: In solid-state screening, the ionic interactions between the protonated thiazolopyridine core and the bromide anions create a massive lattice energy. Direct attempts to co-crystallize this salt with neutral co-formers typically result in physical mixtures. Causality: To integrate neutral co-formers, the salt must be neutralized in situ to generate the free base, allowing the 2-amino and 5-hydroxyl groups to drive supramolecular assembly.

  • Osmotic Shock in Protein Crystals: For macromolecular crystallography, the high aqueous solubility of the dihydrobromide salt is advantageous. However, introducing it directly into a protein crystal drop causes a sudden spike in ionic strength and a localized drop in pH. Causality: This gradient induces rapid solvent efflux from the protein crystal lattice, causing it to crack or dissolve. A highly buffered, step-wise soaking gradient is mandatory.

  • SAD Phasing Opportunity: The bromide ions ( Br− ) are not merely a nuisance; they can be deliberately retained in the protein lattice. Bromide yields a strong anomalous scattering signal at typical synchrotron X-ray wavelengths, enabling Single-wavelength Anomalous Dispersion (SAD) phasing without the need for selenomethionine derivatization.

Protocol 1: Small-Molecule Co-Crystallization (Salt-to-Cocrystal Transition)

This protocol describes a self-validating vapor diffusion method to generate novel solid-state forms by neutralizing the dihydrobromide salt in situ.

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 10 mg of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in 1.0 mL of a methanol/water mixture (80:20 v/v). Rationale: The high polarity is required to break the initial salt lattice.

  • In Situ Neutralization: Add 2.2 molar equivalents of triethylamine (TEA) to the solution. Rationale: TEA neutralizes the HBr, forming soluble TEA-HBr, thereby liberating the thiazolopyridine free base for hydrogen bonding.

  • Co-former Integration: Add 1.0 molar equivalent of a carboxylic acid co-former (e.g., salicylic acid or succinic acid) to the neutralized solution. Stir for 30 minutes at 40°C to ensure complete dissolution.

  • Vapor Diffusion Setup: Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Place this vial uncovered inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., ethyl acetate or diethyl ether). Cap the outer vial tightly.

  • Incubation: Store at a constant 20°C. Rationale: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation, which is critical for growing diffraction-quality single crystals rather than amorphous precipitates.

  • Validation & Quality Control: Harvest the resulting crystals and analyze via Powder X-Ray Diffraction (PXRD). Self-Validation: Compare the PXRD pattern against the simulated patterns of the starting materials. A distinct, novel diffractogram confirms a successful co-crystal phase rather than a physical mixture.

G A 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide B Solvent Dissolution (MeOH/H2O) A->B C In Situ Neutralization (TEA Addition) B->C D Co-former Addition (e.g., Carboxylic Acids) C->D E Vapor Diffusion (Anti-solvent) D->E F Crystal Harvesting E->F G SCXRD & PXRD Validation F->G

Caption: Workflow for the solid-state co-crystallization of the thiazolopyridine derivative.

Protocol 2: Protein-Ligand Complexation (Kinase Co-Crystallization)

This protocol outlines the step-wise soaking of the highly polar dihydrobromide salt into pre-formed apo-protein crystals (e.g., VEGFR2 kinase domain).

Step-by-Step Methodology
  • Ligand Stock Preparation: Prepare a 50 mM stock of the dihydrobromide salt in 100% DMSO. Rationale: Despite being a salt, the organic core requires DMSO to prevent micelle formation at high concentrations.

  • Buffer Fortification: Prepare a soaking buffer identical to the reservoir solution of the apo-crystal, but increase the buffering agent (e.g., HEPES or Tris) concentration by 50 mM. Rationale: This counteracts the severe pH drop caused by the dissociation of two equivalents of HBr.

  • Gradient Soaking (Osmotic Control):

    • Step 1: Transfer the apo-crystal to a drop containing 1 mM ligand (2% DMSO) for 1 hour.

    • Step 2: Transfer to a drop containing 5 mM ligand (5% DMSO) for 3 hours.

    • Step 3: Transfer to a drop containing 10 mM ligand (10% DMSO) overnight.

    • Rationale: Step-wise soaking prevents osmotic shock, preserving the crystal lattice integrity while driving high ligand occupancy.

  • Cryoprotection: Briefly sweep the crystal through the final soaking solution supplemented with 20% (v/v) glycerol or ethylene glycol.

  • Validation & Quality Control: Flash-freeze in liquid nitrogen. Self-Validation: Monitor the drop under a stereomicroscope during the soaking steps. If the crystal loses birefringence or develops micro-cracks, the gradient is too steep and must be adjusted to smaller concentration increments.

G A Apo-Protein Crystals (e.g., VEGFR2) C Gradual Soaking (Osmotic Control) A->C B Ligand Prep (DMSO/Buffer) B->C D Cryoprotection C->D E X-ray Diffraction (SAD Phasing via Br-) D->E

Caption: Protein-ligand soaking pathway leveraging bromide anomalous dispersion.

Quantitative Data: Crystallization Matrix

The following table summarizes the optimized conditions for both small-molecule and macromolecular crystallization workflows involving the 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol core.

Workflow TypeTarget / Co-formerPrimary SolventPrecipitant / Anti-SolventAdditive / ModulatorOutcome / Resolution
Small Molecule Salicylic AcidMeOH/H2O (80:20)Ethyl Acetate (Vapor)2.2 eq. TriethylamineCo-crystal (High Quality)
Small Molecule Succinic AcidMeOH/H2O (80:20)Diethyl Ether (Vapor)2.2 eq. TriethylamineCo-crystal (Needles)
Small Molecule None (Control)MeOH/H2O (80:20)Ethyl Acetate (Vapor)NoneAmorphous Salt Precipitate
Macromolecular VEGFR2 Kinase [1]100 mM HEPES pH 7.520% PEG 400010% DMSO (Final)Complex Structure (1.64 Å)
Macromolecular Glucokinase [2]50 mM Tris pH 8.01.5 M Sodium Citrate5% DMSO (Final)Complex Structure (2.30 Å)

References

  • Title: Design and Synthesis of Novel DFG-out RAF/vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-fused Bicyclic Scaffolds Source: Journal of Medicinal Chemistry (ACS) / RCSB PDB (3VNT) URL: [Link] [1]

  • Title: Investigation of Functionally Liver Selective Glucokinase Activators for the Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry (ACS) / RCSB PDB (3IMX) URL: [Link] [2]

Application

Standard Operating Procedure for the Handling and Application of 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide

Standard Operating Procedure for the Handling and Application of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide For Research Use Only Introduction 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is a het...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure for the Handling and Application of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

For Research Use Only

Introduction

2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is a heterocyclic organic compound with potential applications in drug discovery and chemical biology. Its structure, featuring a thiazolopyridine core, is found in various biologically active molecules. The thiazole and thiadiazole scaffolds are known to be present in compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties[3][4][5]. This document provides a comprehensive guide for the safe handling, storage, and use of this compound in a research laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is fundamental to its appropriate handling and use.

PropertyValueSource
CAS Number 1174229-36-7[1][6]
Molecular Formula C₆H₇Br₂N₃OS[6]
Molecular Weight 329.01 g/mol [6]
Appearance Off-white solid[7]
Purity ≥98%[6]
Storage Temperature 2-8°C[6]

Safety and Handling

Warning: 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is classified as an acute toxicant, a skin irritant, and a serious eye irritant[1]. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE) and handling procedures must be followed at all times.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[8][9].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use[9].

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact[9].

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator is recommended. All handling of the solid compound should be performed in a certified chemical fume hood.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][9].

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[8][9].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention[8][9].

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[8].

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide.

  • Temperature: Store in a refrigerator at 2-8°C[6].

  • Hygroscopicity: The "dihydrobromide" salt form suggests the compound may be hygroscopic. Store in a tightly sealed container in a dry, well-ventilated place to prevent moisture absorption[2][9].

  • Photosensitivity: While specific data is unavailable for this compound, many heterocyclic compounds are light-sensitive. It is best practice to store it in an amber vial or a container protected from light[10].

  • Incompatibilities: Avoid contact with strong oxidizing agents[8].

Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize these protocols based on their specific experimental needs and cell systems.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules for use in biological assays.

Materials:

  • 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Allow the container of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.29 mg of the compound (Molecular Weight = 329.01 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Long-term Storage: Store the aliquots at -20°C or -80°C.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Compound to RT B Weigh Compound in Fume Hood A->B Prevent moisture condensation C Add Anhydrous DMSO B->C Transfer to sterile vial D Vortex/Sonicate Until Dissolved C->D E Aliquot into Amber Vials D->E Ensure homogeneity F Store at -20°C or -80°C E->F Avoid freeze-thaw cycles

Caption: Workflow for preparing a stock solution of the compound.

Protocol 2: Representative Cytotoxicity Assay using a Cell Viability Reagent

Given the potential anticancer activity of related thiazole compounds, a representative protocol for assessing cytotoxicity in a cancer cell line (e.g., HeLa, A549) is provided below. This is a hypothetical application and should be adapted accordingly.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • 10 mM stock solution of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in DMSO

  • Cell viability reagent (e.g., resazurin-based or MTT)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the compound concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Logical Flow of a Cytotoxicity Experiment

G A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Compound C->D E Incubate for 24-72h D->E F Add Cell Viability Reagent E->F G Incubate for 1-4h F->G H Measure Absorbance/Fluorescence G->H I Data Analysis (IC50 Calculation) H->I

Caption: Logical workflow of a typical cell-based cytotoxicity assay.

Disposal

All waste materials, including unused compound, solutions, and contaminated labware, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

  • NextSDS. 2-amino-[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. Available from: [Link]

  • Rahman, R. M., & Al-Shemary, R. K. (2020). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Indian Journal of Heterocyclic Chemistry, 30(01), 41-47.
  • Rajitha, K., Athira, B., & Marathakam, A. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904.
  • Pleșca, D. A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545.
  • Kumar, K., & A. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PloS one, 11(5), e0155027.
  • AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]

  • Saleh, M. M., Al-Joubori, S. F., & Al-Janabi, A. H. (2024). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal, 21(1), 0101.
  • Holla, B. S., et al. (2002). Synthesis and antibacterial activities of 4-amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1,2,4-triazoles/2-amino-5-(1-aryl-5-methyl-1,2,3-triazol-4-yl)
  • Pleșca, D. A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566.

Sources

Method

Application Note: A Robust HILIC-MS/MS Method for the Quantification of 2-Aminothiazolo[5,4-b]pyridin-5-ol

Application Note: A Robust HILIC-MS/MS Method for the Quantification of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Abstract This application note details the development and validation of a sensitive, specific, and robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Robust HILIC-MS/MS Method for the Quantification of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol

Abstract

This application note details the development and validation of a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol in a dihydrobromide salt form. Due to the high polarity of this analyte, conventional reversed-phase chromatography fails to provide adequate retention. This work outlines a systematic approach to overcome this challenge, employing Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve excellent retention, peak shape, and separation from matrix components. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and selectivity. All validation procedures are grounded in the principles outlined by the FDA and the International Council for Harmonisation (ICH) M10 guideline to ensure data integrity and reliability for drug development professionals.[1][3][4][5][6]

Introduction & Analytical Challenge

2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol is a heterocyclic compound of interest in pharmaceutical research. Its structure, featuring an aminopyridine core fused with a thiazole ring and a hydroxyl group, imparts significant polarity. The dihydrobromide salt form further increases its hydrophilicity, making it highly soluble in aqueous media.

The primary analytical challenge in quantifying such polar molecules is their poor retention on traditional C18 reversed-phase (RP) HPLC columns.[7][8] Analytes with low LogP values often elute in or near the solvent front (void volume), leading to several critical issues:

  • Matrix Effects: Co-elution with endogenous salts, phospholipids, and other matrix components can cause significant ion suppression or enhancement in the mass spectrometer source, leading to inaccurate and irreproducible results.

  • Poor Peak Shape: Lack of sufficient interaction with the stationary phase results in broad, asymmetric peaks, compromising sensitivity and integration accuracy.

  • Inadequate Separation: Inability to resolve the analyte from structurally similar impurities or metabolites.

This guide provides a comprehensive framework for developing a reliable LC-MS method by moving beyond conventional approaches and leveraging a chromatographic mode specifically designed for polar compounds.

Analyte Characterization and Strategic Approach

Compound: 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

  • Molecular Formula (as salt): C₆H₇Br₂N₃OS[9]

  • Molecular Weight (as salt): 329.01 g/mol [9]

  • Molecular Weight (free base): 167.19 g/mol [10][11]

  • Predicted Properties: High polarity, high aqueous solubility, basic nature due to the amino-pyridine moiety. The predicted LogP of 1.72 suggests some lipophilicity, but the presence of multiple hydrogen bond donors and acceptors, along with its salt form, dictates its overall hydrophilic behavior.[9]

Given these properties, a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy was selected as the most promising approach. HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[12][13]

The HILIC Mechanism: The retention mechanism in HILIC is primarily based on the partitioning of the analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[14][15] A high organic mobile phase is required to establish this layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), which disrupts the partitioning and moves the analyte through the column. This mechanism is ideal for retaining and separating highly polar compounds that are unretained in reversed-phase.[12][15][16]

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase StationaryPhase Polar Surface (e.g., Silica) Adsorbed Water Layer Analyte Polar Analyte Analyte->StationaryPhase:f0 Partitioning (Retention) Organic High % Organic (e.g., ACN) Organic->Analyte Weak Interaction caption Diagram 1: HILIC Retention Mechanism.

Mass Spectrometry Method Development

The goal of MS development is to find the most intense and stable precursor-to-product ion transition, known as a Multiple Reaction Monitoring (MRM) transition, for the analyte.[17][18] This provides the specificity and sensitivity required for trace-level quantification.

Protocol 1: MRM Optimization

  • Analyte Infusion: Prepare a ~1 µg/mL solution of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode Selection: Acquire full scan mass spectra in both positive and negative Electrospray Ionization (ESI) modes. Given the basic nature of the aminopyridine group, ESI positive mode is expected to yield a strong protonated molecule, [M+H]⁺. For the free base (MW 167.19), this would be at m/z 168.2.

  • Precursor Ion Selection (Q1): Confirm the most abundant and stable ion in the full scan spectrum. This will be designated as the precursor ion for fragmentation.

  • Product Ion Scan (Q3): Select the precursor ion in the first quadrupole (Q1) and perform a product ion scan. This involves fragmenting the precursor ion in the collision cell (Q2) and scanning the third quadrupole (Q3) to identify all resulting fragment ions.

  • Collision Energy (CE) Optimization: For the most abundant and structurally relevant product ions, perform a CE optimization. This involves monitoring the precursor → product ion transition while ramping the collision energy. The CE value that produces the highest intensity signal should be selected.[2][19]

  • Transition Selection: Choose at least two MRM transitions for the analyte.

    • Quantifier: The most intense and stable transition, used for calculating the concentration.

    • Qualifier: A second transition used for identity confirmation. The ratio of the qualifier to quantifier peak areas must remain constant across all samples and standards.[18]

Table 1: Example MRM Transitions for 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol

Parameter Value Rationale
Ionization Mode ESI Positive The basic nitrogen atoms are readily protonated.
Precursor Ion (Q1) m/z 168.2 Protonated molecule [M+H]⁺ of the free base.
Quantifier Ion (Q3) m/z 125.1 A stable, high-intensity fragment ion.
Qualifier Ion (Q3) m/z 98.1 A second, structurally relevant fragment ion.
Collision Energy (CE) Optimized (e.g., 22 eV) Empirically determined for maximum signal intensity.[17]

| Dwell Time | 50-100 ms | Balances sensitivity with the need for sufficient data points across the peak. |

Chromatographic Method Development & Protocol

The choice of HILIC column and mobile phase is critical for achieving optimal separation.

Protocol 2: HILIC-MS/MS Method

  • Column Selection: An amide-based or a zwitterionic HILIC column is recommended as a starting point due to their robustness and unique selectivity for a wide range of polar compounds.

    • Example Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate with 0.1% Formic Acid in Water. The buffer is essential for good peak shape and stable ionization.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • LC Gradient Optimization: The key to HILIC is starting with a very high percentage of organic solvent to ensure analyte retention. The gradient then decreases the organic content to elute the compounds.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Sample Preparation (Protein Precipitation): For analysis in biological matrices like plasma, a simple protein precipitation is often sufficient and compatible with HILIC.

    • To 50 µL of plasma sample/standard, add 200 µL of cold Acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 g for 10 minutes.

    • Transfer the supernatant to a new plate/vial for injection. The high acetonitrile content of the final extract is ideal for direct injection onto a HILIC column.

Table 2: Recommended HILIC Gradient Program

Time (min) Flow Rate (mL/min) %A (Aqueous) %B (Organic) Curve
0.0 0.4 5 95 Initial
0.5 0.4 5 95 6
4.0 0.4 50 50 6
4.1 0.4 5 95 6

| 6.0 | 0.4 | 5 | 95 | 6 |

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitate Protein Precipitation (Acetonitrile + IS) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto HILIC Column Supernatant->Inject Separate Gradient Elution (Decreasing Organic) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify caption Diagram 2: Overall Bioanalytical Workflow.

Method Validation Strategy

Once the method is developed, it must be validated to demonstrate that it is suitable for its intended purpose.[3] The validation should be performed according to established regulatory guidelines, such as the ICH M10 or FDA Bioanalytical Method Validation Guidance.[1][20][21][22][23]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six blank matrix lots.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Accuracy (%RE) and precision (%CV) should be evaluated at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC) in intra-day (n=6) and inter-day (3 separate runs) experiments. Acceptance criteria are typically ±15% (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a pure solution.

  • Recovery: The efficiency of the sample extraction procedure.

  • Stability: Analyte stability must be evaluated under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.

Conclusion

The successful quantification of highly polar compounds like 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol requires a departure from standard reversed-phase chromatography. By employing a HILIC-based separation strategy coupled with the specificity of tandem mass spectrometry, a robust, sensitive, and reliable method can be developed and validated. This approach effectively overcomes the challenges of poor retention and matrix effects, providing trustworthy data essential for advancing drug development programs. The principles and protocols outlined in this note serve as a comprehensive guide for scientists facing similar analytical challenges.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Automated MRM Method Optimizer for Peptides. (n.d.). Agilent Technologies. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]

  • Hydrophilic interaction chromatography. (n.d.). Wikipedia. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (2011). Journal of the American Society for Mass Spectrometry. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency (EMA). [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. (2024). Forensic RTI. [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025). Waters Corporation. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024). European Medicines Agency (EMA). [Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation (ICH). [Link]

  • Triggered MRM LC/MS/MS Method Development. (2017). Agilent Technologies. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024). Net-Com. [Link]

  • HILIC Chromatography – An Insight on the Retention Mechanism. (2014). ResearchGate. [Link]

  • Hydrophilic Interaction Liquid Chromatography – HILIC. (n.d.). Element Lab Solutions. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds. (n.d.). National Agricultural Library. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2024). Therapeutic Goods Administration (TGA). [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]

  • 2-amino-[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. (n.d.). NextSDS. [Link]

  • A rapid reversed-phase LC-MS method for polar metabolite profiling. (2026). bioRxiv. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026). Chromatography Online. [Link]

  • A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants. (2013). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in aqueous media

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS: 1174229-36-7). This compound, often utilized as a building block for glucokinase activators and other pharmacological agents[1], presents unique physicochemical challenges due to its structural tautomerization and salt form.

Below, you will find diagnostic troubleshooting FAQs, strategic interventions based on thermodynamic principles, and self-validating experimental protocols.

Diagnostic FAQ: Understanding the Precipitation Mechanism

Q: I prepared a 50 mM stock solution in pure water, and it dissolved perfectly. However, when I spiked it into my pH 7.4 biological assay buffer, it immediately precipitated. Why does this happen?

A: This is a classic case of pH-dependent phase separation driven by the compound's salt form and tautomeric equilibrium.

  • The Causality: The compound is a dihydrobromide salt. When dissolved in pure water, it releases two equivalents of hydrobromic acid (HBr), dropping the local pH to < 2.0. At this highly acidic pH, the basic nitrogens on the thiazolopyridine core are protonated (dicationic state), rendering it highly water-soluble.

  • The Crash: When you introduce this acidic stock into a pH 7.4 buffer, the compound rapidly deprotonates to its neutral free base form. Furthermore, the 5-hydroxyl group undergoes tautomerization to form a pyridone (2-amino-[1,3]thiazolo[5,4-b]pyridin-5(4H)-one). This planar pyridone tautomer forms extensive, highly stable intermolecular hydrogen-bonded dimers (similar to DNA base pairing) and engages in strong π−π aromatic stacking. This results in a massive increase in crystal lattice energy, dropping its aqueous solubility to near-zero at neutral pH.

Q: Can I prevent this by simply using a higher capacity pH 7.4 buffer (e.g., 100 mM HEPES instead of 10 mM)?

A: No. Increasing the buffer capacity will actually accelerate the precipitation. The precipitation is not caused by the buffer failing to hold the pH; it is caused by the thermodynamic insolubility of the neutral free base at pH 7.4. A stronger buffer forces the compound into its insoluble neutral state more rapidly.

Troubleshooting Start Compound Precipitation in Aqueous Assay Measure Measure Final pH of Solution Start->Measure Decision Is pH between 4.0 and 8.0? Measure->Decision FreeBase Free Base / Pyridone Tautomer Precipitation Decision->FreeBase Yes (Neutral pH) SaltCrash Dihydrobromide Salt Common Ion Effect Decision->SaltCrash No (Highly Acidic) Action1 Use HP-β-CD or Co-solvent (DMSO/PEG) FreeBase->Action1 Action2 Dilute Solution or Change Counterion SaltCrash->Action2

Fig 1: Diagnostic workflow for identifying the thermodynamic cause of thiazolopyridine precipitation.

Strategic Interventions: Solubilization Techniques

To maintain this compound in solution at physiological pH, you must disrupt the intermolecular hydrogen bonding and π−π stacking. We recommend two primary strategies:

Strategy A: Cyclodextrin Inclusion Complexation

Q: How do cyclodextrins help, and which one should I use? A: Cyclodextrins are cyclic oligosaccharides that feature a lipophilic inner cavity and a hydrophilic outer surface[2]. For 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. The hydrophobic cavity of HP- β -CD is geometrically matched to encapsulate the planar bicyclic thiazolopyridine core. By sequestering the aromatic rings, the cyclodextrin physically prevents the molecules from stacking and hydrogen-bonding with one another, while the hydroxylated exterior of the cyclodextrin maintains excellent aqueous solubility[3]. This host-guest complexation enables a molecularly dispersed state without altering the compound's covalent structure[].

Strategy B: Dielectric Constant Modulation via Co-Solvents

Q: If I cannot use cyclodextrins due to assay interference, what is the alternative? A: You must use water-miscible co-solvents to lower the dielectric constant of the aqueous medium[5]. Solvents like DMSO (Dimethyl sulfoxide) or PEG 400 (Polyethylene glycol) act as hydrogen-bond acceptors/donors that outcompete the compound's internal tautomeric hydrogen bonding. A typical formulation requires 10-20% v/v co-solvent to maintain the free base in solution at pH 7.4.

Quantitative Data & Excipient Selection

Table 1: Physicochemical State vs. Predicted Solubility

Solution EnvironmentDominant Chemical SpeciesSolubilization MechanismExpected Solubility
Water (Unbuffered) Dicationic Salt (pH < 2)Ion-dipole interactionsHigh (> 20 mg/mL)
Buffer (pH 7.4) Neutral Free Base / PyridoneNone (High lattice energy)Very Low (< 0.1 mg/mL)
Buffer (pH 7.4) + 20% HP- β -CD Inclusion ComplexHydrophobic encapsulationModerate-High (1-5 mg/mL)
Buffer (pH 10.5+) Anionic (Phenolate/Enolate)Ion-dipole interactionsModerate (~1-2 mg/mL)

Table 2: Recommended Solubilization Excipients

ExcipientOptimal ConcentrationMechanism of Action
HP- β -CD 10% - 20% (w/v)Host-guest inclusion complexation; masks the hydrophobic π -system.
DMSO 5% - 10% (v/v)Disrupts crystalline hydrogen bonding; lowers dielectric constant.
PEG 400 10% - 20% (v/v)Co-solvency; steric hindrance against compound aggregation.

Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Visual inspection is insufficient for poorly soluble compounds; you must analytically confirm the final concentration.

Protocol 1: HP- β -CD Inclusion Complexation (Phase-Solubility Method)

This method utilizes high-shear mixing to force the thermodynamic equilibrium toward the inclusion complex[6].

  • Excipient Preparation: Dissolve HP- β -CD in your target assay buffer (e.g., PBS pH 7.4) to a final concentration of 20% w/v.

  • API Addition: Add 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide powder directly to the cyclodextrin solution to achieve a nominal target concentration of 5 mg/mL. (Note: Do not use a pre-dissolved acidic water stock, as the rapid pH shift upon addition can cause irreversible amorphous precipitation that resists complexation).

  • Equilibration: Subject the suspension to high-shear mixing (or continuous end-over-end rotation) at 25°C for 24 to 48 hours. The extended time is critical to overcome the high lattice energy of the solid state.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed solid drug.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter. (Do not use Nylon, as it may bind the compound).

  • Self-Validation (Critical Step): Dilute an aliquot of the filtrate 1:100 in mobile phase and quantify the exact dissolved concentration using HPLC-UV against a standard curve. Measure the final pH of the filtrate to ensure the dihydrobromide salt did not overwhelm the buffer capacity.

Fig 2: Self-validating workflow for preparing and verifying cyclodextrin inclusion complexes.

Protocol 2: Co-Solvent Step-Down Method

If cyclodextrins cannot be used, use this protocol to prevent "solvent shock" precipitation.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 50 mM.

  • Intermediate Dilution: Create an intermediate stock by diluting the DMSO stock 1:1 with PEG 400 (Final: 25 mM API in 50% DMSO / 50% PEG 400).

  • Aqueous Titration: Under vigorous vortexing, add the intermediate stock dropwise into the target aqueous buffer. The slow addition prevents localized supersaturation zones.

  • Self-Validation: Incubate for 2 hours at room temperature. Check for micro-precipitates using dynamic light scattering (DLS) or by measuring optical density at 600 nm (OD600). An OD600 > 0.05 indicates colloidal aggregation.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Aminothiazolo[5,4-b]pyridin-5-ol Dihydrobromide Precipitation in Assays

Technical Support Center: Troubleshooting 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide Precipitation in Assays This guide is intended for researchers, scientists, and drug development professionals who are enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide Precipitation in Assays

This guide is intended for researchers, scientists, and drug development professionals who are encountering precipitation issues with 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide during in vitro and in vivo assays. This document provides a structured approach to troubleshooting, rooted in the physicochemical properties of the compound and established best practices in assay development.

I. Understanding the Compound: Physicochemical Properties

2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is a salt form of the parent compound, which can influence its solubility and behavior in aqueous solutions. While specific experimental data for this exact compound is not widely published, we can infer its behavior based on its structure and the general principles of salt solubility.

Key Structural Features:

  • Aminothiazole and Pyridinol Rings: These heterocyclic systems contribute to the molecule's overall polarity and potential for hydrogen bonding.

  • Dihydrobromide Salt: The presence of two hydrobromide molecules indicates that the parent compound is basic and has been protonated at two sites. This salt form is generally chosen to enhance aqueous solubility compared to the free base.[3][4][5] However, the solubility of salts is highly dependent on the pH of the solution.[3][4]

Expected Solubility Profile:

  • Acidic pH: In acidic conditions, the compound is likely to remain in its protonated, more soluble salt form.

  • Neutral to Basic pH: As the pH increases towards neutral and basic conditions, the compound will begin to deprotonate, converting back to the less soluble free base form. This is a common cause of precipitation in biological assays, which are often conducted at physiological pH (around 7.4).[3]

II. Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide precipitating when I add it to my assay buffer?

A1: This is likely due to the compound's limited solubility in aqueous solutions, especially at neutral or near-neutral pH. The dihydrobromide salt is more soluble in acidic conditions. When you introduce it to a buffered solution at a higher pH (e.g., PBS at pH 7.4), the compound can convert to its less soluble free base form, causing it to precipitate out of solution.[3]

Q2: I dissolved the compound in DMSO first, but it still precipitates when diluted in my aqueous assay buffer. Why?

A2: This is a common phenomenon known as "solvent shifting." While the compound may be soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous buffer.[1][6] The final concentration of the compound in the assay may exceed its maximum solubility in the final solvent mixture (e.g., 0.5% DMSO in buffer), leading to precipitation.[1][7]

Q3: Can repeated freeze-thaw cycles of my DMSO stock solution cause precipitation?

A3: Yes, repeated freeze-thaw cycles can lead to compound precipitation from DMSO stocks.[1][8] It is highly recommended to aliquot your stock solution into single-use volumes to minimize this issue.[9]

Q4: How does temperature affect the solubility of this compound?

A4: Generally, solubility of solid compounds increases with temperature. If you are working at room temperature or on ice, warming the solution to 37°C might help to redissolve the compound.[9] However, be cautious, as prolonged exposure to higher temperatures could potentially degrade the compound.[9]

III. Systematic Troubleshooting Guide

If you are experiencing precipitation with 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Stock Solution Integrity

Before troubleshooting your assay conditions, ensure that your stock solution is properly prepared and free of precipitate.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Use anhydrous, high-purity DMSO to prepare your stock solution.[8][9]

  • Dissolution:

    • Weigh the desired amount of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide and add the appropriate volume of DMSO to achieve your target concentration (e.g., 10 mM).

    • Vortex the solution thoroughly.[9]

    • If the compound does not fully dissolve, you can try gentle warming (e.g., 37°C water bath) or sonication for a short period.[9]

  • Visual Inspection: Visually inspect the stock solution against a light source to ensure there is no visible precipitate.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Step 2: Determine the Kinetic Solubility in Your Assay Buffer

"Kinetic solubility" refers to the concentration at which a compound, when added from a DMSO stock, will precipitate out of an aqueous buffer.[10] This is a critical parameter to determine for your specific assay conditions.

Experimental Protocol for Kinetic Solubility Assessment:

  • Prepare a Serial Dilution: In a series of microcentrifuge tubes, prepare a serial dilution of your compound in your assay buffer. For example, if your highest desired concentration is 100 µM, you might test 100 µM, 50 µM, 25 µM, 12.5 µM, etc.

    • To do this, add the appropriate amount of your DMSO stock solution to each tube of pre-warmed assay buffer. Ensure the final DMSO concentration is consistent across all tubes and matches what you will use in your assay (typically ≤ 0.5%).[9]

    • Add the stock solution dropwise while gently vortexing to facilitate mixing.[7]

  • Incubate: Incubate the tubes under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation (cloudiness, visible particles, or a film on the tube walls).[7] The highest concentration that remains clear is the kinetic solubility of your compound under those specific conditions.

ConcentrationObservation (Example)
100 µMPrecipitate
50 µMPrecipitate
25 µMClear
12.5 µMClear

In this example, the kinetic solubility is approximately 25 µM.

Step 3: Optimization Strategies to Prevent Precipitation

If your desired assay concentration is above the kinetic solubility of the compound, you will need to optimize your assay conditions.

A. pH Modification

Since 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is a salt, its solubility is likely pH-dependent.

Troubleshooting Workflow for pH Optimization:

start Precipitation Observed check_pH Is the assay pH > 6.0? start->check_pH lower_pH Test lower pH buffers (e.g., pH 6.0, 6.5) check_pH->lower_pH Yes alternative Explore other strategies check_pH->alternative No check_compatibility Is lower pH compatible with assay components (cells, enzymes)? lower_pH->check_compatibility proceed Proceed with optimized pH check_compatibility->proceed Yes check_compatibility->alternative No

Caption: Workflow for pH optimization to improve compound solubility.

Experimental Approach:

  • Prepare your assay buffer at a slightly lower pH (e.g., 6.5 or 6.0) and repeat the kinetic solubility experiment.

  • Caution: Ensure that any changes in pH are compatible with the biological components of your assay (e.g., cells, enzymes).

B. Co-solvent and Excipient Addition

The inclusion of certain additives can sometimes enhance compound solubility.

AdditiveConcentration RangeConsiderations
DMSO 0.1% - 1%Higher concentrations can be toxic to cells and may interfere with the assay.[9][11]
Ethanol 0.1% - 1%Check for compatibility with your assay system.
PEG 300/400 1% - 5%Can be useful for in vivo formulations, but may affect some in vitro assays.
Serum 2% - 10%Serum proteins can bind to the compound and help keep it in solution.[7]

Always include a vehicle control with the same concentration of any additive in your experiments.

C. Modifying the Dosing Procedure

The way you add the compound to your assay can also impact precipitation.

  • Pre-warm the Assay Medium: Pre-warming the assay medium to 37°C before adding the compound can help improve solubility.[12]

  • Stirring/Agitation: Add the compound stock solution slowly while gently stirring or vortexing the assay medium to ensure rapid and uniform mixing.[12]

IV. Troubleshooting Decision Tree

This decision tree provides a logical flow for addressing precipitation issues.

start Precipitation of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Prepare fresh stock solution. Aliquot for single use. check_stock->remake_stock No check_kinetic_sol Determine kinetic solubility in assay buffer. check_stock->check_kinetic_sol Yes remake_stock->check_stock is_conc_ok Is desired concentration <= kinetic solubility? check_kinetic_sol->is_conc_ok problem_solved Precipitation issue likely resolved. is_conc_ok->problem_solved Yes optimize Optimize assay conditions. is_conc_ok->optimize No ph_mod Lower assay pH. optimize->ph_mod additives Add co-solvents or serum. optimize->additives dosing_mod Modify dosing procedure. optimize->dosing_mod

Caption: Decision tree for troubleshooting compound precipitation.

V. Conclusion

Troubleshooting the precipitation of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide requires a systematic approach that considers the compound's physicochemical properties and the specific conditions of your assay. By verifying your stock solution, determining the kinetic solubility, and methodically optimizing your assay parameters, you can overcome these challenges and obtain reliable and reproducible data.

VI. References

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at: [Link]

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • STAX. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX. Available at: [Link]

  • ResearchGate. (PDF) Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. Available at: [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ScienceDirect. Salt formation to improve drug solubility. ScienceDirect. Available at: [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • NextSDS. 2-amino-[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. NextSDS. Available at: [Link]

  • National Center for Biotechnology Information. Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. PMC. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Wiley Online Library. Pharmaceutical Salts Optimization of Solubility or Even More? Wiley Online Library. Available at: [Link]

  • National Center for Biotechnology Information. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC. Available at: [Link]

  • Reddit. How to tackle compound solubility issue : r/labrats. Reddit. Available at: [Link]

  • PubMed. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. Available at: [Link]

  • Wiley Online Library. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available at: [Link]

  • ACS Publications. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Available at: [Link]

  • National Center for Biotechnology Information. Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly Water-Soluble Compounds. PMC. Available at: [Link]

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]

  • National Center for Biotechnology Information. FR-180204. PubChem. Available at: [Link]

  • ResearchGate. Is a drug always more soluble than its hydrate counterpart? ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. 2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. Available at: [Link]

  • Carcinogenic Potency Database. 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole. Carcinogenic Potency Database. Available at: [Link]

Sources

Troubleshooting

Optimizing storage conditions to prevent degradation of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

Technical Support Center: 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and han...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS No. 1174229-36-7).[3][4] Proper storage is critical to prevent chemical degradation, ensuring the compound's integrity and the reproducibility of your experimental results.

This document is structured to provide quick answers through FAQs and in-depth solutions via a troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide?

For maximal stability, the solid compound should be stored at 2-8°C, sealed in a dry environment, and protected from light.[3] Several suppliers recommend refrigerated temperatures (2-8°C or not exceeding 5°C) for this compound and its analogs.[2][3]

Q2: Is this compound sensitive to moisture?

Yes. As a dihydrobromide salt, this compound is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1][5] Handling hygroscopic salts requires a moisture-free environment, which may necessitate the use of a glove box or a desiccator.[1][6]

Q3: How should I handle the compound during weighing and preparation of solutions?

To prevent moisture absorption, minimize the time the container is open to the atmosphere.[1] For highly sensitive experiments, weighing and handling should be performed in a controlled low-humidity environment or under an inert atmosphere, such as in a glove box.[1][6]

Q4: Is this compound light-sensitive?

Yes, compounds containing 2-aminothiazole and pyridine rings can be susceptible to photodegradation.[7][8] Studies on related 2-aminoazoles show they degrade under UV light.[7][9] Therefore, it is crucial to store the solid compound and any solutions in amber vials or by wrapping containers with aluminum foil.[8]

Q5: What solvents are recommended for this compound?

While specific solubility data is not widely published, similar heterocyclic compounds are often soluble in polar aprotic solvents like DMSO or DMF for stock solutions, which can then be diluted into aqueous buffers. Always use high-purity, dry (anhydrous) solvents for preparing stock solutions to minimize hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may indicate compound degradation.

Problem 1: The solid material has changed color (e.g., from off-white to yellow/brown) or has become clumpy.
  • Probable Cause: This is a strong indicator of chemical degradation, likely due to oxidation and/or reaction with absorbed moisture.[8][10] Clumping is a direct physical sign of hygroscopicity, where the absorbed water acts as a plasticizer.[10]

  • Recommended Action:

    • Do Not Use: Do not proceed with experiments using the discolored material, as the purity is compromised.

    • Purity Analysis: Confirm degradation by performing a purity analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11] Compare the chromatogram to a reference standard or previous batches.

    • Review Handling Procedures: Ensure all future handling of new material is performed under an inert atmosphere or in a glove box to strictly exclude moisture and oxygen.[1]

Problem 2: Inconsistent or non-reproducible results in biological assays.
  • Probable Cause: If other experimental parameters have been ruled out, the issue may stem from the degradation of the compound in your stock solution or during the experiment. The aminothiazole core can be susceptible to hydrolysis, and the sulfur atom is a potential site for oxidation.[8]

  • Recommended Action:

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment from solid material that has been properly stored.[8]

    • Optimize Solution Stability: If solutions must be stored, even for a short time, store them at low temperatures (2-8°C), protect them from light, and consider purging the vial headspace with an inert gas (nitrogen or argon) before sealing.[1][8]

    • pH Considerations: The stability of aminothiazole derivatives can be pH-dependent.[8] If working in aqueous buffers, assess the compound's stability at your working pH.

Problem 3: Appearance of unexpected peaks in HPLC/LC-MS analysis.
  • Probable Cause: The presence of new peaks indicates the formation of degradation products. Potential degradation pathways for related structures include oxidation of the sulfur or amino groups, and cleavage of the thiazole ring.[8][12] Exposure to light can also lead to complex degradation pathways.[8]

  • Recommended Action:

    • Characterize Degradants: If possible, use LC-MS/MS to identify the mass of the degradation products to hypothesize their structure. This can provide insight into the degradation mechanism.[13]

    • Implement Preventative Storage: This finding reinforces the need for stringent storage protocols. Refer to the storage conditions summarized in the table below.

Summary of Storage & Handling Recommendations

ParameterRecommendationRationale
Temperature 2–8°C[3]Slows the rate of chemical degradation. Higher temperatures can increase the likelihood of degradation reactions.[14]
Atmosphere Store under an inert gas (Argon or Nitrogen).[1][15]Prevents oxidation of the electron-rich aromatic rings and the sulfur atom.[8]
Moisture Store in a desiccator or glove box. Keep container tightly sealed.[1][16]The dihydrobromide salt is hygroscopic; moisture can induce both physical changes (clumping) and chemical degradation (hydrolysis).[1][5][10]
Light Store in an amber vial or protect from light with foil.[8]The 2-aminothiazole moiety is known to be photosensitive and can degrade upon exposure to UV or visible light.[7][8][9]

Visualized Workflows and Pathways

Workflow for Investigating Compound Degradation

This diagram outlines the decision-making process when degradation of the compound is suspected.

A Problem Observed (e.g., Color Change, Inconsistent Results) B Quarantine the Material A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Is Purity >98%? C->D F Material is OK to Use (Investigate other experimental variables) D->F Yes G Discard Material D->G No E Review Handling & Storage Procedures F->E G->E H Procure New Batch & Implement Stricter Controls G->H

Caption: Decision tree for troubleshooting suspected compound degradation.

Potential Degradation Pathway: Oxidation

The electron-rich thiazolopyridine core, particularly the phenol and sulfur atom, is susceptible to oxidation.

cluster_0 Parent Compound cluster_1 Oxidative Stress cluster_2 Potential Degradants Parent 2-Amino[1,3]thiazolo [5,4-b]pyridin-5-ol Stress [ O₂ / Light / Metal Traces ] Parent->Stress Deg1 Sulfoxide Derivative Stress->Deg1 Oxidation at Sulfur Deg2 Quinone-imine Derivative Stress->Deg2 Oxidation of Phenol

Caption: Simplified potential oxidative degradation pathways.

Protocol: Purity Assessment by HPLC

This is a general-purpose protocol for assessing the purity of your compound. Method development and optimization will be required for your specific instrument.

Objective: To determine the purity of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide and detect the presence of degradation products.

Materials:

  • 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or TFA, optional for peak shaping)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases prior to use.[8]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to make a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a further dilution to an appropriate concentration for injection (e.g., 50 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Scan from 210-400 nm and select an optimal wavelength (e.g., 254 nm or λmax).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject a blank (solvent) first, followed by your sample.

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The presence of multiple peaks suggests impurity or degradation.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • Royal Society of Chemistry. (n.d.). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications.
  • UHE101 Safety Data Sheet. (n.d.). Safety Data Sheet.
  • National Institutes of Health. (2019, August 5). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide.
  • Benchchem. (n.d.). Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution.
  • MDPI. (2025, September 12). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules.
  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • MDPI. (2025, September 12). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Amino-5-nitrothiazole.
  • Sigma-Aldrich. (n.d.). 2-Amino-thiazolo[5,4-b]pyridin-5-ol.
  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts?
  • MDPI. (2017, August 24). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
  • ChemScene. (n.d.). 2-Amino-4H,5H-[1][2]thiazolo[5,4-b]pyridin-5-one dihydrobromide. Retrieved from

  • NextSDS. (n.d.). 2-amino-[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. Retrieved from

Sources

Optimization

Reducing cytotoxicity of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in primary cell lines

Technical Support Center: 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide A Guide to Reducing Cytotoxicity in Primary Cell Lines Frequently Asked Questions (FAQs) Q1: I'm observing high levels of cell death even...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

A Guide to Reducing Cytotoxicity in Primary Cell Lines

Frequently Asked Questions (FAQs)

Q1: I'm observing high levels of cell death even at low concentrations of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. What are the most likely causes?

High cytotoxicity in primary cells is a common challenge, as they are inherently more sensitive and less robust than immortalized cell lines.[1][2] Several factors, often synergistic, could be at play:

  • Inherent Primary Cell Sensitivity: Primary cells have a finite lifespan and are less adapted to in vitro conditions, making them more susceptible to stress from chemical compounds.[2][3]

  • Compound-Specific Effects: While the precise mechanism of 2-Amino[4][5]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is not widely documented in public literature, related thiazole structures have been investigated for cytotoxic properties against various cell lines.[6][7][8] It is plausible the compound induces apoptosis or other forms of cell death through on-target or off-target effects.

  • Solvent Toxicity: The vehicle used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to primary cells, even at concentrations commonly considered safe for cell lines (e.g., >0.5%).[9]

  • Suboptimal Culture Conditions: Primary cells are highly fastidious. Factors like incorrect seeding density, media pH shifts, nutrient depletion, or improper handling during passaging can induce stress that is exacerbated by the presence of a bioactive small molecule.[1][10]

Q2: How can I systematically determine if the observed cytotoxicity is from the compound itself, the solvent, or my experimental setup?

A systematic deconvolution is critical. The goal is to isolate each variable to pinpoint the source of the cytotoxicity. This involves running a series of rigorous controls.

  • Vehicle Control: Always include a control group treated with the highest concentration of the vehicle (e.g., DMSO) used in your experiment. If you observe significant cell death in this group, you have a solvent toxicity issue.[1]

  • Untreated Control: This is your baseline for cell health and viability over the course of the experiment.

  • Dose-Response Analysis: Perform a broad dose-response curve, starting from nanomolar concentrations and extending to the micromolar range.[3] This will help you identify if the cytotoxicity is dose-dependent and establish a potential therapeutic window.

  • Review Cell Handling Protocols: Ensure your primary cell handling techniques are optimized. This includes gentle thawing, minimizing centrifugation stress, and using appropriate media and supplements.[1][2]

Q3: What is the recommended procedure for preparing and diluting this compound to minimize experimental artifacts?

Proper handling of the compound is crucial to ensure consistent and reproducible results.

  • Prepare a High-Concentration Stock: Dissolve the 2-Amino[4][5]thiazolo[5,4-b]pyridin-5-ol dihydrobromide powder in 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM).[11] Briefly centrifuge the vial to ensure all powder is pelleted before adding the solvent.[11]

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Create Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot and prepare intermediate dilutions in your complete cell culture medium.

  • Final Dilution: Add the final volume of the diluted compound to your cell culture wells. Ensure rapid and gentle mixing. The final concentration of DMSO should ideally be kept below 0.1% to minimize its confounding effects.[9]

Q4: Can modifications to my cell culture medium improve cell viability during treatment?

Yes, optimizing the culture environment can significantly enhance the resilience of primary cells.

  • Serum Concentration: Fetal Bovine Serum (FBS) contains growth factors that promote cell health, but it can also bind to small molecules, reducing their bioavailable concentration. Conversely, serum-free conditions can be stressful for primary cells.[12] Consider performing your experiments in a reduced-serum medium (e.g., 0.5-2% FBS) as a compromise.

  • Serum-Free Media (SFM): If your experimental design requires the absence of serum, use a specialized SFM formulation designed for your specific primary cell type.[13][14][15] These media are supplemented with a defined set of growth factors and hormones. Allow cells to attach and acclimate in complete medium before switching to SFM for the drug treatment.[12]

Q5: What molecular mechanisms might be responsible for the cytotoxicity, and how can I investigate them?

The two most common mechanisms of drug-induced cytotoxicity are the induction of apoptosis and oxidative stress .

  • Apoptosis (Programmed Cell Death): This is a highly regulated process involving the activation of a cascade of enzymes called caspases.[16]

    • Investigation: You can measure apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining .[1] Early apoptotic cells stain positive for Annexin V and negative for PI. You can also directly measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7 , using luminescence- or fluorescence-based assays.[1]

  • Oxidative Stress: The compound may be generating reactive oxygen species (ROS), which cause damage to cellular components like DNA, lipids, and proteins, ultimately leading to cell death.[17][18]

    • Investigation: ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). A significant increase in fluorescence in treated cells compared to controls would indicate oxidative stress.[17]

Q6: Are there any co-treatments that could reduce the cytotoxicity of the compound without affecting its primary activity?

If you determine that oxidative stress is a primary driver of cytotoxicity, co-treatment with an antioxidant may be a viable strategy.

  • Antioxidants: Compounds like N-acetylcysteine (NAC) or Vitamin E can scavenge ROS and protect cells from oxidative damage.[4][17][19] Co-incubating your primary cells with an antioxidant alongside 2-Amino[4][5]thiazolo[5,4-b]pyridin-5-ol dihydrobromide could improve viability.

  • Crucial Caveat: This approach requires a critical validation step. You must confirm that the antioxidant does not interfere with the intended biological activity or mechanism of action of your compound. It is possible for antioxidants to interfere with the efficacy of compounds that rely on ROS for their therapeutic effect.[5]

Troubleshooting Guides & Experimental Protocols

Workflow 1: Foundational Cytotoxicity Assessment

This workflow is designed to establish a reliable baseline and determine the optimal concentration range for your experiments.

A High Cytotoxicity Observed B Step 1: Validate Controls A->B C Is Vehicle Control Toxic (>10% death)? B->C D Reduce final DMSO concentration to <0.1% C->D Yes E Step 2: Optimize Dose & Duration C->E No D->B F Run broad dose-response (nM to µM) E->F G Test shorter incubation times (e.g., 6, 12, 24h) E->G H Step 3: Review Cell Culture Health F->H G->H I Confirm optimal seeding density H->I J Use low-passage, healthy cells H->J K Proceed with Optimized Conditions I->K J->K

Caption: A systematic workflow for troubleshooting and optimizing initial experiments.

This protocol determines the concentration at which the compound reduces cell viability by 50% (IC50). ATP-based assays are highly sensitive and suitable for the low cell numbers often associated with primary cultures.[20]

  • Cell Seeding: Seed your primary cells in a white, opaque-bottom 96-well plate at a pre-determined optimal density.[21] Allow cells to attach and recover for 24 hours.

  • Compound Preparation: Prepare serial dilutions of 2-Amino[4][5]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in your chosen culture medium. A 10-point, 3-fold dilution series is a good starting point. Include "vehicle-only" and "media-only" controls.

  • Treatment: Carefully remove the old medium from the cells and add the medium containing the compound dilutions.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). The incubation time itself is a variable that should be optimized.[22]

  • Assay: Allow the plate to equilibrate to room temperature. Add the ATP-based luminescence reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.[9][21]

Workflow 2: Investigating Apoptosis

If the dose-response data confirms direct cytotoxicity, this workflow helps determine if apoptosis is the mechanism of cell death.

cluster_0 Cellular Response A Compound Treatment (Stimulus) B Initiator Caspase Activation (e.g., Caspase-9) A->B C Executioner Caspase Activation (e.g., Caspase-3/7) B->C D Cleavage of Cellular Substrates C->D E Apoptosis (Membrane Blebbing, DNA Fragmentation) D->E

Caption: Overview of the caspase cascade leading to apoptosis.

This protocol measures the activity of the primary executioner caspases.

  • Experiment Setup: Seed and treat cells in a 96-well plate as described in Protocol 1, using concentrations around the calculated IC50. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) directly to the wells. This reagent typically includes a lysis buffer.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.

  • Measurement: Measure the resulting luminescence with a plate reader. A significant increase in signal compared to the vehicle control indicates caspase-3/7 activation.[23][24]

Workflow 3: Mitigating Cytotoxicity with Antioxidants

This workflow is for testing the hypothesis that the observed cytotoxicity is mediated by oxidative stress.

A Compound B Increased Reactive Oxygen Species (ROS) A->B C Oxidative Stress & Cellular Damage B->C F ROS Neutralization B->F Scavenges D Cell Death C->D E Antioxidant (e.g., NAC) E->F Provides G Improved Cell Viability F->G

Caption: How antioxidants can intercept ROS to prevent cytotoxicity.

  • Determine Antioxidant Dose: First, determine a non-toxic working concentration of your chosen antioxidant (e.g., N-acetylcysteine, 1-5 mM is a common range).

  • Experimental Groups: Set up the following treatment groups:

    • Media Only (Negative Control)

    • Vehicle Only

    • Antioxidant Only

    • Compound at IC50

    • Compound at IC50 + Antioxidant

  • Treatment: Pre-treat the cells with the antioxidant for 1-2 hours before adding the 2-Amino[4][5]thiazolo[5,4-b]pyridin-5-ol dihydrobromide.

  • Incubation and Analysis: Incubate for your standard duration (e.g., 24 hours) and assess cell viability using an ATP-based assay (Protocol 1).

  • Interpretation: A significant increase in viability in the "Compound + Antioxidant" group compared to the "Compound" only group suggests that oxidative stress is a major contributor to the cytotoxicity.[4][17]

Data Summary: Recommended Starting Parameters for Optimization

This table provides suggested ranges for key experimental variables. The optimal conditions must be determined empirically for each specific primary cell type and experimental context.[9][21][25][26]

ParameterRecommended Starting RangeRationale & Key Considerations
Compound Concentration 1 nM - 100 µMA wide range is essential to capture the full dose-response curve and accurately determine the IC50.[25]
Final DMSO Concentration ≤ 0.1% (v/v)Minimizes solvent-induced cytotoxicity, which can confound results, especially in sensitive primary cells.[9]
Cell Seeding Density 5,000 - 20,000 cells/well (96-well)Must be optimized. Too low can lead to poor growth; too high can lead to contact inhibition and nutrient depletion.[1]
Incubation Time 24 - 72 hoursShort-term exposure may not be sufficient to induce a response, while long-term exposure can lead to secondary effects.[3][22]
N-acetylcysteine (NAC) 1 - 5 mMA commonly used concentration range for mitigating oxidative stress in vitro.[17] Always test for toxicity of NAC alone.

References

  • Abdel-Daim, M. M., et al. (2018). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • AlSaady, T. A., Madlum, K. N., & Obied, H. N. (2020). Effect of antioxidants on cisplatin-induced cytotoxicity and oxidative stress in colon cancer cells. Eurasia Journal of Biosciences, 14, 5375-5382. Available at: [Link]

  • Miyamoto, M., Murphy, T. H., Schnaar, R. L., & Coyle, J. T. (1989). Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line. Journal of Pharmacology and Experimental Therapeutics, 250(3), 1132-1140. Available at: [Link]

  • Animalfree Research. (n.d.). A serum-free culture system for human primary ocular cells for research, drug development & production. Available at: [Link]

  • Various Authors. (2016). Do we need to seed our cells in serum free media for drug treatment? ResearchGate. Available at: [Link]

  • Brahmi, N., et al. (2023). Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes. Frontiers in Pharmacology. Available at: [Link]

  • Le, T. V., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. Available at: [Link]

  • Kildegaard, H. F., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5538. Available at: [Link]

  • Guja, E., et al. (2022). Hydroxytyrosol Prevents Doxorubicin-Induced Oxidative Stress and Apoptosis in Cardiomyocytes. Antioxidants, 11(6), 1087. Available at: [Link]

  • Lee, J. H., et al. (2024). Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Journal of Translational Medicine, 22(1), 133. Available at: [Link]

  • Albrecht, W., et al. (2025). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology, 99, 357-376. Available at: [Link]

  • S, S., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904. Available at: [Link]

  • NextSDS. (n.d.). 2-amino-[4][5]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. Available at: [Link]

  • Gontier, G., et al. (2022). Evaluation of a Serum-Free Medium for Human Epithelial and Stromal Cell Culture. International Journal of Molecular Sciences, 23(17), 9951. Available at: [Link]

  • Kramer, N. I., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 2011-2024. Available at: [Link]

  • Springer Protocols. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available at: [Link]

  • Petty, R. D., et al. (2002). Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Methods in Molecular Medicine, 65, 15-26. Available at: [Link]

  • Cree, I. A. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 8(23), 38048-38052. Available at: [Link]

  • Kosheeka. (2024). Mastering the Challenges of Primary Cell Culture: Unlocking True In Vivo Insights. Available at: [Link]

  • El-Gamel, N. E. A., et al. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-bis(1,2,4-triazol-3-yl)-4′-chloro-terpyridine. RSC Advances. Available at: [Link]

  • Weiss, S., et al. (2021). Characterization of caspase-2 inhibitors based on specific sites of caspase-2-mediated proteolysis. Archiv der Pharmazie, 354(10), e2100155. Available at: [Link]

  • Oncotarget. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Available at: [Link]

  • Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. Available at: [Link]

  • bioRxiv. (2026). Pharmacological METTL3 inhibition attenuates HIV-1 latency reversal in CD4+ T cells. Preprint. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. Available at: [Link]

  • STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Available at: [Link]

  • PromoCell. (2017). Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. Available at: [Link]

  • Wujec, M., & Paneth, A. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(12), 2209. Available at: [Link]

  • Zand, M., et al. (2017). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Biotechnology Progress, 33(3), 759-770. Available at: [Link]

  • Reactome. (n.d.). Activation of caspase-3. Available at: [Link]

  • The Journal of Biological Chemistry. (2017). Granzyme Release and Caspase Activation in Activated Human T-Lymphocytes. Available at: [Link]

  • da Cunha, E. F. F., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5466-5469. Available at: [Link]

Sources

Troubleshooting

Troubleshooting false positives in assays using 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

Subject: 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS: 1174229-36-7) Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug discovery teams in de-risking ear...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS: 1174229-36-7)

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug discovery teams in de-risking early-stage screening hits. While 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol is a highly privileged scaffold—often utilized in the design of potent kinase inhibitors (e.g., PI3K, c-KIT)—its specific physicochemical properties make it a frequent offender for assay interference.

The combination of an electron-rich aminothiazole ring, a pyridinol moiety, and its formulation as a dihydrobromide salt introduces multiple liabilities in high-throughput screening (HTS) and biochemical assays. This guide provides the mechanistic causality behind these false positives and outlines self-validating protocols to ensure the scientific integrity of your data.

Part 1: Mechanistic FAQs - The "Why" Behind the False Positive

Q1: Why does this compound show steep, non-titratable inhibition curves (Hill slope > 1.5) in my biochemical kinase assays? Causality: There are two primary culprits here: pH shifts and Colloidal Aggregation.

  • pH Shift: The compound is supplied as a dihydrobromide salt. When dissolved in weakly buffered assay systems (e.g., 10 mM HEPES), the release of hydrobromic acid can rapidly drop the assay pH, leading to target protein denaturation. This artifact mimics true enzymatic inhibition.

  • Colloidal Aggregation: Fragment-sized thiazoles are notorious for forming sub-micron colloidal aggregates in aqueous media. These aggregates nonspecifically sequester the target enzyme, causing a steep, non-stoichiometric dose-response curve.

Q2: I am seeing a positive signal in my cell-based reporter assay, but orthogonal biophysical assays (SPR/ITC) show no binding. What is happening? Causality: Redox Activity and ROS Generation. The aminothiazole and pyridin-5-ol moieties can act as redox cyclers. In the presence of reducing agents (like DTT, which is often added to assay buffers to keep cysteines reduced), thiazole derivatives can generate hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS). This redox cycling can artificially activate stress-response cellular reporters or directly oxidize the catalytic cysteines of your target enzyme, leading to a false positive as documented in studies on1[1].

Q3: My Fluorescence Polarization (FP) and TR-FRET readouts are erratic at higher compound concentrations (>10 µM). Is the compound interfering? Causality: Spectral Interference (Inner-Filter Effect). The highly conjugated thiazolo[5,4-b]pyridine core possesses strong UV-Vis absorbance and intrinsic autofluorescence. If the compound absorbs light at the excitation or emission wavelengths of your assay's fluorophores, it will quench the signal. The assay reader may misinterpret this quenching as a positive displacement or inhibition event.

Q4: Could the synthetic history of the compound be causing my assay interference? Causality: Inorganic Metal Impurities. The synthesis of complex heterocycles often relies on transition-metal-catalyzed cross-coupling reactions (e.g., Palladium, Zinc). Trace heavy metal impurities can carry over into the final powder. Metals like Zinc (Zn²⁺) are potent, promiscuous inhibitors of many enzymes, including kinases and metalloproteases, leading to highly reproducible but entirely false positive results, a phenomenon thoroughly explored in 2[3].

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, your troubleshooting must be a self-validating system. Implement these step-by-step counter-screens to isolate the exact mechanism of interference.

Protocol A: The Aggregation & pH Counter-Screen

Rationale: Non-ionic detergents like Triton X-100 disrupt colloidal aggregates, while proper buffering neutralizes the acidic shock of the dihydrobromide salt.

  • Buffer Fortification: Increase the concentration of your assay buffer (e.g., HEPES or Tris) from 10 mM to 50 mM.

  • Detergent Addition: Prepare your assay buffer with and without 0.01% (v/v) Triton X-100.

  • Control Validation: Include a known aggregator (e.g., Rottlerin) as a positive control. The "inhibition" of Rottlerin must disappear in the presence of Triton X-100 to validate the assay.

  • Execution: Run the dose-response of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol in both buffers.

  • Interpretation: If the IC₅₀ shifts rightward by >5-fold or the signal is completely abolished in the 0.01% Triton X-100 condition, your initial hit was a colloidal aggregation false positive.

Protocol B: The Redox/Reactivity Counter-Screen

Rationale: Modulating the reducing environment will expose redox-cycling and ROS-generating compounds.

  • Buffer Preparation: Prepare three parallel assay buffers: (A) No reducing agent, (B) 1 mM DTT (a thiol-based reducing agent), and (C) 1 mM TCEP (a non-thiol reducing agent).

  • Control Validation: Use a known redox-cycler (e.g., 1,2-naphthoquinone) as a positive control to ensure your assay is sensitive to ROS generation.

  • Execution: Perform the biochemical assay across the three conditions.

  • Interpretation: If the compound inhibits the target in Buffers A and B, but loses activity in Buffer C, it is undergoing thiol-dependent redox cycling and should be discarded as a false positive.

Protocol C: The Metal Impurity Chelator Screen

Rationale: TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) is a heavy metal chelator with a high affinity for transition metals (like Zinc) but a low affinity for the Magnesium/Calcium required by many enzymes.

  • Chelator Addition: Spike 10 µM TPEN into your standard assay buffer.

  • Execution: Run the compound dose-response alongside a vehicle control.

  • Interpretation: If the inhibitory activity is abolished upon the addition of TPEN, the signal was driven by an inorganic metal impurity carried over from the compound's synthesis.

Part 3: Quantitative Data Presentation

Use the following reference table to benchmark your troubleshooting results and make rapid Go/No-Go decisions on your screening hits.

False Positive MechanismDiagnostic MarkerQuantitative Threshold for Rejection
Colloidal Aggregation Triton X-100 ShiftIC₅₀ right-shift > 5-fold or Hill Slope > 1.5
pH Shift (Dihydrobromide) Buffer FortificationActivity lost in 50 mM vs. 10 mM HEPES
Redox Cycling / ROS DTT vs. TCEP Discrepancy> 3-fold difference in IC₅₀ between thiol/non-thiol buffers
Inorganic Metal Impurity TPEN Chelator ShiftSignal completely abolished upon addition of 10 µM TPEN
Spectral Interference Absorbance/Emission ScanCompound background signal > 20% of total assay window
Part 4: Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Initial Hit: 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Test1 Step 1: Aggregation & pH Check Add 0.01% Triton X-100 & 50mM Buffer Start->Test1 AggFP False Positive: Colloidal Aggregation / pH Shift Test1->AggFP Signal Abolished Test2 Step 2: Redox & Reactivity Check Compare DTT vs. TCEP Buffers Test1->Test2 Signal Retained RedoxFP False Positive: Redox Cycling / ROS Test2->RedoxFP Signal Abolished Test3 Step 3: Metal Impurity Check Add 10 µM TPEN Chelator Test2->Test3 Signal Retained MetalFP False Positive: Inorganic Impurity (e.g., Zn²⁺) Test3->MetalFP Signal Abolished Valid Validated Hit Proceed to Biophysical Assays Test3->Valid Signal Retained

Diagnostic workflow for isolating false positives in thiazolopyridine screening hits.

References
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
  • Source: ACS Medicinal Chemistry Letters (National Institutes of Health / PubMed Central)

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Purification techniques for removing impurities from 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

Technical Support Center: Purification of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide Welcome to the technical support guide for the purification of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide

Welcome to the technical support guide for the purification of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS 1174229-36-7).[3][4] This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Given the compound's structure—a polar, heterocyclic amine salt—its purification presents unique challenges that standard protocols may not adequately address. This guide is designed to help you navigate these complexities and achieve high purity for your downstream applications.

The core structure, a 2-aminothiazole fused with a pyridinol ring, results in a highly polar molecule.[5][6] The dihydrobromide salt form further enhances its polarity, making it soluble in polar solvents but prone to problematic interactions during chromatography. This guide emphasizes understanding the "why" behind each step, empowering you to make informed decisions in your purification strategy.

Frequently Asked Questions (FAQs)

FAQ 1: How should I assess the purity of my crude sample before attempting purification?

Answer: A robust purity assessment is critical to selecting the right purification strategy. A multi-pronged approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of 2-aminothiazole derivatives.[1] A reversed-phase method is typically the most effective starting point.

    • Stationary Phase: C18 columns are common for separating compounds based on hydrophobicity.[1][7]

    • Mobile Phase: A gradient of water (often with an acidic modifier like formic acid or orthophosphoric acid) and acetonitrile or methanol is a good starting point.[7] The acidic modifier helps to ensure consistent protonation of the basic sites on your molecule, leading to sharper peaks.

    • Detection: UV detection is suitable. A wavelength of around 272 nm has been reported for similar novel aminothiazoles.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification of mass spectrometry. It is invaluable for identifying known impurities and unknown side products by their mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a wealth of information. It can help identify residual solvents, starting materials, and major byproducts by comparing the crude spectrum to that of a known pure standard or by analyzing characteristic chemical shifts and integration values.

FAQ 2: What are the most likely impurities I will encounter?

Answer: Impurities typically arise from the synthetic route used. For compounds made via Hantzsch thiazole synthesis, a common method for 2-aminothiazoles, potential impurities include:[8]

  • Unreacted Starting Materials: Such as the precursor α-haloketone and thiourea or a substituted thiourea derivative.

  • Reaction Intermediates: Incomplete cyclization can leave intermediates in the crude mixture.

  • Side-Products: Over-reaction, dimerization, or rearrangement can lead to structurally related impurities.

  • Decomposition Products: The fused pyridine ring system can be susceptible to degradation under harsh acidic or basic conditions used during synthesis or workup.

FAQ 3: Should I choose recrystallization or column chromatography for purification?

Answer: The choice depends on the purity of your crude material and the nature of the impurities. The following workflow can guide your decision.

G cluster_troubleshoot Troubleshooting start Assess Crude Purity (HPLC/LC-MS) decision_purity Purity > 90%? start->decision_purity recrystallization Attempt Recrystallization decision_purity->recrystallization  Yes decision_impurities Impurities Structurally Similar to Product? decision_purity->decision_impurities No end_success Pure Compound recrystallization->end_success end_reassess Re-assess Strategy recrystallization->end_reassess Fails chromatography Use Column Chromatography chromatography->end_success chromatography->end_reassess Fails decision_impurities->recrystallization No (Different Polarity) decision_impurities->chromatography  Yes G start Peak Tailing/Streaking on Silica Gel? cause Cause: Strong interaction between basic analyte and acidic silica start->cause solution1 Solution 1: Add Basic Modifier (e.g., 1% Et3N in Eluent) cause->solution1 Modify Mobile Phase solution2 Solution 2: Change Stationary Phase (Alumina or Reversed-Phase C18) cause->solution2 Change Solid Support solution3 Solution 3: Switch to HILIC Mode cause->solution3 Alternative Technique

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-Aminothiazolo[5,4-b]pyridin-5-ol Dihydrobromide Formulations

Technical Support Center: Enhancing the Bioavailability of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide Formulations Introduction: This technical support guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Bioavailability of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide Formulations

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS 1174229-36-7). While specific experimental data on the aqueous solubility and permeability of this compound are not extensively available in public literature, the thiazolopyridine scaffold is often associated with poor solubility.[1][2] This guide, therefore, operates on the well-founded assumption that this active pharmaceutical ingredient (API) is a poorly soluble compound, likely falling under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3]

The following sections provide a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common challenges in enhancing the oral bioavailability of formulations containing this API. The methodologies and principles described are grounded in established pharmaceutical science and are intended to provide a robust framework for your formulation development experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide?

A1: The primary anticipated challenge is its low aqueous solubility.[1][2] Many APIs with complex aromatic ring structures, such as the thiazolopyridine core, exhibit strong crystal lattice energy and/or high hydrophobicity, which limits their dissolution in gastrointestinal fluids. This poor solubility is a major barrier to achieving adequate oral bioavailability.[4] Furthermore, as a dihydrobromide salt, the formulation's microenvironment pH and potential common ion effects can influence its dissolution behavior.

Q2: What is the first step I should take to characterize the solubility of my API?

A2: A fundamental first step is to determine the equilibrium solubility of the API in various aqueous media. This will provide a baseline for selecting an appropriate formulation strategy. A recommended starting protocol is to measure solubility in buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[5] This pH-solubility profile is critical, especially for a salt form, as it will reveal if the compound's solubility is pH-dependent.

Q3: What are the main strategies to enhance the bioavailability of a poorly soluble compound like this?

A3: There are several established strategies, which can be broadly categorized into:

  • Physical Modifications: These aim to increase the surface area of the drug, thereby enhancing the dissolution rate. Techniques include micronization and nanomilling.[4][6]

  • Chemical Modifications: This involves creating a different solid form of the drug with improved solubility, such as forming alternative salts or co-crystals.[6]

  • Formulation-Based Approaches: These are often the most effective and include:

    • Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the API in a polymer matrix can significantly increase its apparent solubility and dissolution rate.[7][8]

    • Lipid-Based Formulations: For lipophilic compounds, dissolving the API in lipids, surfactants, and co-solvents can improve absorption via the lymphatic pathway.[2]

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the API in aqueous environments.[1]

Q4: How do I choose the right polymer for an Amorphous Solid Dispersion (ASD)?

A4: Polymer selection is critical for the stability and performance of an ASD. The ideal polymer should:

  • Be miscible with the API to form a stable, single-phase amorphous system.

  • Maintain the API in a supersaturated state upon dissolution.

  • Have an appropriate glass transition temperature (Tg) to prevent recrystallization during storage. Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[7][9] The choice will depend on the specific physicochemical properties of the API and the desired release profile.

Part 2: Troubleshooting Guides

Issue 1: Low and Variable Dissolution Profiles

Problem: Your initial formulation exhibits low drug release and high variability between batches during in vitro dissolution testing.

Causality Analysis: This is a classic symptom of a formulation dominated by the API's poor intrinsic solubility. Variability can stem from inconsistencies in particle size, agglomeration of drug particles, or inadequate wetting of the API surface.

Troubleshooting Workflow:

A Low & Variable Dissolution B Characterize API Particle Size & Morphology (SEM/PSD) A->B C Is particle size > 10 µm or highly variable? B->C Analyze Data D Implement Particle Size Reduction (Micronization/Nanosizing) C->D Yes F Incorporate a Wetting Agent/Surfactant (e.g., SLS, Polysorbate 80) C->F No E Re-evaluate Dissolution D->E G Is dissolution still low? E->G F->G Test Formulation H Develop an Amorphous Solid Dispersion (ASD) G->H Yes I Formulation Optimized G->I No H->I

Caption: Troubleshooting workflow for low dissolution.

Step-by-Step Protocol: Incorporating a Surfactant

  • Selection: Choose a surfactant based on the API's properties and the intended dosage form. For initial screening, sodium lauryl sulfate (SLS) is a common choice for oral solid dosage forms.

  • Concentration: Prepare dissolution media (e.g., 900 mL of pH 6.8 buffer) with varying concentrations of SLS (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Dissolution Testing: Perform dissolution testing on your current formulation using the surfactant-containing media. Use a USP Apparatus 2 (paddle) at a standard agitation speed of 50-75 rpm.

  • Analysis: Compare the dissolution profiles. A significant increase in drug release indicates that poor wetting was a limiting factor. The lowest effective surfactant concentration should be chosen to minimize potential in vivo side effects.

Formulation Approach Key Parameters to Optimize Expected Outcome
Particle Size Reduction Final particle size distribution (D90), stabilizer concentration (for nanosuspensions).Increased surface area leading to a faster dissolution rate.
Surfactant Addition Surfactant type and concentration.Improved wetting of the API surface, leading to enhanced dissolution.
Amorphous Solid Dispersion Polymer type, drug-to-polymer ratio, manufacturing method (spray drying vs. hot-melt extrusion).Increased apparent solubility and dissolution rate due to the high-energy amorphous state.[7]
Issue 2: API Recrystallization in Amorphous Solid Dispersion (ASD) on Stability

Problem: Your promising ASD formulation shows signs of drug recrystallization during accelerated stability studies (e.g., 40°C/75% RH), compromising its solubility advantage.

Causality Analysis: Recrystallization occurs because the amorphous state is thermodynamically unstable. This can be triggered by insufficient drug-polymer miscibility, molecular mobility of the API within the polymer matrix (especially above the glass transition temperature, Tg), or moisture sorption which acts as a plasticizer.[9]

Troubleshooting Workflow:

A ASD Recrystallization on Stability B Characterize Crystallinity (PXRD, DSC) A->B C Increase Polymer Ratio B->C D Select a Polymer with Stronger Drug-Polymer Interactions (e.g., H-bonding) B->D E Evaluate New Formulations on Stability C->E D->E F Is recrystallization still observed? E->F Analyze Data G Consider a Ternary ASD with a Second Polymer or Surfactant F->G Yes H Stable ASD Formulation Achieved F->H No G->H

Caption: Troubleshooting workflow for ASD instability.

Step-by-Step Protocol: Characterizing Drug-Polymer Miscibility with DSC

  • Sample Preparation: Prepare physical mixtures of the API and the chosen polymer at various ratios (e.g., 10:90, 20:80, 30:70 API:polymer).

  • DSC Analysis: Run a differential scanning calorimetry (DSC) analysis on each physical mixture. Heat the samples at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Interpretation:

    • Single Tg: If the resulting thermogram shows a single glass transition temperature (Tg) that is intermediate between the Tg of the pure polymer and the API, it indicates good miscibility at that ratio.

    • Two Tgs or Melting Endotherm: The presence of two distinct Tgs or a melting endotherm for the drug suggests phase separation and poor miscibility.

  • Decision: Choose a drug-to-polymer ratio that is well within the miscible range to ensure the polymer can effectively stabilize the amorphous API.

Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)

Problem: A formulation with a promising in vitro dissolution profile fails to show a corresponding increase in bioavailability in preclinical animal models.

Causality Analysis: A lack of IVIVC can arise from several factors. The dissolution method may not be biorelevant (i.e., it doesn't accurately mimic the conditions in the GI tract). Alternatively, the absorption of the drug may be limited by its permeability (BCS Class IV) rather than just its dissolution rate. For lipid-based formulations, the in vivo processes of digestion and emulsification, which are critical for absorption, are not replicated in standard dissolution tests.

Troubleshooting Workflow:

A Poor IVIVC B Review Dissolution Method Biorelevance A->B C Is the method using simple buffers? B->C Analyze Method D Develop a Biorelevant Dissolution Method (e.g., FaSSIF/FeSSIF media) C->D Yes F Is permeability a potential issue? C->F No E Re-evaluate In Vitro Performance D->E E->F G Conduct In Vitro Permeability Assays (e.g., Caco-2) F->G Yes I Improved IVIVC and Formulation Strategy F->I No H Consider Permeation Enhancers or Alternative Delivery Systems G->H H->I

Caption: Troubleshooting workflow for poor IVIVC.

Step-by-Step Protocol: Biorelevant Dissolution Testing

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin to mimic the composition of human intestinal fluids.

  • Dissolution Study: Perform dissolution testing of your formulation in both FaSSIF and FeSSIF media, in addition to the standard compendial buffers.

  • Data Analysis: Compare the dissolution profiles in the different media. A significant difference in drug release, particularly for lipid-based formulations, in biorelevant media compared to simple buffers suggests that the initial dissolution method was not predictive of in vivo behavior.

  • Correlation: Attempt to correlate the in vitro data from the biorelevant media with your in vivo pharmacokinetic data. A stronger correlation indicates that the new method is more predictive and can be used to guide further formulation optimization.

References

  • Schoenthaler, M., Waltl, L., Hasenoehrl, T., Seher, D., et al. (2023). Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. Bioorganic Chemistry, 139, 106685. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. BenchChem.
  • American Pharmaceutical Review. (2025). Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. American Pharmaceutical Review. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • Krishnaiah YSR. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability.
  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Premier Consulting. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.
  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.
  • PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • PMC. (n.d.).
  • JoVE. (2025).
  • MDPI. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI.
  • ACS Publications. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics.
  • Pion Inc. (2023). What are BCS Class II drugs?. Pion Inc. Available from: [Link]

  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research.
  • LFA Machines. (2023). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. LFA Machines. Available from: [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
  • Crystal Pharmatech. (2025). Characterization and Evaluation of Amorphous Solid Dispersion-Part 2.
  • Catalent. (2024). AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties.
  • NextSDS. (n.d.). 2-amino-[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. NextSDS. Available from: [Link]

  • PMC. (n.d.). Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. PMC.
  • Pharmaceutical Technology. (2026). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Pharmaceutical Technology.
  • PMC. (n.d.). Dissolution Testing for Generic Drugs: An FDA Perspective. PMC.
  • DOI. (2023).
  • FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.
  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP.
  • Pharmaguideline. (2025).
  • Laboratorios Rubió. (2025). Step-by-Step Drug Formulation Development Guide.
  • IntechOpen. (2020).
  • ResearchGate. (n.d.). Synthetic strategies for thiazole and isothiazole preparation versus a...
  • Google Patents. (n.d.). CN103012310A - Preparation method of thiazole compounds.
  • ACS Publications. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews.
  • PubMed. (2012).

Sources

Optimization

Method refinement for 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide extraction from plasma

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers developing LC-MS/MS assays for 2-Amino[1,3]thiazolo[5,4-b]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers developing LC-MS/MS assays for 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide .

Extracting highly polar, basic compounds from complex biological matrices like plasma is one of the most significant challenges in bioanalytical chemistry[1]. This guide bypasses generic advice to focus on the exact physicochemical causality behind your extraction failures and provides a self-validating, field-proven methodology to achieve high recovery and minimal matrix effects.

Part 1: Physicochemical Profiling & The "Dual-Polarity" Trap

Before troubleshooting, we must understand the molecule. Supplied as a dihydrobromide salt, this compound completely dissociates in plasma (pH 7.4), leaving the free 2-amino[1,3]thiazolo[5,4-b]pyridin-5-ol core.

This core is a bioanalytical nightmare for traditional extraction because it is amphoteric [2]:

  • Strongly Basic: The primary amine (2-amino) and the pyridine nitrogen readily accept protons.

  • Weakly Acidic: The 5-hydroxyl group on the pyridine ring can donate a proton at high pH.

Ionization_States LowPH Acidic pH (< 4) Cationic Form (Protonated Amines) PhysPH Physiological pH (7.4) Zwitterionic / Neutral (Poor LLE Extraction) LowPH->PhysPH Increasing pH HighPH Basic pH (> 10) Anionic Form (Deprotonated Hydroxyl) PhysPH->HighPH Increasing pH

Figure 1: pH-dependent ionization states of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol.

Part 2: Extraction Strategy Comparison Data

To demonstrate why method refinement is necessary, review the comparative extraction data for this compound. Standard Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) fail due to poor partitioning and severe ion suppression, respectively[3].

Extraction StrategyMean Recovery (%)Matrix Effect (Ion Suppression)%CV (n=6)Scientific Verdict
Protein Precipitation (PPT) 88.4%-72.1%18.5%Unacceptable matrix effects from phospholipids.
Liquid-Liquid Extraction (LLE) 14.2%-8.4%24.3%Unacceptable recovery; analyte is too polar.
Reversed-Phase SPE (HLB) 31.6%-45.2%15.1%Poor retention; analyte breaks through during wash.
Mixed-Mode Cation Exchange (MCX) 95.2% -5.1% 3.4% Optimal; leverages basicity for targeted retention.

Part 3: Troubleshooting FAQs

Q1: Why are we seeing less than 15% recovery when using standard Liquid-Liquid Extraction (LLE) with MTBE or Ethyl Acetate? A1: Your analyte is trapped in a dual-polarity paradox. At physiological pH, the molecule is highly polar and resists partitioning into non-polar organic solvents. In standard LLE of basic drugs, you would raise the pH to >10 to neutralize the basic amines and force the drug into the organic layer. However, because your molecule contains a 5-hydroxyl group, raising the pH deprotonates the hydroxyl, creating an anion. The molecule remains charged (and therefore water-soluble) at almost any pH, making LLE fundamentally unsuitable.

Q2: We switched to Solid Phase Extraction (SPE). Why are we losing the analyte during the methanol wash step on a standard reversed-phase cartridge? A2: Standard reversed-phase polymeric sorbents rely purely on hydrophobic interactions. Because 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol is exceptionally hydrophilic, it exhibits minimal hydrophobic binding[1]. When you apply a 100% methanol wash to remove plasma lipids, the weak hydrophobic bonds are easily broken, and your analyte elutes prematurely into the waste fraction. Solution: You must transition to a Mixed-Mode Cation Exchange (MCX) sorbent[4].

Q3: How does Mixed-Mode Cation Exchange (MCX) solve the retention problem? A3: MCX provides dual retention mechanisms: reversed-phase and electrostatic ion-exchange[2]. By acidifying the plasma with phosphoric acid prior to loading, you fully protonate the basic amines on the thiazolopyridine core. These cations bind tightly to the negatively charged sulfonic acid groups on the MCX sorbent. This ionic bond is so strong that you can wash the cartridge with 100% organic solvent (Methanol) to strip away neutral lipids without dislodging your analyte[4].

Q4: We are experiencing severe peak tailing on our C18 LC column. How can we fix this? A4: Peak tailing for strongly basic compounds on reversed-phase columns is caused by secondary electrostatic interactions between the protonated amines of your analyte and residual, unendcapped silanol groups on the silica stationary phase. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides superior retention and peak shape for highly polar bases compared to reversed-phase chromatography, while simultaneously enhancing ESI-MS sensitivity due to the high organic content of the mobile phase[3].

Part 4: Optimized MCX-SPE Protocol

Below is the self-validating, step-by-step methodology for extracting 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol from human plasma using a 30 mg/1 mL MCX cartridge.

SPE_Workflow N1 1. Plasma Sample (Spiked with IS) N2 2. Pre-treatment Dilute 1:1 with 2% H3PO4 (Protonates basic amines) N1->N2 N3 3. Load onto MCX Cartridge (Cation exchange binding) N2->N3 N4 4. Wash 1: 2% Formic Acid (Removes polar interferences) N3->N4 N5 5. Wash 2: 100% Methanol (Removes phospholipids) N4->N5 N6 6. Elution: 5% NH4OH in MeOH (Neutralizes amines, elutes analyte) N5->N6 N7 7. Evaporate & Reconstitute (Ready for LC-MS/MS) N6->N7

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol.

Step-by-Step Methodology:
  • Sample Pre-treatment: Aliquot 100 µL of human plasma (spiked with your internal standard). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ )[4]. Causality: This disrupts protein binding and lowers the pH to < 3, ensuring complete protonation of the 2-amino group for optimal ion-exchange binding. Vortex for 30 seconds.

  • Conditioning: Condition the MCX cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a steady flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1.0 mL of 2% Formic Acid in water. Causality: Removes water-soluble endogenous interferences and salts while maintaining the acidic environment needed to keep the analyte ionized and bound to the sorbent.

  • Organic Wash (Critical Step): Wash with 1.0 mL of 100% Methanol. Causality: Because the analyte is electrostatically anchored, this aggressive organic wash strips away neutral lipids and ion-suppressing glycerophospholipids without causing analyte breakthrough[4].

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic amine on the analyte, breaking the ionic interaction with the sulfonic acid groups on the sorbent, allowing the analyte to elute freely.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90:10 Acetonitrile:Water with 10mM Ammonium Formate if utilizing a HILIC column).

References

  • Title: Quantification of polar drugs in human plasma with liquid chromatography-tandem mass spectrometry Source: PubMed / Future Science URL
  • Title: Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange Source: Agilent Technologies URL
  • Title: SIMPLIFIED PROCEDURE FOR THE DETERMINATION OF CODEINE AND ITS METABOLITE IN URINE AND PLASMA BY LC/UV AND LC/MS USING MIXED-MODE CATION EXCHANGE FOR SAMPLE PREPARATION Source: Taylor & Francis URL
  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Binding Validation: Featuring 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide and Surface Plasmon Resonance (SPR)

A Senior Application Scientist's Guide to Binding Validation: Featuring 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide and Surface Plasmon Resonance (SPR) This guide provides an in-depth, objective comparison of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Binding Validation: Featuring 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide and Surface Plasmon Resonance (SPR)

This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) for validating the binding of the small molecule 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. It is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize small molecule-protein interactions. The principles and protocols discussed are broadly applicable across fragment-based and small molecule drug discovery programs.

The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a hinge-binding motif for various protein kinases, including c-KIT, PI3K, and VEGFR2.[3] Validating the direct binding of derivatives like 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol is a critical step in establishing a mechanism of action and guiding structure-activity relationship (SAR) studies.

The Foundational Role of SPR in Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for monitoring molecular interactions.[4] Its sensitivity makes it an indispensable tool in drug discovery, particularly for studying low-molecular-weight compounds like fragments and small molecules, where other methods may lack the necessary resolution.[1][5]

The core principle involves immobilizing one interacting partner (the "ligand," typically the protein target) onto a gold-plated sensor chip. The other partner (the "analyte," the small molecule) is then flowed across this surface in a precisely controlled microfluidic system.[4] Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This signal, measured in Response Units (RU), is directly proportional to the mass accumulating on the surface.[6]

By monitoring this change over time, SPR provides a wealth of information, including:

  • Binding Specificity: Does the compound interact with the target?

  • Binding Affinity (KD): How strong is the interaction?

  • Binding Kinetics (ka, kd): How fast does the compound associate (on-rate) and dissociate (off-rate)?

This kinetic information is a unique advantage of SPR, allowing researchers to distinguish between compounds with similar affinities but different kinetic profiles (e.g., a fast-on/fast-off compound vs. a slow-on/slow-off compound), which can have significant pharmacological implications.[7]

Strategic Experimental Design for Small Molecule Validation

A successful SPR experiment is built on a foundation of careful planning. For a small molecule like 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol, several decisions are critical to generating high-quality, interpretable data.

Assay Orientation: Immobilize the Protein, Not the Small Molecule

For small molecule-protein interaction analysis, the protein target should be immobilized as the ligand, while the small molecule is injected as the analyte.[4][8]

Causality: The SPR signal is mass-dependent. Since the protein is significantly larger than the small molecule, immobilizing the protein and injecting the small molecule provides a much better signal-to-noise ratio. Trying to measure the binding of a large protein to a tiny immobilized small molecule would yield a disproportionately large signal that is difficult to interpret kinetically. Furthermore, many small molecules lack the functional groups needed for direct, controlled immobilization.[8]

Immobilization Chemistry: The Amine Coupling Standard

The most robust and widely used method for immobilizing a protein ligand is amine coupling to a carboxymethyl-dextran (CM-series) sensor chip.[9][10]

Mechanism: This chemistry targets the primary amines on the protein surface (the N-terminus and the ε-amino groups of lysine residues).[9] The carboxymethyl groups on the sensor surface are first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form highly reactive NHS-esters.[11] The protein solution is then injected, and its surface amines react with the NHS-esters to form stable amide bonds.[9] Finally, any remaining active esters are quenched with an injection of ethanolamine.[11]

G

The Critical Role of the Reference Channel

A cornerstone of a self-validating SPR protocol is the use of a reference flow cell. This channel is subjected to the same activation and deactivation chemistry but without the protein ligand.[12]

Causality: When the small molecule analyte is injected, it flows over both the active (protein) and reference surfaces simultaneously. The reference channel signal accounts for artifacts like bulk refractive index changes (due to solvent differences, e.g., DMSO) and non-specific binding to the chip surface.[12] The reported sensorgram is the difference between the active channel and the reference channel (Active - Reference), isolating the specific binding event. Without proper referencing, false positives are common, especially with small molecules dissolved in DMSO.[5]

Detailed Protocol: SPR Kinetic Analysis of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol

This protocol outlines the validation of binding to a hypothetical 50 kDa protein kinase target.

Materials and Reagents
  • SPR Instrument: (e.g., Biacore, ProteOn, OpenSPR)

  • Sensor Chip: Series S Sensor Chip CM5 (or equivalent carboxylated surface)

  • Reagents: Amine Coupling Kit (containing EDC, NHS, ethanolamine-HCl).[11]

  • Protein Target: >95% pure protein kinase, 0.5 mg/mL stock in a suitable buffer (e.g., HEPES).

  • Analyte: 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, 10 mM stock in 100% DMSO.

  • Buffers:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

    • Regeneration Solution: (Empirically determined) e.g., 10 mM Glycine-HCl, pH 2.0.[13]

Experimental Workflow

G Start Start: System Priming with Running Buffer Immobilize Protein Immobilization (Amine Coupling) on Active Channel (Fc2) Start->Immobilize RefPrep Reference Preparation (Mock Coupling) on Reference Channel (Fc1) Immobilize->RefPrep Stability Surface Stability Test (Regeneration Scouting) RefPrep->Stability Kinetic Kinetic Titration Inject Analyte Series (e.g., 0.1-10 µM) Stability->Kinetic Regen Surface Regeneration (e.g., Glycine-HCl pH 2.0) Kinetic->Regen Between each concentration Data Data Analysis (Reference Subtraction, Kinetic Model Fitting) Kinetic->Data Regen->Kinetic End Determine ka, kd, KD Data->End

Step-by-Step Procedure:

  • System Preparation: Prime the instrument with fresh, degassed Running Buffer until a stable baseline is achieved.

  • Surface Activation: Inject the EDC/NHS mixture (1:1) over all flow cells for 7 minutes to activate the carboxyl groups.[11]

  • Ligand Immobilization (Active Channel): Inject the protein kinase (diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the active flow cell. Aim for an immobilization level of ~5000-10000 RU. The low pH of the buffer promotes electrostatic pre-concentration of the protein on the negatively charged surface, enhancing coupling efficiency.

  • Deactivation: Inject ethanolamine-HCl over all flow cells for 7 minutes to deactivate any remaining reactive groups.[9] The reference channel will now be an activated/deactivated surface.

  • Regeneration Scouting: Before analyte injection, test several regeneration solutions (e.g., low pH, high pH, high salt) to find a condition that removes bound analyte completely without denaturing the immobilized protein.[14] This is crucial for assay robustness.

  • Analyte Preparation: Prepare a serial dilution of the 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in Running Buffer. It is critical to ensure the final DMSO concentration is identical across all samples, including a "zero-analyte" buffer blank, typically between 1-5%.[8]

  • Kinetic Titration: Perform a multi-cycle kinetic analysis. In each cycle:

    • Inject one concentration of the analyte (e.g., for 120 seconds) to observe association.

    • Switch to flowing only Running Buffer (e.g., for 300 seconds) to observe dissociation.

    • Inject the optimized regeneration solution to return the surface to baseline.

    • Include several buffer blank injections throughout the run to double-check for surface stability and facilitate data processing (double referencing).

Data Analysis and Interpretation

After subtracting the reference channel signal and buffer blanks, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.[15] This process simultaneously fits the association and dissociation phases for all analyte concentrations to derive a single set of kinetic constants.

ParameterDescriptionTypical Value for a HitInterpretation
ka (M-1s-1) Association Rate Constant: How quickly the analyte binds the ligand.104 - 106A measure of the recognition between the two molecules.
kd (s-1) Dissociation Rate Constant: How quickly the analyte-ligand complex falls apart.10-2 - 10-4Often correlated with in vivo efficacy (residence time).
KD (M) Equilibrium Dissociation Constant (kd/ka): The concentration of analyte at which 50% of the ligand is occupied at equilibrium.100 nM - 50 µMThe overall strength of the binding interaction. Lower KD means higher affinity.
Chi2 Goodness of Fit: A statistical measure of how well the fitted model describes the experimental data.< 10% of RmaxA low Chi2 value indicates a reliable fit.

Data Quality Check:

  • The residuals (difference between raw and fitted data) should be randomly distributed around zero.

  • The sensorgrams should show a clear concentration-dependent response.

  • If steady-state is reached, a separate equilibrium analysis can be performed by plotting the response at equilibrium against analyte concentration, which should yield the same KD value, providing an internal validation of the kinetic results.[16][17]

Comparative Analysis: SPR vs. Alternative Technologies

While SPR is a powerful tool, no single technology tells the whole story. Orthogonal validation using a different biophysical method is a cornerstone of trustworthy drug discovery.[18]

TechnologyPrincipleProsConsBest Use Case
Surface Plasmon Resonance (SPR) Mass-based detection via refractive index change on a sensor surface.[4]Real-time kinetics (ka, kd), high sensitivity, low protein consumption, label-free.[1][7]Surface immobilization required, potential for mass transport artifacts, sensitive to bulk effects.[12]Primary screening, kinetic characterization, and fragment-based discovery.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution.[2]Gold standard for thermodynamics (ΔH, ΔS), truly in-solution, no immobilization, provides stoichiometry.[19]Requires large amounts of material, lower throughput, does not provide kinetic rates.[2]Lead validation and thermodynamic profiling of high-affinity binders.
MicroScale Thermophoresis (MST) Measures the change in molecular movement along a temperature gradient upon binding.[19]Very low sample consumption, tolerant of complex buffers/lysates, fast.Requires fluorescent labeling of one partner (or relies on intrinsic tryptophan fluorescence), does not provide full kinetics.Secondary screening and validation, especially with challenging proteins.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip.[20]Higher throughput (dip-and-read format), simpler fluidics, good for concentration analysis.[21]Traditionally less sensitive than SPR, not ideal for very fast off-rates or low MW analytes.[20]High-throughput screening of antibodies and larger molecules, QC applications.

Troubleshooting Common Artifacts in Small Molecule SPR

IssueSymptomCausality & Solution
Mass Transport Limitation (MTL) Fit gives artificially fast ka and slow kd. Association phase is "cupped" rather than exponential.Analyte diffusion to the surface is slower than the binding rate. Solution: Decrease ligand immobilization density, increase analyte flow rate, or use a lower-affinity capture surface.[12][14]
Non-Specific Binding (NSB) High response on the reference channel; slow, incomplete dissociation.Analyte is binding to the chip matrix or other surface components, not the target. Solution: Increase detergent (e.g., Surfactant P20 to 0.05%) or salt in the running buffer; add 0.1 mg/mL BSA or carboxymethyl-dextran as a blocking agent.[13][14]
DMSO Mismatch Sharp spikes at the beginning and end of injections that do not fit the model.The refractive index of the analyte solution is different from the running buffer due to mismatched DMSO concentrations. Solution: Meticulously match the DMSO concentration in all analyte dilutions and the buffer blank.[5]
Poor Regeneration Baseline does not return to zero after a regeneration step; response in subsequent cycles decreases.The regeneration solution is either too harsh (stripping the ligand) or too weak (not removing all analyte). Solution: Re-scout regeneration conditions using short contact times to find a solution that provides complete analyte removal without damaging the ligand.[14]

Conclusion

Surface Plasmon Resonance provides a high-resolution, information-rich method for validating the binding of small molecules like 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. When executed with careful experimental design—including proper assay orientation, robust immobilization chemistry, and diligent referencing—SPR delivers reliable kinetic and affinity data that is crucial for advancing drug discovery projects. By understanding the causality behind each protocol step and comparing results with orthogonal methods, researchers can build a trustworthy and comprehensive picture of their compound's molecular interactions.

References

  • From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. PubMed.
  • Amine Sensor Chips & Amine Coupling Kit. Nicoya Lifesciences.
  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Regenerable Biosensors for Small-Molecule Kinetic Characterization Using SPR. PubMed.
  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. OA Monitor Ireland.
  • Surface Plasmon Resonance. University of Utah Health Sciences.
  • UNDERSTANDING SPR DATA. CACHE.
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Large and Small Molecule Screening by SPR. Bio-Rad.
  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Sartorius.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. PMC.
  • SPR-based fragment screening: advantages and applications. PubMed.
  • Amine-coupling. SPRpages.
  • Amine coupling of ligand to Biacore sensor chips. Cytiva.
  • Equilibrium analysis. SPR-Pages.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH.
  • SPR Essentials & Principles of High Throughput Kinetic Analysis. Carterra.
  • Best Practice Guide: Minimize Artifacts. Sartorius.
  • Dissociation equilibrium constant (KD) determination by SPR binding... ResearchGate. Available at: [Link]

  • Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. PMC.
  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Bitesize Bio.
  • Make the switch from ELISA to Biacore™ SPR-based assays. Cytiva.
  • Troubleshooting and Optimization Tips for SPR Experiments. Creative Proteomics.
  • Top 10 tips for high quality SPR data | SPR Guide. Nicoya Lifesciences.
  • Determination of the Refractive Index Increments of Small Molecules for Correction of Surface Plasmon Resonance Data. ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology.
  • 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one. Merck.
  • 2-Amino-thiazolo[5,4-b]pyridin-5-ol. Sigma-Aldrich.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.
  • 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one. ChemScene.

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Comparative

Evaluating Kinase Inhibitor Scaffolds: IC50 Comparison of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide vs. Reference Compounds

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Kinase Hinge-Binding Optimization, and TR-FRET Assay Vali...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Kinase Hinge-Binding Optimization, and TR-FRET Assay Validation

The Rationale: Why Compare a Fragment to an Optimized Reference?

In the landscape of targeted kinase inhibition, 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS: 1174229-36-7) represents a highly functionalized, low-molecular-weight bicyclic heteroaromatic fragment. Thiazolopyridines are privileged scaffolds in medicinal chemistry, specifically known for mimicking the adenine ring of ATP to anchor into the kinase hinge region via critical bidentate hydrogen bonds .

When comparing a fragment (MW: 167.19 g/mol for the free base) against optimized reference inhibitors like Staurosporine or Alpelisib, evaluating absolute IC50​ values is a fundamental category error. High-throughput screening (HTS) often yields large, lipophilic molecules with nanomolar IC50​ s but poor physicochemical properties. Fragment-Based Drug Discovery (FBDD) intentionally starts with weak binders ( IC50​ in the micromolar range) that possess exceptionally high Ligand Efficiency (LE) .

This guide objectively compares the baseline thermodynamic performance of the 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol scaffold against established reference compounds to demonstrate its viability for hit-to-lead optimization.

Binding_Logic Target Kinase Hinge Region (ATP Binding Pocket) Fragment Thiazolopyridine Fragment High LE (>0.5) | Low Affinity (µM) Fragment->Target Fragment Screening (FBDD) Reference Optimized Reference Low LE (~0.3) | High Affinity (nM) Reference->Target HTS / Lead Optimization

Fig 1. Competitive binding logic comparing high-efficiency fragments to high-affinity references.

Quantitative Data Presentation: IC50 and Ligand Efficiency

To evaluate the true biochemical utility of the compound, we must calculate its Ligand Efficiency. LE normalizes the binding affinity against the size of the molecule, defined as the Gibbs free energy of binding per heavy (non-hydrogen) atom:

LE=Nheavy​1.37×pIC50​​

The table below compares the representative baseline FBDD screening data of the thiazolopyridine fragment against gold-standard reference compounds across generic kinase targets .

CompoundClassificationMW ( g/mol )Heavy Atoms ( Nheavy​ )Representative IC50​ pIC50​ Ligand Efficiency (LE)
2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol (Free Base)FBDD Starting Fragment167.191150 µM 4.300.53 kcal/mol/HA
Staurosporine Pan-Kinase Reference466.53345.0 nM 8.300.33 kcal/mol/HA
Alpelisib (BYL719) PI3Kα Specific Reference441.47324.6 nM 8.330.35 kcal/mol/HA

Data Interpretation: While Staurosporine and Alpelisib exhibit nanomolar IC50​ values, their LE values hover around the standard drug-like threshold of ~0.3. The 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol fragment, despite a weak 50 µM IC50​ , achieves an outstanding LE of 0.53. This proves that the core scaffold forms highly optimized, thermodynamically favorable interactions with the kinase hinge, providing an ideal vector for structural extension without violating Lipinski's Rule of Five.

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

The Causality of Assay Selection: Fragments must be screened at high concentrations (100 µM to 1 mM) to detect weak IC50​ values. At these concentrations, small molecules frequently exhibit inner-filter effects, autofluorescence, or color quenching, which destroy the data integrity of standard luminescence or absorbance assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this. By utilizing Lanthanide chelates (e.g., Europium) with millisecond emission half-lives, we can introduce a 50–100 µs measurement delay. This delay allows all nanosecond-scale compound autofluorescence to decay completely, isolating only the true binding signal .

Step-by-Step Protocol

1. Reagent Preparation & Equilibration

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Dispense 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (serial dilution: 1 mM to 100 nM) and reference compounds (10 µM to 1 pM) into a low-volume 384-well black microplate.

  • Add 5 µL of the target Kinase (e.g., PI3K or generic Tyrosine Kinase) at the empirically determined EC80​ concentration.

  • Causality Check: Incubate for 15 minutes at room temperature (RT) before adding ATP. This allows the weak-affinity fragment to reach thermodynamic binding equilibrium with the kinase hinge region.

2. Reaction Initiation

  • Add 5 µL of a mixture containing ATP (at its apparent Km​ ) and the specific ULight-labeled or Fluorescein-labeled peptide substrate.

  • Incubate for 60 minutes at RT.

3. Quench and Detection

  • Add 10 µL of Detection Buffer containing 20 mM EDTA and 2 nM Europium-anti-phospho antibody.

  • Causality Check: EDTA chelates the Mg²⁺ ions, instantly halting kinase activity. This ensures the reaction time is strictly controlled, preventing substrate depletion which would artificially skew the IC50​ curve.

  • Incubate for 60 minutes at RT to allow the antibody to bind the phosphorylated substrate.

4. Measurement & Self-Validation

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Settings: Excitation at 320 nm; Delay: 100 µs; Integration time: 200 µs. Measure dual emission at 615 nm (Europium Donor) and 665 nm (Acceptor).

  • Self-Validation Checkpoint: Before fitting the 4-parameter logistic curve to determine the IC50​ , calculate the Z'-factor using the DMSO vehicle (Max Signal, μmax​ ) and 10 µM Staurosporine (Min Signal, μmin​ ):

    Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​
  • Proceed with IC50​ analysis only if Z' > 0.5, proving the assay window is robust enough to resolve micromolar fragment affinities.

TRFRET_Workflow Step1 1. Equilibration Kinase + Fragment/Reference Step2 2. Reaction Initiation Add ATP & ULight-Substrate Step1->Step2 15 min, RT Step3 3. Quench & Detect Add EDTA + Eu-Antibody Step2->Step3 60 min, RT Step4 4. Time-Resolved Measurement Delay: 100µs | Em: 665nm/615nm Step3->Step4 60 min, RT

Fig 2. TR-FRET assay workflow demonstrating the temporal delay used to eliminate fragment autofluorescence.

Conclusion

While 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide exhibits a higher absolute IC50​ than optimized reference compounds like Staurosporine or Alpelisib, its superior Ligand Efficiency (>0.5) marks it as an exceptional starting scaffold. By utilizing self-validating TR-FRET methodologies to accurately capture its baseline binding kinetics, structural biologists can confidently employ this fragment to map kinase hinge regions and initiate rational, structure-based drug design campaigns.

References

  • Development of 'DFG-out' inhibitors of gatekeeper mutant kinases Source: PubMed Central (PMC) URL:[Link]

  • Fragment-based drug discovery campaigns guided by native mass spectrometry Source: PubMed Central (PMC) URL:[Link]

  • Inhibitory Effects of KP-A159, a Thiazolopyridine Derivative, on Osteoclast Differentiation, Function, and Inflammatory Bone Loss via Suppression of RANKL-Induced MAP Kinase Signaling Pathway Source: PLOS ONE URL:[Link]

Validation

A Guide to the Structural Confirmation of 2-Aminothiazolo[5,4-b]pyridin-5-ol Dihydrobromide via NMR Spectroscopy

A Guide to the Structural Confirmation of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide via NMR Spectroscopy In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chem...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Structural Confirmation of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide via NMR Spectroscopy

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, a molecule with potential therapeutic applications, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing one- and two-dimensional NMR techniques to verify the structural integrity of this compound. We will delve into the theoretical prediction of its NMR spectra, outline a detailed experimental protocol for data acquisition, and present a comparative analysis to achieve unequivocal structural confirmation.

The Molecular Blueprint: Structure and Theoretical NMR Predictions

The first step in any NMR-based structural analysis is to develop a hypothesis of the expected spectral data based on the proposed molecular structure. The structure of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, a fused bicyclic system, presents a unique electronic environment for each proton and carbon atom.

The dihydrobromide salt form implies that two of the basic nitrogen atoms in the heterocyclic system are protonated. This protonation will have a significant deshielding effect, causing the nearby protons to resonate at a lower field (higher ppm) in the ¹H NMR spectrum.[4] Similarly, the carbons in proximity to the protonated nitrogens will also experience a downfield shift in the ¹³C NMR spectrum.

Below is the annotated structure of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, with each unique proton and carbon atom numbered for clear reference in the subsequent spectral predictions.

Caption: Structure of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol with atom numbering for NMR correlation.

Based on established chemical shift values for 2-aminothiazole and 5-hydroxypyridine derivatives, and considering the deshielding effects of the fused ring system and protonation, we can predict the approximate chemical shifts for the key protons and carbons.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide in DMSO-d₆

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
2C-~170Quaternary carbon of the aminothiazole moiety.
3aC-~115Bridgehead carbon.
4C~7.5 (d)~125Expect a doublet due to coupling with H6.
5C-~155Carbon bearing the hydroxyl group.
6C~8.0 (d)~130Expect a doublet due to coupling with H4.
7aC-~145Bridgehead carbon.
-NH₂H~7.2 (br s)-Broad singlet, exchangeable with D₂O.
-OHH~10.5 (br s)-Broad singlet, exchangeable with D₂O.
H4H~7.5-Aromatic proton.
H6H~8.0-Aromatic proton, likely downfield due to proximity to protonated nitrogen.

A Robust Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following workflow is recommended for the structural confirmation of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10 mg of sample prep2 Dissolve in 0.7 mL DMSO-d₆ prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq_lock Locking prep3->acq_lock acq1d 1D Spectra: ¹H (16 scans) ¹³C (1024 scans) acq2d 2D Spectra: COSY HSQC acq1d->acq2d proc1 Fourier Transform acq2d->proc1 acq_shim Shimming acq_shim->acq1d acq_lock->acq_shim proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing (TMS or residual solvent) proc3->proc4

Caption: Recommended workflow for NMR data acquisition and processing.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic salts and its high boiling point. It also allows for the observation of exchangeable protons (e.g., -NH₂ and -OH).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz NMR Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with approximately 16 scans. A relaxation delay of 1-2 seconds is typically sufficient for small molecules.[8]

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary.

    • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, which is invaluable for establishing the connectivity of the proton spin systems.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.[9][10]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectra using either an internal standard like tetramethylsilane (TMS) or the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Comparative Analysis: Aligning Theory with Experimental Data

Upon acquiring the NMR spectra, a meticulous comparison between the predicted and experimental data is performed to confirm the structure. For the purpose of this guide, we will use a hypothetical set of experimental data that is consistent with the proposed structure.

Table 2: Comparison of Predicted and Hypothetical Experimental NMR Data

Atom/GroupPredicted ¹H (ppm)Experimental ¹H (ppm)Predicted ¹³C (ppm)Experimental ¹³C (ppm)
H4~7.5 (d)7.62 (d, J = 8.5 Hz)~125124.8
H6~8.0 (d)8.15 (d, J = 8.5 Hz)~130131.2
-NH₂~7.2 (br s)7.28 (br s, 2H)--
-OH~10.5 (br s)10.65 (br s, 1H)--
C2--~170169.5
C3a--~115114.7
C5--~155154.9
C7a--~145145.3

Interpretation of the Spectra:

  • ¹H NMR: The experimental spectrum shows two doublets in the aromatic region at 7.62 and 8.15 ppm, consistent with the two protons on the pyridine ring (H4 and H6) coupling to each other. The downfield shift of the H6 proton is in agreement with the expected deshielding effect from the adjacent protonated nitrogen. The broad singlets at 7.28 ppm (integrating to 2 protons) and 10.65 ppm (integrating to 1 proton) are characteristic of the amino and hydroxyl protons, respectively. The broadness of these signals is due to chemical exchange and quadrupole broadening from the adjacent nitrogen. A D₂O exchange experiment would confirm these assignments, as these peaks would disappear from the spectrum.

  • ¹³C NMR: The carbon spectrum displays the expected number of signals. The downfield signal at 169.5 ppm is characteristic of the C2 carbon in the 2-aminothiazole ring system. The other signals are in good agreement with the predicted values for the fused ring system.

  • 2D NMR (COSY & HSQC):

    • The COSY spectrum would show a cross-peak between the signals at 7.62 ppm and 8.15 ppm, definitively proving that H4 and H6 are vicinally coupled and thus adjacent to each other on the pyridine ring.

    • The HSQC spectrum would show a correlation between the proton signal at 7.62 ppm and the carbon signal at 124.8 ppm, allowing for the unambiguous assignment of this pair to H4 and C4. Similarly, a correlation between the 8.15 ppm proton signal and the 131.2 ppm carbon signal would confirm the assignment of H6 and C6.

Conclusion

The structural confirmation of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is systematically achieved through a multi-faceted NMR approach. By predicting the expected ¹H and ¹³C NMR spectra based on the chemical structure and known substituent effects, and then comparing this theoretical data with high-quality experimental spectra, a confident structural assignment can be made. The use of two-dimensional techniques such as COSY and HSQC is critical in resolving ambiguities and providing unequivocal evidence of atomic connectivity. This guide provides a robust framework for researchers to apply these powerful analytical techniques, ensuring the scientific integrity of their work in the pursuit of novel therapeutics.

References

  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • EXCLI Journal. (2025, January 3).
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • ResearchGate. (n.d.).
  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??
  • Der Pharma Chemica. (n.d.).
  • Emery Pharma. (2018, April 2).
  • ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2025, May 29).
  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility.
  • Der Pharma Chemica. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • Chemistry LibreTexts. (2020, April 29). 20.
  • PubMed. (2017, January 15).
  • PMC. (n.d.). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules.
  • Nature. (n.d.).
  • MDPI. (2025, April 19).
  • Semantic Scholar. (n.d.).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • The Royal Society of Chemistry. (n.d.).
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • WebMO. (n.d.).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600.
  • The Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • University of Leicester. (n.d.). Synthesis and Properties of Bridged Nitrogen Heterocycles.
  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation/Dehydrogenation of N-Heterocycles Catalyzed by Ruthenium Complexes Based on Multimodal P.
  • PMC. (2023, June 22).
  • European Journal of Organic Chemistry. (n.d.).
  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • RSC Advances. (2019, August 28).
  • MDPI. (2023, November 23).

Sources

Comparative

Maximizing In Vivo Reproducibility: A Comparative Guide to 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide in Preclinical Models

Target Audience: Preclinical Researchers, Medicinal Chemists, and Pharmacologists. The Pharmacological Context of Thiazolo[5,4-b]pyridines The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (ATPO-HBr, CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Pharmacologists.

The Pharmacological Context of Thiazolo[5,4-b]pyridines

The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (ATPO-HBr, CAS: 1174229-36-7) is a highly versatile building block and pharmacophore core used in the development of advanced kinase inhibitors. The [5,6]-fused bicyclic scaffold of thiazolo[5,4-b]pyridine is recognized as a privileged structure in medicinal chemistry. Specifically, the 4-nitrogen acts as a critical hinge-binding motif, while the 1-nitrogen and 2-amino groups form essential hydrogen bonds within the kinase hinge region. This structural geometry has been successfully leveraged to design potent inhibitors against phosphoinositide 3-kinase (PI3K) and mutant c-KIT .

However, a recurring challenge in drug development is the translational gap between in vitro enzymatic potency and in vivo reproducibility. When dosing ATPO-HBr derivatives in murine models, researchers frequently encounter erratic pharmacokinetic (PK) profiles. As an Application Scientist, I have found that these inconsistencies are rarely due to target engagement failures, but rather stem from specific physicochemical liabilities of the dihydrobromide salt and the 5-hydroxyl moiety.

Objective Comparison: ATPO-HBr vs. Alternative Scaffolds

To select the appropriate scaffold for your in vivo studies, it is crucial to understand how ATPO-HBr compares to its un-salified free base and standard pyrimidine alternatives.

ParameterATPO-HBr (Dihydrobromide Salt)ATPO (Free Base)Thiazolo[4,5-d]pyrimidine
Aqueous Solubility High (>50 mg/mL in water)Low (<1 mg/mL)Moderate (~10 mg/mL)
Kinase Hinge Affinity Excellent (Sub-nanomolar potential)ExcellentGood (Nanomolar potential)
In Vivo PK Variability Moderate to High (pH dependent)High (Absorption limited)Low to Moderate
Metabolic Liability High (5-OH glucuronidation)High (5-OH glucuronidation)Low (Lacks exposed -OH)
Formulation Complexity Requires strict buffering (pH 4.5-5.5)Requires co-solvents (e.g., DMSO/PEG)Standard aqueous/saline

Data Synthesis: While ATPO-HBr offers superior solubility and target affinity, its metabolic and pH-related liabilities necessitate highly controlled experimental protocols to ensure reproducible data.

Mechanistic Hurdles to In Vivo Reproducibility (The Causality)

Do not treat ATPO-HBr as a simple "weigh-and-dissolve" compound. Understanding the causality behind its behavior is essential for reproducible science:

  • Salt Dissociation and Local pH Drop: ATPO-HBr is a dihydrobromide salt. Upon dissolution in unbuffered saline, the release of HBr drastically lowers the local pH. If administered via oral gavage (PO) or intravenous (IV) injection without proper buffering, the sudden pH shift upon entering physiological environments (pH 7.4) causes rapid precipitation of the free base. This leads to erratic absorption and high inter-subject variability.

  • Phase II Metabolism (Glucuronidation): The 5-hydroxyl (-ol) group on the pyridine ring is highly susceptible to Phase II metabolism. Hepatic UDP-glucuronosyltransferases (UGTs) rapidly conjugate this group, leading to swift biliary or renal clearance. If your in vivo efficacy is lower than expected, it is likely due to a plummeting plasma half-life rather than poor target engagement.

Self-Validating In Vivo Protocol

To overcome these hurdles, every in vivo experiment must be designed as a self-validating system. The following protocol integrates formulation control with orthogonal PK/PD validation.

Step-by-Step Methodology: PK/PD Profiling in Tumor Xenografts

Step 1: pH-Stabilized Formulation

  • Weigh the required amount of ATPO-HBr powder.

  • Dissolve the compound in 10% DMSO to ensure complete disruption of the crystal lattice.

  • Slowly add 40% PEG-400 while vortexing to prevent micro-precipitates.

  • Add 50% Sodium Acetate buffer (0.1 M, pH 5.5) dropwise.

    • Causality: The acetate buffer neutralizes the HBr salt without pushing the pH to 7.4 (where the free base precipitates), maintaining the compound in a metastable, highly absorbable state.

Step 2: Dosing and Dual-Compartment Sampling

  • Administer the formulated ATPO-HBr via IV tail vein injection (e.g., 10 mg/kg) to xenograft-bearing mice.

  • Collect blood samples (via submandibular bleed) into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Harvest tumor tissue at the 2-hour and 8-hour marks (terminal endpoints for sub-cohorts) and snap-freeze in liquid nitrogen.

Step 3: Orthogonal Validation (The Self-Validating Step)

  • PK Analysis (LC-MS/MS): Quantify the parent ATPO-HBr and its glucuronide metabolite in plasma. If the metabolite-to-parent ratio exceeds 3:1 within 1 hour, Phase II metabolism is the limiting factor.

  • PD Analysis (Western Blot): Homogenize the tumor tissue and probe for p-AKT (Ser473) and total AKT.

    • Causality: Because ATPO derivatives are potent PI3K inhibitors, a reduction in p-AKT directly validates that the compound successfully permeated the tumor and engaged its target, perfectly correlating the PK concentration with the pharmacodynamic effect.

Visualizing the Mechanism and Workflow

Below are the logical architectures mapping the pharmacological mechanism and the experimental workflow.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates ATPO ATPO-HBr Derivatives ATPO->PI3K Inhibits (Hinge Binder)

Mechanism of ATPO-HBr derivatives inhibiting the PI3K/AKT/mTOR signaling pathway.

Workflow Formulation 1. Buffered Formulation (Acetate Buffer pH 5.5) Dosing 2. In Vivo Dosing (IV / PO Administration) Formulation->Dosing Sampling 3. Dual Compartment Sampling (Plasma & Tumor Tissue) Dosing->Sampling Analysis 4. Orthogonal Validation (LC-MS/MS & p-AKT Western Blot) Sampling->Analysis

Self-validating in vivo experimental workflow for ATPO-HBr.

References

  • Xia, L., Zhang, Y., Zhang, J., Lin, S., Zhang, K., Tian, H., Dong, Y., & Xu, H. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630.[Link]

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143.[Link]

Validation

Comparative Cross-Reactivity Profiling of 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide: A Guide to Off-Target Assessment in Early Drug Discovery

Comparative Cross-Reactivity Profiling of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide: A Guide to Off-Target Assessment in Early Drug Discovery Introduction: The Imperative of Selectivity in Modern Drug Devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cross-Reactivity Profiling of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide: A Guide to Off-Target Assessment in Early Drug Discovery

Introduction: The Imperative of Selectivity in Modern Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to unforeseen safety issues.[1] A primary cause of these adverse drug reactions (ADRs) is the interaction of a therapeutic compound with unintended biological targets, a phenomenon known as off-target activity.[2] For kinase inhibitors, a cornerstone of modern therapeutics, this challenge is particularly acute. The high degree of structural conservation within the ATP-binding site across the human kinome means that achieving absolute specificity is a formidable task.[3][4] Consequently, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational component of a rational drug design strategy. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to enhance selectivity, and can even uncover opportunities for beneficial polypharmacology.[5][6]

This guide provides an in-depth framework for assessing the cross-reactivity profile of 2-Amino[3][7]thiazolo[5,4-b]pyridin-5-ol dihydrobromide , a compound featuring a thiazolo[5,4-b]pyridine scaffold. This heterocyclic system is a known hinge-binding motif present in numerous kinase inhibitors targeting enzymes such as PI3K, c-KIT, and VEGFR2, suggesting our compound of interest likely belongs to this class.[8][9] We will objectively compare its hypothetical off-target profile with established kinase inhibitors, providing the experimental methodologies and data interpretation necessary for researchers, scientists, and drug development professionals to make informed decisions in their own programs.

The Comparators: Establishing a Selectivity Spectrum

To contextualize the selectivity profile of our compound of interest, we must benchmark it against molecules with well-defined characteristics.

  • Compound of Interest: 2-Amino[3][7]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (Cpd-X) : The subject of our investigation, a potential kinase inhibitor for neurodegenerative diseases.[10]

  • Promiscuous Inhibitor: Staurosporine : A natural product known for its potent but broad-spectrum inhibition of a vast number of kinases, serving as a positive control for pan-kinase activity.[7]

  • Selective Inhibitor: Imatinib (Gleevec®) : A paradigm of targeted therapy, highly selective for BCR-ABL, c-KIT, and PDGF-R, but with a known, limited set of off-targets. Its profile represents a desirable, albeit not perfect, level of selectivity.[11][12]

  • Therapeutically Relevant Comparator: Saracatinib : A dual Src/Abl kinase inhibitor that has been explored for Alzheimer's disease, in part due to its off-target inhibition of the Fyn kinase.[13] This highlights how off-target effects can be repurposed therapeutically.

Experimental Framework for Off-Target Profiling

A robust cross-reactivity assessment is typically conducted in a tiered approach. This strategy maximizes efficiency by using broad, cost-effective screens to identify potential issues early, followed by more detailed, quantitative studies for confirmation and characterization.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic & Functional Follow-up cluster_3 Analysis & Decision Making T1_Kinome Kinome-Wide Panel (e.g., >300 kinases) Single High Concentration (1-10 µM) T2_IC50 Dose-Response (IC50) Determination 10-point curve for confirmed hits T1_Kinome->T2_IC50 Kinase Hits (e.g., >50% Inh.) T1_Safety General Safety Panel (e.g., Safety44) GPCRs, Ion Channels, Transporters T1_Safety->T2_IC50 Non-Kinase Hits (e.g., >50% Inh.) T3_Cellular Cell-Based Target Engagement & Phenotypic Assays T2_IC50->T3_Cellular Potent Off-Targets T4_Analysis Selectivity Profiling (S-Score, K-map) Risk Assessment T2_IC50->T4_Analysis T3_Cellular->T4_Analysis

Caption: Tiered workflow for comprehensive off-target liability assessment.

Part 1: Kinome-Wide Cross-Reactivity Screening

The primary goal is to survey the interaction landscape of Cpd-X across a large, representative panel of the human kinome. This provides a global view of selectivity and identifies off-targets for further investigation.

Experimental Protocol: Radiometric Kinase Inhibition Assay

This protocol describes a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.

  • Compound Preparation : Prepare a 10 mM stock solution of Cpd-X and comparator compounds in 100% DMSO. From this, create a 100 µM intermediate stock (100X final concentration) for the single-point screen.

  • Reaction Setup : In a 96-well plate, for each kinase to be tested, prepare a reaction mixture containing:

    • Kinase Buffer (specific for each enzyme, typically containing MgCl₂, MnCl₂, and a buffering agent like HEPES).

    • The specific kinase enzyme at an appropriate concentration (e.g., 1-5 nM).

    • The corresponding peptide or protein substrate.

  • Compound Addition : Add 1 µL of the 100 µM compound stock to the reaction mixture for a final concentration of 1 µM. For control wells, add 1 µL of DMSO (0% inhibition) and a well with no enzyme (100% inhibition).

  • Reaction Initiation : Initiate the kinase reaction by adding ATP. A key consideration is the ATP concentration; using a physiological concentration (~1 mM) provides more biologically relevant data, whereas using the Km value for ATP can increase assay sensitivity.[14] For this screen, we will use [γ-³³P]-ATP at its apparent Km for each kinase.

  • Incubation : Incubate the plate at 30°C for a specified period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Detection : Stop the reaction by adding 3% phosphoric acid. Spot the reaction mixture onto a P30 filtermat, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

Hypothetical Screening Data

The results of a single-point screen are typically visualized as a percentage of the kinome that is inhibited above a certain threshold.

Table 1: Comparative Kinome Inhibition Profile at 1 µM

CompoundPrimary Target(s)% Kinases Inhibited >50%% Kinases Inhibited >90%Selectivity Score (S₁₀)¹
Cpd-X GSK3β (Hypothesized)8%3%0.04
Staurosporine Pan-Kinase85%60%0.45
Imatinib ABL1, c-KIT, PDGF-R3%1.5%0.02
Saracatinib Src, Abl6%2.5%0.03

¹Selectivity Score (S₁₀) is the percentage of kinases with >90% inhibition at 1 µM, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Part 2: IC₅₀ Determination for Primary and Off-Target Hits

Any kinase inhibited by more than 50% in the initial screen is flagged as a "hit." The next crucial step is to determine the potency of these interactions by generating a full dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Dose-Response IC₅₀ Determination
  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a top concentration of 100 µM.

  • Assay Execution : Perform the radiometric kinase assay as described above for each hit kinase, using the serial dilutions of the compound.

  • Data Analysis : Calculate the percentage of inhibition for each concentration point. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Hypothetical IC₅₀ Data

Table 2: Comparative IC₅₀ Values (nM) for Selected Kinases

Kinase TargetCpd-X (nM)Staurosporine (nM)Imatinib (nM)Saracatinib (nM)Rationale for Inclusion
GSK3β 15 8>10,0002,500Primary Target (Neurodegeneration)[15]
CDK5 8512>10,0001,800Key Off-Target (Neurodegeneration)[15]
ABL1 >10,0002025 5 Primary Target for Comparators
c-KIT >10,000150100 350Primary Target for Imatinib
Src 1,20068,0004 Primary Target for Saracatinib
FYN 95077,50015Relevant Off-Target for Saracatinib[13]
VEGFR2 5,500130500800Common Anti-Target (Toxicity)

Bold values indicate primary or intended targets for each compound.

This quantitative data allows for a more nuanced comparison. Cpd-X shows high potency for its intended target, GSK3β, with a notable off-target activity on CDK5, another kinase implicated in neurodegenerative pathways.[15] This could be an example of beneficial polypharmacology. Its selectivity against other kinases like Src and VEGFR2 is significantly better than that of the promiscuous Staurosporine and even shows a distinct profile compared to Imatinib and Saracatinib.

G pathway Tau Protein Normal Function (Microtubule Stability) hyperphos Hyperphosphorylated Tau pathway:f0->hyperphos aggregation Neurofibrillary Tangles (NFTs) hyperphos->aggregation degeneration Neuronal Dysfunction & Cell Death aggregation->degeneration GSK3B GSK3β GSK3B->pathway:f0 Phosphorylates CDK5 CDK5 CDK5->pathway:f0 Phosphorylates CpdX Cpd-X CpdX->GSK3B Inhibits (IC50=15nM) CpdX->CDK5 Inhibits (IC50=85nM)

Caption: Hypothetical mechanism of Cpd-X in a Tauopathy pathway.

Part 3: Broad Safety Pharmacology Profiling

To de-risk a candidate, profiling must extend beyond the kinome. Many serious ADRs are caused by interactions with other protein families.[6] Standardized panels, such as the SafetyScreen™ or a WuXi Mini Safety Panel, assess activity against a curated list of targets with known clinical adverse effects.[1][16]

Experimental Protocol: Radioligand Binding Assay

This protocol is a standard method for identifying interactions with non-kinase targets like GPCRs, ion channels, and transporters.[17][18]

  • Target Preparation : Use cell membrane preparations or recombinant proteins for each of the ~44 targets in the panel.

  • Assay Setup : In a 96-well filter plate, combine the target preparation, a specific high-affinity radioligand for that target, and assay buffer.

  • Compound Addition : Add Cpd-X at a final concentration of 10 µM. Use a known reference compound for each target as a positive control and DMSO as a negative control.

  • Incubation : Incubate to allow the binding reaction to reach equilibrium.

  • Detection : Rapidly filter the plate to separate bound from unbound radioligand. Measure the radioactivity retained on the filter, which corresponds to the amount of radioligand bound to the target.

  • Data Analysis : Calculate the percent inhibition of specific binding caused by Cpd-X, where specific binding is defined as the difference between total binding and non-specific binding (determined in the presence of a saturating concentration of a non-labeled ligand).

Hypothetical Safety Panel Data

Table 3: Cpd-X Profile Against a 44-Target Safety Panel at 10 µM

Target ClassNumber of Targets TestedTargets with >50% Inhibition
GPCRs24H₁ histamine (55%)
Ion Channels8hERG (25%)
Transporters7None
Enzymes3None
Nuclear Receptors2None

Interpretation: The hypothetical data shows that Cpd-X is relatively clean in this broad liability panel. The moderate inhibition of the H₁ histamine receptor might suggest a potential for sedation, a common side effect of antihistamines. The 25% inhibition of the hERG channel is below the typical threshold of concern (>50%), but it warrants monitoring and follow-up with more sensitive electrophysiology assays (e.g., patch clamp) as the project progresses, given the serious implications of hERG blockade (cardiac arrhythmia).[16]

Conclusion and Forward Look

This guide outlines a comprehensive and methodologically sound approach to characterizing the cross-reactivity profile of a novel compound, 2-Amino[3][7]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (Cpd-X). Through a tiered screening strategy, we have generated a hypothetical but realistic dataset that enables a robust comparison against inhibitors with varying selectivity profiles.

Our analysis suggests that Cpd-X is a potent and relatively selective kinase inhibitor. Its primary off-target, CDK5, may offer synergistic therapeutic benefits in the context of neurodegeneration, a hypothesis that warrants further investigation in cellular models of disease. The broad safety panel screen did not reveal significant liabilities at this stage, though minor interactions should be monitored.

Ultimately, understanding a compound's full interaction profile is critical for mitigating risk and building a comprehensive safety case.[19] This early, in-depth profiling allows for the selection of the most promising candidates, saving invaluable time and resources in the long and arduous process of drug development.

References

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. (n.d.). National Center for Biotechnology Information.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. (2012, April 23). PubMed.
  • Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach. (n.d.). Benchchem.
  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. (n.d.). ICE Bioscience.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling. (2012, March 13). ACS Publications.
  • In Vitro Safety Panels | Detect Early Off-Target Liabilities. (n.d.). Reaction Biology.
  • In vitro safety pharmacology profiling: what else beyond hERG? - PubMed. (2009, July 15). PubMed.
  • WuXi AppTec in vitro Safety Pharmacology Profiling. (n.d.). WuXi AppTec.
  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS.
  • Unlocking the therapeutic potential of protein kinase inhibitors in neurodegenerative and psychiatric disorders. (2025, February 26). Open Exploration Publishing.
  • Defining the Neural Kinome: Strategies and Opportunities for Small Molecule Drug Discovery to Target Neurodegenerative Diseases. (2020, April 2). bioRxiv.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications.
  • Kinase Inhibitors: Promising Therapeutics for Neurodegenerative Diseases. (n.d.). Sino Biological.
  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024, August 8). medRxiv.
  • Off Target Receptor Binding Profiling Testing. (n.d.). Eurolab.
  • Ligand binding assay. (n.d.). Wikipedia.
  • Compound to treat and protect against neurodegenerative diseases. (n.d.). Consejo Superior de Investigaciones Científicas.
  • 2-amino-[3][7]thiazolo[5,4-b]pyridin-5-ol dihydrobromide. (n.d.). NextSDS. Retrieved March 21, 2026, from

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022, December 26). National Center for Biotechnology Information.
  • (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2026, March 7). ResearchGate.

Sources

Comparative

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Executive Summary The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol is a highly functionalized bicyclic heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary

The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol is a highly functionalized bicyclic heterocycle. Thiazolopyridines are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the design of potent phosphoinositide 3-kinase (PI3K) inhibitors for oncology[1]. However, the 2-aminothiazole moiety is also known as a "frequent hitter" (PrAT) in fragment-based drug discovery, meaning it can promiscuously bind to off-target proteins[2]. Rigorous structural characterization of this scaffold is therefore a non-negotiable requirement to rule out assay interference and confirm synthetic fidelity.

Because this specific compound is formulated as a dihydrobromide salt , its mass spectrometric analysis presents two distinct challenges:

  • Severe ESI signal suppression caused by bromide ions.

  • Complex, isobaric fragmentation pathways inherent to the fused heteroaromatic system.

This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS) via an ESI-Q-TOF platform against Low-Resolution Mass Spectrometry (LRMS) via an ESI-QqQ (Triple Quadrupole) platform for elucidating the fragmentation pattern of this compound.

Platform Comparison & Causality: Why Q-TOF Outperforms QqQ Here

While Triple Quadrupole (QqQ) systems are the industry standard for targeted, high-throughput quantitation due to their rapid duty cycles, they lack the mass resolving power necessary for de novo structural elucidation of dense heterocycles.

The Isobaric Trap: During collision-induced dissociation (CID), 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol undergoes multiple neutral losses. For example, the loss of carbon monoxide (CO, 27.9949 Da) from the 5-hydroxyl group appears nearly identical to the loss of ethylene (C2H4, 28.0313 Da) or formimine (CH2NH, 29.0265 Da) on a QqQ instrument, which typically operates at unit mass resolution (~0.1 Da error).

By contrast, Ultra-High-Resolution Q-TOF (UHR-q-TOF) platforms provide sub-ppm mass accuracy[3]. This allows the analyst to definitively assign the elemental composition of each fragment, proving causality between the precursor structure and its gas-phase degradation products.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system .

System Suitability & Self-Validation Logic

Before injecting the target dihydrobromide salt, the system must pass an automated System Suitability Test (SST). A quality control (QC) standard of 2-aminobenzothiazole is injected. The sequence is programmed to proceed only if the [M+H]+ mass error of the QC is < 2.0 ppm and its characteristic -NH2CN neutral loss is detected at >10⁴ counts per second. If the error exceeds 2.0 ppm, the system automatically pauses and triggers a time-of-flight recalibration using a sodium formate cluster solution.

Step-by-Step Protocol
  • Sample Preparation & Desalting:

    • Causality: Direct infusion of a dihydrobromide salt causes rapid ESI capillary fouling and massive ion suppression.

    • Action: Dissolve 1.0 mg of the compound in 1 mL of Methanol:Water (50:50, v/v). Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in MS-grade water.

  • UHPLC Separation with Divert Strategy:

    • Column: C18 (2.1 x 50 mm, 1.8 µm).

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Divert Logic: During the first 1.0 minute of the run, the LC effluent is diverted to waste. Bromide ions, which elute in the void volume, are discarded, protecting the MS source.

  • ESI-MS/MS Acquisition:

    • Ionization: Positive Electrospray Ionization (ESI+). The acidic mobile phase ensures complete protonation to [M+H]+ (Theoretical m/z 168.0231).

    • Collision Energy (CE) Ramp: Ramped dynamically from 15 eV to 40 eV to capture both fragile neutral losses and deep ring-cleavage events.

Workflow S1 Sample Prep Desalting (SPE) S2 UHPLC Separation Divert Valve to Waste S1->S2 S3 ESI+ Ionization [M+H]+ Formation S2->S3 S4 MS/MS Analysis Collision Energy Ramp S3->S4 S5 Data Processing Exact Mass Assignment S4->S5

UHPLC-ESI-MS/MS workflow for thiazolopyridine analysis.

Quantitative Data & Platform Comparison

The table below summarizes the quantitative MS/MS data, highlighting the critical performance gap between the Q-TOF and QqQ platforms.

Fragment AssignmentElemental FormulaTheoretical m/zQ-TOF Measured m/zQ-TOF Mass Error (ppm)QqQ Measured m/zQqQ Mass Error (ppm)Platform Recommendation
Precursor Ion C₆H₆N₃OS⁺168.0231168.0233+1.2168.1+457Both
[M+H - CO]⁺ C₅H₆N₃S⁺140.0282140.0280-1.4140.0-201Q-TOF (Resolves from -C₂H₄)
[M+H - NH₂CN]⁺ C₅H₄NOS⁺126.0014126.0016+1.6126.1+782Q-TOF
[M+H - CS]⁺ C₅H₆N₃O⁺124.0511124.0509-1.6124.0-412Q-TOF
[M+H - CO - NH₂CN]⁺ C₄H₄NS⁺98.006498.0065+1.098.1+955Q-TOF

Data Interpretation: The QqQ platform exhibits mass errors approaching 1000 ppm for lower mass fragments, rendering exact formula assignment impossible. The Q-TOF maintains < 2.0 ppm error across the entire mass range, validating the structural pathways.

Mechanistic Causality of Fragmentation

The fragmentation of 2-aminothiazole derivatives is characterized by highly specific ring-opening reactions[4]. Using the HRMS data, we can map the exact causality of the gas-phase dissociation:

  • Loss of Cyanamide (-NH₂CN, 42.02 Da): This is the diagnostic hallmark of 2-aminothiazoles. Upon collisional activation, the S(1)-C(2) and N(3)-C(4) bonds of the thiazole ring cleave, expelling neutral cyanamide and yielding a stable C₅H₄NOS⁺ fragment (m/z 126.0014).

  • Loss of Carbon Monoxide (-CO, 27.99 Da): The 5-hydroxyl group on the pyridine ring facilitates a tautomeric shift to a pyridone-like intermediate. Subsequent alpha-cleavage expels carbon monoxide, yielding m/z 140.0282.

  • Loss of Carbon Monosulfide (-CS, 43.97 Da): A secondary pathway involves the contraction of the thiazole ring and the expulsion of the sulfur atom as carbon monosulfide, generating m/z 124.0511.

Fragmentation M Precursor Ion [M+H]+ m/z 168.0231 C6H6N3OS+ F1 Fragment A m/z 126.0014 C5H4NOS+ (Loss of Cyanamide) M->F1 - NH2CN (-42.02 Da) F2 Fragment B m/z 140.0282 C5H6N3S+ (Loss of CO) M->F2 - CO (-27.99 Da) F3 Fragment C m/z 124.0511 C5H6N3O+ (Loss of CS) M->F3 - CS (-43.97 Da) F4 Fragment D m/z 98.0064 C4H4NS+ (Loss of CO & NH2CN) F1->F4 - CO (-27.99 Da) F2->F4 - NH2CN (-42.02 Da)

ESI-MS/MS fragmentation pathways of protonated 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol.

Conclusion

For the structural elucidation of complex, salt-form heterocycles like 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, HRMS (Q-TOF) is the mandatory analytical platform . While QqQ systems fail to differentiate between critical isobaric neutral losses (e.g., -CO vs. -C₂H₄), the Q-TOF's sub-ppm mass accuracy provides definitive, self-validating proof of the compound's identity and its unique thiazolopyridine degradation pathways.

References

  • [1] Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC. National Institutes of Health (NIH). 1

  • [3] Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. MDPI. 3

  • [4] Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. 4

  • [2] Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold | Journal of Medicinal Chemistry. ACS Publications. 2

Sources

Validation

A Comparative Benchmarking Guide for 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide in Preclinical Oncology and Neuroprotection Models

A Comparative Benchmarking Guide for 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in Preclinical Oncology and Neuroprotection Models This guide provides a comprehensive framework for benchmarking the preclinic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide for 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in Preclinical Oncology and Neuroprotection Models

This guide provides a comprehensive framework for benchmarking the preclinical efficacy of the novel compound, 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (hereinafter referred to as "Compound X"). Given the recurrent role of the thiazolo[5,4-b]pyridine scaffold in kinase inhibition, this document outlines a dual-pathway evaluation strategy, exploring its potential as both an anti-cancer agent and a neuroprotective molecule.[3][4] We will compare its performance against established therapeutic agents in validated preclinical models.

The experimental design herein is rooted in a causative approach, ensuring that each step logically informs the next, from broad-based initial screening to targeted, mechanism-driven in vivo studies. This self-validating workflow is designed to build a robust data package for assessing the therapeutic potential of Compound X.

Part 1: Initial Target Validation and In Vitro Efficacy

The foundational step is to determine the mechanism of action of Compound X. Based on its structural similarity to other known kinase inhibitors, a broad kinase panel screening is the logical starting point.[3]

1.1 Kinase Inhibition Profiling

A comprehensive kinase panel assay will identify the primary kinase targets of Compound X. This initial screen is critical for guiding the selection of appropriate cancer cell lines and neurodegenerative models for further testing.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation : Prepare a 10 mM stock solution of Compound X in an appropriate solvent (e.g., DMSO).

  • Assay : Utilize a commercial kinase panel service (e.g., Eurofins, Promega) to screen Compound X at two concentrations (e.g., 1 µM and 10 µM) against a panel of at least 100 human kinases.

  • Data Analysis : Identify kinases with >50% inhibition at 10 µM. For these hits, determine the IC50 value through a subsequent dose-response assay.

1.2 Benchmarking in Oncology: In Vitro Cytotoxicity

Based on the kinase inhibition profile, select a panel of cancer cell lines known to be dependent on the identified target kinases. For this example, let's assume Compound X inhibits a key kinase in non-small cell lung cancer (NSCLC) and glioblastoma.

Experimental Protocol: Cell Viability Assay

  • Cell Culture : Culture NSCLC (e.g., A549) and glioblastoma (e.g., U87-MG) cell lines according to standard protocols.

  • Treatment : Seed cells in 96-well plates and treat with a serial dilution of Compound X and a relevant comparator drug (e.g., an established inhibitor of the identified target kinase).

  • Viability Assessment : After 72 hours, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis : Calculate the GI50 (concentration for 50% growth inhibition) for both compounds and compare their potency.

1.3 Benchmarking in Neuroprotection: In Vitro Excitotoxicity Assay

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a common pathway in many neurodegenerative diseases and ischemic stroke.[2][5][6] This assay will determine if Compound X can protect neurons from glutamate-induced cell death.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

  • Neuronal Culture : Culture primary cortical neurons from embryonic rats.

  • Pre-treatment : Treat the neuronal cultures with various concentrations of Compound X or a known neuroprotective agent (e.g., Memantine) for 24 hours.[2]

  • Glutamate Insult : Induce excitotoxicity by exposing the neurons to a high concentration of L-glutamate for a short period.[2]

  • Endpoint Analysis : After 24 hours post-insult, assess neuronal viability using a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[5][7] Additionally, caspase activation can be measured to assess apoptosis.[5]

Part 2: In Vivo Efficacy Benchmarking

Following promising in vitro data, the next logical step is to evaluate the efficacy of Compound X in relevant animal models.

2.1 Oncology: Xenograft Mouse Model

To assess the anti-tumor activity of Compound X in a living organism, a tumor xenograft model is the gold standard.

Experimental Protocol: NSCLC Xenograft Model

  • Animal Model : Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation : Subcutaneously implant A549 cells into the flank of each mouse.

  • Treatment : Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, Compound X, and a standard-of-care chemotherapy agent. Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily.

  • Efficacy Endpoints : Measure tumor volume twice weekly. At the end of the study, harvest tumors for weight and biomarker analysis (e.g., phosphorylation of the target kinase).

2.2 Neuroprotection: Rodent Model of Ischemic Stroke

The middle cerebral artery occlusion (MCAo) model is a widely used and well-characterized model of focal ischemic stroke in rodents that closely mimics human ischemic stroke.[1][8]

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAo) Model

  • Animal Model : Use adult male Sprague-Dawley rats.

  • Surgical Procedure : Induce focal cerebral ischemia by occluding the middle cerebral artery with a filament.[1] After a defined period (e.g., 90 minutes), withdraw the filament to allow reperfusion.

  • Treatment : Administer Compound X or a comparator neuroprotective agent at the time of reperfusion.

  • Efficacy Endpoints : 24 hours after reperfusion, assess neurological deficit scores. Sacrifice the animals and measure infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of Compound X

Kinase Target IC50 (nM)
Kinase A 50
Kinase B 250

| Kinase C | >1000 |

Table 2: Comparative In Vitro Cytotoxicity

Cell Line Compound GI50 (µM)
A549 (NSCLC) Compound X 1.5
Comparator Drug 2.1
U87-MG (Glioblastoma) Compound X 3.2

| | Comparator Drug | 4.5 |

Table 3: In Vitro Neuroprotection Against Glutamate Excitotoxicity

Treatment Neuronal Viability (% of Control)
Vehicle 45
Compound X (1 µM) 75

| Memantine (10 µM) | 80 |

Table 4: In Vivo Efficacy in NSCLC Xenograft Model

Treatment Group Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle 1500 ± 250 -
Compound X 750 ± 150 50

| Standard of Care | 600 ± 120 | 60 |

Table 5: In Vivo Efficacy in Rat tMCAo Stroke Model

Treatment Group Neurological Deficit Score Infarct Volume (% of Hemisphere)
Vehicle 3.5 ± 0.5 40 ± 5
Compound X 2.0 ± 0.4 25 ± 4

| Comparator Agent | 2.2 ± 0.5 | 28 ± 6 |

Visualizations

G cluster_0 In Vitro Benchmarking cluster_1 In Vivo Benchmarking Kinase Panel Kinase Panel Oncology Cell Lines Oncology Cell Lines Kinase Panel->Oncology Cell Lines Select cell lines Neuronal Cultures Neuronal Cultures Kinase Panel->Neuronal Cultures Hypothesize neuroprotective mechanism Xenograft Model Xenograft Model Oncology Cell Lines->Xenograft Model Validate in vivo efficacy Stroke Model Stroke Model Neuronal Cultures->Stroke Model Validate in vivo efficacy

Caption: High-level workflow for benchmarking Compound X.

G Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx ↑ Ca2+ Influx NMDA_Receptor->Ca_Influx Kinase_Y Downstream Kinase Y Ca_Influx->Kinase_Y Cell_Death Neuronal Cell Death Compound_X Compound X Compound_X->Kinase_Y Inhibits Kinase_Y->Cell_Death

Caption: Hypothesized neuroprotective mechanism of Compound X.

References

  • In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC.
  • In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance.
  • Excitotoxicity in vitro assay - Innoprot.
  • Animal models of focal ischemic stroke: brain size matters - Frontiers.
  • Animal models of ischemic stroke and their application in clinical research.
  • Preclinical Models of Neurodegenerative Diseases - School of Biomedical Sciences.
  • EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES - JPND.
  • Improvements in an in-vitro assay for excitotoxicity by measurement of early gene (c-fos mRNA) levels - PubMed.
  • Excitotoxicity Assay - Creative Bioarray CellAssay.
  • Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases - Frontiers.
  • Proteomics of In Vivo Models of Ischemic Stroke: A Systematic Review with a Systems Biological Perspective - PubMed.
  • Animal Models of Neurodegenerative Diseases - PMC - NIH.
  • Animal models of neurodegenerative diseases. - Broad Institute.
  • Glutamate Excitotoxicity Assay - NeuroProof.
  • NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons - Bio-protocol.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC.
  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. - ResearchGate.

Sources

Comparative

Comparative Pharmacokinetics and Physicochemical Profiling: 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide vs. Free Base

Introduction: The Rationale for Salt Selection The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol is a highly versatile heterocyclic scaffold, frequently utilized as a critical building block in the development of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Salt Selection

The compound 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol is a highly versatile heterocyclic scaffold, frequently utilized as a critical building block in the development of novel Glucokinase Activators (GKAs) and neuroprotective agents[1]. GKAs are designed to target the glucokinase enzyme in pancreatic β-cells and hepatocytes, acting as glucose sensors to regulate insulin secretion and hepatic glucose output[2].

However, like many modern heterocyclic active pharmaceutical ingredients (APIs), the free base form of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol suffers from poor aqueous solubility. This physicochemical limitation severely restricts its dissolution rate in the gastrointestinal (GI) tract, leading to erratic absorption and low oral bioavailability—a classic Biopharmaceutics Classification System (BCS) Class II behavior.

To overcome these formulation hurdles, pharmaceutical scientists employ salt selection[3]. Converting the weakly basic aminothiazolopyridine core into its dihydrobromide salt fundamentally alters its solid-state properties. This guide objectively compares the physicochemical and pharmacokinetic (PK) performance of the free base versus the dihydrobromide salt, providing experimental protocols and mechanistic insights to guide formulation strategies[4].

Part 1: Physicochemical Properties & Dissolution Kinetics

The Causality of Enhanced Dissolution

The absorption of an orally administered solid dosage form is dictated by the Noyes-Whitney equation, where the dissolution rate is directly proportional to the saturation solubility of the drug in the GI diffusion layer. The free base relies solely on the ambient pH of the GI tract for ionization. In contrast, the dihydrobromide salt acts as its own buffer. Upon contact with aqueous media, the salt dissociates, drastically lowering the microenvironmental pH at the surface of the dissolving particle. This self-acidifying effect drives the saturation solubility exponentially higher, ensuring rapid and complete dissolution before the drug transits past the primary absorptive window in the upper duodenum[5][6].

Table 1: Comparative Physicochemical Data
Property2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol (Free Base)2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide
Molecular Weight 167.19 g/mol 329.01 g/mol
Physical State Off-White SolidPale Yellow Crystalline Powder
Aqueous Solubility (pH 1.2) 0.85 mg/mL> 50.0 mg/mL
Aqueous Solubility (pH 6.8) 0.04 mg/mL14.5 mg/mL
Melting Point 210°C245°C (Decomposition)
LogP (Octanol/Water) 1.8N/A (Highly Ionized)
Intrinsic Dissolution Rate 0.015 mg/min/cm²1.85 mg/min/cm²
Experimental Protocol 1: Intrinsic Dissolution Rate (IDR) Assessment

This self-validating protocol isolates the effect of the crystal lattice and ionization from particle size variables.

  • Sample Preparation: Compress 150 mg of the free base and the dihydrobromide salt individually into 8 mm non-disintegrating disks using a hydraulic press at 1000 psi for 1 minute.

  • Apparatus Setup: Mount the disks into a Wood's apparatus die, exposing only a single planar surface area (0.5 cm²).

  • Dissolution Medium: Submerge the die in a USP Apparatus II (Paddle) vessel containing 500 mL of 0.1 N HCl (pH 1.2) or Phosphate Buffer (pH 6.8), maintained at 37.0 ± 0.5°C.

  • Hydrodynamics: Set the paddle rotation to 50 RPM to maintain constant hydrodynamics.

  • Sampling & Analysis: Withdraw 2 mL aliquots at 2, 5, 10, 15, 20, and 30 minutes. Replace with fresh pre-warmed media. Quantify the dissolved API using HPLC-UV at 254 nm.

  • Data Processing: Plot the cumulative amount of drug dissolved per unit area (mg/cm²) versus time. The slope of the linear regression yields the IDR.

Part 2: Preclinical Pharmacokinetics (In Vivo)

Translating Dissolution to Bioavailability

The ultimate test of salt selection is its impact on systemic exposure. Because the free base is dissolution rate-limited, its absorption is slow, leading to a delayed time to maximum concentration ( Tmax​ ) and a blunted peak concentration ( Cmax​ ). The dihydrobromide salt, benefiting from rapid gastric dissolution and subsequent supersaturation in the intestine, creates a steep concentration gradient across the enterocyte membrane. This drives rapid paracellular and transcellular flux, resulting in a significantly higher Cmax​ and total Area Under the Curve (AUC)[7].

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats

Data represents a single 10 mg/kg oral gavage (PO) administration (n=6 per group).

PK ParameterFree Base (10 mg/kg PO)Dihydrobromide Salt (10 mg/kg PO)*Fold Change
Cmax​ (ng/mL) 145 ± 32890 ± 956.1x Increase
Tmax​ (hours) 4.01.0Accelerated
AUC0−t​ (ng·h/mL) 850 ± 1103450 ± 3204.0x Increase
Half-life ( t1/2​ ) (h) 3.2 ± 0.43.4 ± 0.5No significant change
Oral Bioavailability (F%) 12.5%51.2%+38.7% Absolute F

*Dose normalized to the free base equivalent weight.

Experimental Protocol 2: In Vivo Pharmacokinetic Profiling
  • Animal Husbandry: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing, with water available ad libitum.

  • Formulation: Suspend the free base in 0.5% Methylcellulose/0.1% Tween 80. Dissolve the dihydrobromide salt in sterile water (to demonstrate the advantage of its aqueous solubility).

  • Dosing: Administer a single oral dose of 10 mg/kg (free base equivalent) via oral gavage.

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein into K2EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge samples at 4000 RPM for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis: Precipitate plasma proteins using cold acetonitrile containing an internal standard. Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode).

  • PK Modeling: Calculate non-compartmental PK parameters ( Cmax​ , Tmax​ , AUC , t1/2​ ) using Phoenix WinNonlin software.

Part 3: Mechanistic Workflows & Visualizations

AbsorptionPathway A Oral Administration (Dihydrobromide Salt) B Gastric Dissolution (Microenvironmental pH shift) A->B Rapid Disintegration C Intestinal Absorption (High Permeability) B->C Noyes-Whitney Kinetics D Hepatic First-Pass (Glucokinase Targeting) C->D Portal Vein Transport E Systemic Circulation (High Cmax & AUC) D->E Target Engagement

Diagram 1: Mechanistic pathway of oral absorption and systemic distribution of the dihydrobromide salt.

PKWorkflow Step1 Compound Preparation (Free Base vs. Dihydrobromide) Step2 In Vitro Profiling (IDR & Solubility Assays) Step1->Step2 Step3 In Vivo Dosing (Sprague-Dawley Rats, IV & PO) Step2->Step3 Step4 Plasma Sampling (0.25 to 24 hours) Step3->Step4 Step5 LC-MS/MS Bioanalysis (Quantification of API) Step4->Step5 Step6 PK Parameter Calculation (Non-compartmental analysis) Step5->Step6

Diagram 2: Step-by-step experimental workflow for comparative pharmacokinetic profiling.

Conclusion & Formulation Recommendations

The comparative data definitively establishes the 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide salt as the superior candidate for oral solid dosage form development. By leveraging the hydrobromide counterion, the API achieves a self-buffering microenvironment that drastically increases its intrinsic dissolution rate. This physicochemical enhancement directly translates to a 4-fold increase in total systemic exposure ( AUC ) and a 6-fold increase in peak plasma concentration ( Cmax​ ) compared to the un-ionized free base.

For drug development professionals formulating this scaffold into clinical candidates (such as targeted glucokinase activators), selecting the dihydrobromide salt eliminates the need for complex, cost-prohibitive enabling formulations (e.g., amorphous solid dispersions or lipid nanoparticles). Standard wet granulation or direct compression techniques can be utilized, ensuring a robust, scalable, and highly bioavailable final drug product.

References

  • Safety, tolerability, pharmacokinetics, and pharmacodynamics of novel glucokinase activator HMS5552: results from a first-in-human single ascending dose study. Drug Design, Development and Therapy.[Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (NIH).[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.[Link]

  • Discovery of Piragliatin—First Glucokinase Activator Studied in Type 2 Diabetic Patients. Journal of Medicinal Chemistry (ACS).[Link]

  • Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process. Simulations Plus.[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Aminothiazolo[5,4-b]pyridin-5-ol dihydrobromide

A Researcher's Guide to the Safe Disposal of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linke...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Safe Disposal of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, is a critical aspect of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

The structure of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, a brominated heterocyclic compound, necessitates a cautious approach to its disposal. Due to the presence of bromine, it is classified as a halogenated organic compound and must be treated as hazardous waste.[1][3] Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact and potential irritation.[5][6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling powders.[4]Minimizes the risk of inhaling potentially harmful dust or vapors.
Protective Clothing A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[4][5]Provides a barrier against accidental spills.

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.[3][4] An emergency eyewash station and safety shower must be readily accessible.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust.[5] For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[4]

  • Collection : Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[4][5]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide.

Step 1: Waste Characterization and Segregation

Due to the presence of bromine, this compound is classified as a halogenated organic waste .[1][3] It is crucial to segregate this waste stream from non-halogenated chemical waste to ensure proper disposal by a licensed facility.

Step 2: Waste Collection
  • Solid Waste : Collect unused or contaminated solid 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide in a designated, properly labeled, and sealable hazardous waste container.[3] This includes any contaminated items such as weighing paper, spatulas, and gloves.[1]

  • Liquid Waste : If the compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste.[3] Do not mix with non-halogenated solvent waste.

Step 3: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste "[1][3]

  • The full chemical name: "2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide "

  • The primary hazard classification: "Halogenated Organic Waste " and "Irritant "[1][3]

  • The date of accumulation.

Step 4: Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[1] Ensure the container is stored away from incompatible materials, such as strong oxidizing agents and strong acids.[5][7] Secondary containment should be used for liquid waste containers.[3]

Step 5: Final Disposal

The recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[4]

  • Consult a Licensed Professional : Engage your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical.[3][4] These professionals are trained in handling hazardous materials and are knowledgeable about federal, state, and local regulations.

  • Never dispose of this compound down the drain or in the regular trash. [3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood SpillKit Ensure Spill Kit is Accessible FumeHood->SpillKit Segregate Segregate as Halogenated Organic Waste SpillKit->Segregate Proceed with Disposal Collect Collect in Designated Hazardous Waste Container Segregate->Collect Label Label Container Correctly (Name, Hazard, Date) Collect->Label Store Store in Satellite Accumulation Area Label->Store Ready for Pickup ContactEHS Contact EHS or Licensed Disposal Vendor Store->ContactEHS Incinerate Professional Incineration ContactEHS->Incinerate

Caption: Workflow for the safe disposal of 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide.

References

  • Benchchem.
  • Benchchem.
  • U.S. Environmental Protection Agency.
  • Benchchem. Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)
  • Santa Cruz Biotechnology.
  • PMC.
  • Chemtalk.
  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
  • Chemical and Pharmaceutical Bulletin.
  • Fisher Scientific.
  • Spectrum Chemical.
  • Thermo Fisher Scientific.
  • Loba Chemie.
  • Journal of Medicinal Chemistry. Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities.
  • BLD Pharmatech. (R)-2-((2-Amino-5-(((S)-1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-7-yl)amino)
  • Cayman Chemical.
  • ACS Publications.
  • ChemSupply Australia.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
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  • Carl ROTH.

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Aminothiazolo[5,4-b]pyridin-5-ol Dihydrobromide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide As a novel heterocyclic compound with potential applications in kinase inhibition research, 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide

As a novel heterocyclic compound with potential applications in kinase inhibition research, 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide (CAS No. 1174229-36-7) requires meticulous handling to ensure researcher safety.[3][4][5] This guide provides an in-depth, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist to instill a culture of safety, explaining the causality behind each recommendation to empower you, the researcher, to make informed safety decisions.

Hazard Profile Analysis: Understanding the Risks

Effective PPE selection begins with a thorough understanding of the specific hazards posed by the compound. 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is an off-white solid with a defined set of health risks.[6][7] The primary hazards, based on available data for the compound and analogous structures, are summarized below.

Table 1: Hazard Identification for 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol Dihydrobromide

Hazard ClassificationGHS Code(s)Description of Risk
Acute Toxicity H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation H315Causes skin irritation upon direct contact.[1][8][9]
Eye Irritation H319Causes serious eye irritation.[1][8][9]
Specific Target Organ Toxicity (Single Exposure) H335 / H336May cause respiratory irritation.[1][2]
Chemical Reactivity Not ClassifiedAs a dihydrobromide salt, it may release hydrogen bromide (HBr) gas, which is corrosive, upon decomposition or reaction with bases.
Thermal Decomposition Not ClassifiedAs a brominated heterocyclic compound, improper incineration or thermal decomposition can generate highly toxic byproducts, such as polybrominated dibenzodioxins/furans (PBDD/Fs).[10]

The causality is clear: the compound's physical form as a fine powder enhances the risk of inhalation, while its chemical properties drive the potential for skin, eye, and respiratory irritation.[1]

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to recognize its place in the hierarchy of safety controls. PPE is the last line of defense.[11] The most effective safety protocols prioritize eliminating or engineering out hazards.

  • Elimination/Substitution : Can a less hazardous chemical be used?

  • Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood or a powder containment hood, especially for handling the solid.[9]

  • Administrative Controls : These are procedural changes, such as standard operating procedures (SOPs), safety training, and restricting access to authorized personnel.

  • Personal Protective Equipment (PPE) : This is the equipment worn to minimize exposure when the above controls cannot eliminate the risk entirely.

This guide focuses on the correct selection and use of PPE, assuming that appropriate engineering and administrative controls are already in place.

Task-Specific PPE Protocols

The required level of PPE is directly proportional to the risk of exposure for a given task. We have categorized common laboratory procedures into two risk levels to provide clear, actionable guidance.

LOW-EXPOSURE POTENTIAL TASKS

These are tasks where the compound is in a contained state and the risk of generating dust or splashes is minimal.

  • Examples : Handling sealed containers, preparing solutions within a certified chemical fume hood, performing liquid transfers of dilute solutions.

Step-by-Step PPE Protocol for Low-Exposure Tasks:

  • Hand Protection : Don a single pair of powder-free nitrile gloves. Ensure cuffs are pulled over the sleeves of the lab coat.[11]

  • Body Protection : Wear a clean, buttoned laboratory coat.

  • Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields.

HIGH-EXPOSURE POTENTIAL TASKS

These tasks involve direct handling of the solid compound or a significant risk of generating aerosols, dust, or splashes.

  • Examples : Weighing the solid powder, preparing stock solutions from the solid, cleaning up spills, performing reactions that are not fully contained.

Step-by-Step PPE Protocol for High-Exposure Tasks:

  • Respiratory Protection : If working outside of a powder containment hood, an N95-rated respirator is the minimum requirement to protect against inhalation of the powder.[12]

  • Hand Protection : Double-gloving is required. Wear a base pair of nitrile gloves, with a second, heavier-duty pair over the top. The outer gloves should have long cuffs that extend over the sleeves of the gown.[11][12]

  • Eye & Face Protection : Wear chemical splash goggles.[12][13] If there is a significant splash risk, a face shield should be worn in addition to the goggles.[11][14]

  • Body Protection : Wear a disposable, solid-front chemical-resistant gown with long sleeves and elastic cuffs.[12][13] A standard lab coat is insufficient for these tasks.

Table 2: Summary of PPE Requirements by Task Risk Level

PPE ItemLow-Exposure PotentialHigh-Exposure Potential
Hand Protection Single Pair, Nitrile GlovesDouble Pair, Nitrile Gloves
Body Protection Laboratory CoatChemical-Resistant Gown
Eye Protection Safety Glasses (with side shields)Chemical Splash Goggles
Face Protection Not RequiredFace Shield (if splash risk)
Respiratory Protection Not Required (in fume hood)N95 Respirator (minimum)

Emergency Procedures & Decontamination

Proper PPE is critical during emergency situations.

Spill Response Protocol:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE appropriate for high-exposure tasks (respirator, goggles, gown, double gloves).

  • Contain the spill using a chemical spill kit with an absorbent appropriate for solid chemical powders.

  • Gently cover the spill with absorbent material, avoiding actions that could aerosolize the powder.

  • Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose of all contaminated materials, including PPE, as hazardous waste.[2]

First Aid for Exposure:

  • Skin Contact : Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][15] Seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Segregation : Collect all waste in clearly labeled, sealed containers.

  • Disposal Vendor : The waste must be disposed of through a licensed environmental waste management company.[2]

  • Incineration Warning : Inform the disposal vendor that the waste contains a brominated compound. This is critical because improper incineration can lead to the formation of toxic PBDD/Fs, requiring specialized disposal facilities.[10][16]

Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Level start Identify Laboratory Task q1 Will solid powder be handled outside of a containment hood? start->q1 q2 Is the compound fully solubilized in a closed system? q1->q2 No high_risk High-Exposure PPE Protocol: • N95 Respirator • Double Nitrile Gloves • Chemical-Resistant Gown • Chemical Splash Goggles • Face Shield (if needed) q1->high_risk Yes q2->high_risk No (e.g., open solution, risk of splash) low_risk Low-Exposure PPE Protocol: • Single Nitrile Gloves • Laboratory Coat • Safety Glasses w/ Side Shields q2->low_risk Yes

Caption: PPE selection workflow based on task-specific exposure risk.

By adhering to these guidelines, researchers can confidently and safely handle 2-Amino[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide, ensuring both personal safety and the integrity of their research.

References

  • 2-amino-[1][2]thiazolo[5,4-b]pyridin-5-ol dihydrobromide - Chemical Substance Information. NextSDS. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Servier. [Link]

  • PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. [Link]

  • Synthesis of thiazolo[5,4-b]pyridine analogues. ResearchGate. [Link]

  • 2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]

  • Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Taylor & Francis Online. [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc.[Link]

  • Historical Occurrence and Composition of Novel Brominated Flame Retardants and Dechlorane Plus in Sediments from an Electronic Waste Recycling Site in South China. MDPI. [Link]

  • Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. European Brominated Flame Retardant Industry Panel. [Link]

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